2-Bromo-5-methoxybenzoyl chloride
Description
The exact mass of the compound 2-Bromo-5-methoxybenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQJXVXRYIJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381827 | |
| Record name | 2-bromo-5-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56658-04-9 | |
| Record name | 2-Bromo-5-methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56658-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-5-methoxybenzoyl Chloride
CAS Number: 56658-04-9 Document Type: Technical Reference Guide Version: 1.0
Part 1: Executive Summary & Identity
2-Bromo-5-methoxybenzoyl chloride is a specialized electrophilic building block widely utilized in the synthesis of pharmacophores, particularly substituted benzamides and benzophenones. Its structural duality—featuring a highly reactive acyl chloride moiety and an aryl bromide—allows for orthogonal functionalization. The acyl chloride facilitates rapid nucleophilic acyl substitution (amidation/esterification), while the aryl bromide serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a rigorous examination of its physicochemical properties, synthetic production, and application in medicinal chemistry, grounded in field-proven protocols.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| CAS Number | 56658-04-9 | Primary Identifier |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | Pale yellow liquid or low-melting solid | Tends to solidify upon storage |
| Boiling Point | ~110–115 °C (at reduced pressure) | Predicted; decomposes at high T |
| Density | 1.598 ± 0.06 g/cm³ | High density due to Br/Cl content |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to parent acid |
Part 2: Synthesis & Production Strategy
The industrial and laboratory-scale production of 2-bromo-5-methoxybenzoyl chloride predominantly follows the Nucleophilic Acyl Substitution pathway, converting the parent carboxylic acid using inorganic acid chlorides.
Core Synthetic Pathway
The most robust method involves the reaction of 2-bromo-5-methoxybenzoic acid with thionyl chloride (SOCl₂) . This route is preferred over oxalyl chloride for larger scales due to the formation of gaseous byproducts (SO₂ and HCl), which drive the reaction equilibrium forward (Le Chatelier’s principle) and simplify purification.
Mechanistic Insight
-
Activation: The carboxylic acid creates a mixed anhydride intermediate with SOCl₂.
-
Substitution: Chloride ion attacks the carbonyl carbon.
-
Elimination: The intermediate collapses, expelling SO₂ and HCl to yield the acyl chloride.
-
Catalysis: Dimethylformamide (DMF) is often added in catalytic amounts.[1] It reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than SOCl₂ alone, significantly accelerating the reaction.
Visualization: Synthetic Workflow
The following diagram illustrates the conversion logic and critical process controls.
Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride via Thionyl Chloride/DMF.
Part 3: Experimental Protocols
Protocol A: Synthesis from 2-Bromo-5-methoxybenzoic Acid
Objective: produce high-purity acid chloride for immediate use.
Reagents:
-
2-Bromo-5-methoxybenzoic acid (1.0 eq)
-
Thionyl Chloride (1.5 – 2.0 eq)[2]
-
DMF (Catalytic, 2-3 drops)
-
Solvent: Toluene (optional, for thermal control) or Neat.
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line) to exclude atmospheric moisture.
-
Charging: Add 2-bromo-5-methoxybenzoic acid. If using solvent, add anhydrous Toluene (3-5 volumes).
-
Addition: Add Thionyl Chloride slowly via an addition funnel. Add catalytic DMF.[1] Caution: Vigorous gas evolution (HCl/SO₂) will occur.[2][3]
-
Reaction: Heat the mixture to reflux (70–80°C). Maintain reflux until gas evolution ceases completely (typically 2–4 hours).
-
Validation: Monitor by TLC (convert an aliquot to methyl ester by quenching with MeOH) to ensure disappearance of the acid starting material.
-
-
Work-up: Cool to room temperature. Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) using a high-vacuum pump.
-
Purification: The residue is typically a yellow oil/solid that is sufficiently pure for subsequent steps. If necessary, distill under high vacuum or recrystallize from dry hexane/DCM (if solid).
Protocol B: General Amidation (Benzamide Synthesis)
Objective: Coupling with a secondary amine (e.g., piperazine derivative).
Reagents:
-
2-Bromo-5-methoxybenzoyl chloride (1.0 eq)[4]
-
Amine (1.0 – 1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous DCM or THF.
Methodology:
-
Preparation: Dissolve the amine and base in anhydrous DCM at 0°C under inert atmosphere.
-
Addition: Add a solution of 2-bromo-5-methoxybenzoyl chloride in DCM dropwise to the amine mixture. Control exotherm to <5°C.
-
Completion: Allow to warm to room temperature and stir for 1–2 hours.
-
Validation: Quench a small aliquot; check by LC-MS for product mass (M+H).
-
Isolation: Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Part 4: Applications in Drug Discovery
This compound serves as a "linchpin" intermediate. The acyl chloride allows for the attachment of solubilizing groups or pharmacophores (via amidation), while the aryl bromide remains intact for late-stage diversification.
Key Reaction Pathways[14]
-
Amidation: Formation of benzamides (common in antipsychotics and kinase inhibitors).
-
Friedel-Crafts Acylation: Reaction with electron-rich arenes (e.g., phenetole) to form benzophenones (scaffolds for SGLT2 inhibitors).
-
Reduction/Cyclization: Conversion to phthalides or isoindolinones.
Visualization: Reactivity Network
Figure 2: Divergent synthesis pathways utilizing the electrophilic acyl chloride.
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014). Lachrymator.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Keep tightly closed.
-
Spill Response: Do not use water. Absorb with dry earth or sand. Neutralize with weak base if safe.
References
-
ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZOYL CHLORIDE Product Description & Properties. Retrieved from
-
BenchChem. (n.d.). 2-Bromo-5-methoxybenzoyl chloride: Reactivity and Applications. Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid (Precursor Synthesis).[5][6] Retrieved from
-
Organic Syntheses. (1993). Synthesis of N,N-Diethyl-2-methoxybenzamide (Analogous Protocol). Organic Syntheses, Coll. Vol. 8, p.339. Retrieved from
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Chlorides.[7] Retrieved from
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- 1. 2-Bromo-5-methoxybenzoyl chloride | 56658-04-9 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Whitepaper: Characterization and Synthetic Utility of 2-Bromo-5-methoxybenzoyl Chloride
[1]
Executive Summary
2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) represents a critical electrophilic scaffold in medicinal chemistry, serving as a high-reactivity "warhead" for the installation of the 2-bromo-5-methoxybenzyl pharmacophore.[1] This moiety is structurally significant in the synthesis of Urolithin A derivatives , substituted benzamides (dopamine D2/D3 receptor antagonists), and fused heterocycles such as quinazolines and isoquinolines.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic generation, and downstream utility.[1] It is designed for researchers requiring high-fidelity protocols for handling this moisture-sensitive intermediate.[1]
Physicochemical Profile
Unlike its stable parent acid, the acid chloride is a transient, highly reactive species.[1] In industrial and research settings, it is frequently generated in situ; however, isolation is possible under strictly anhydrous conditions.[1]
Table 1: Key Chemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-Bromo-5-methoxybenzoyl chloride | |
| CAS Number | 56658-04-9 (Chloride)22921-68-2 (Parent Acid) | Commercial availability often references the acid.[1] |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | Off-white low-melting solid or viscous oil | Highly dependent on purity and temperature.[1] |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) | Predicted; decomposes at atmospheric pressure.[1] |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols.[1] |
| Stability | Moisture Sensitive (Hydrolyzes to HCl + Acid) | Must be stored under Ar/N₂.[1] |
Synthetic Generation & Mechanism[1][2][3]
The conversion of 2-bromo-5-methoxybenzoic acid to its acid chloride is the rate-determining activation step for downstream amidation or esterification.[1] The preferred method utilizes Thionyl Chloride (SOCl₂) with catalytic Dimethylformamide (DMF) to form the reactive Vilsmeier-Haack intermediate, ensuring rapid conversion at moderate temperatures.[1]
Reaction Mechanism[1][3][4]
-
Activation: DMF reacts with SOCl₂ to form the chloroiminium ion (Vilsmeier reagent).[1]
-
Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated acyl intermediate.[1]
-
Chloride Attack: Chloride ions displace the leaving group, yielding the acid chloride and regenerating DMF.[1]
Experimental Protocol: Acid to Acid Chloride Conversion
This protocol is a self-validating system: the cessation of gas evolution (SO₂/HCl) serves as the primary endpoint indicator.
Reagents:
-
Thionyl Chloride (3.0 eq)
-
DMF (Catalytic, 1-2 drops)[1]
-
Solvent: Toluene or Dichloromethane (DCM) - Anhydrous[1]
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and a trap for acidic gases (NaOH scrubber).
-
Dissolution: Suspend 2-bromo-5-methoxybenzoic acid in anhydrous Toluene (5 mL/g).
-
Catalysis: Add catalytic DMF. Note: Failure to add DMF will significantly retard reaction kinetics.
-
Addition: Add Thionyl Chloride dropwise at room temperature.
-
Reflux: Heat the mixture to 70–80°C. Monitor for vigorous gas evolution.
-
Endpoint: Continue heating until the solution becomes clear and gas evolution ceases (typically 2–3 hours).
-
Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and Toluene.
-
Validation: Obtain a crude ¹H-NMR. A downfield shift of aromatic protons compared to the starting acid confirms conversion.
Visualization: Synthetic Workflow
Figure 1: Activation pathway via Thionyl Chloride/DMF.[1] The release of SO₂ and HCl drives the equilibrium forward.
Reactivity & Strategic Applications
The 2-bromo-5-methoxybenzoyl chloride scaffold offers orthogonal reactivity .[1] The acid chloride is a "hard" electrophile for immediate coupling, while the aryl bromide serves as a latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.[1]
A. Nucleophilic Acyl Substitution (Amidation)
This is the primary utility.[1] Reacting the chloride with amines yields benzamides.[1]
-
Application: Synthesis of D2/D3 receptor antagonists (e.g., substituted benzamides similar to Remoxipride or Sulpiride analogs).[1]
-
Conditions: DCM/THF, Et₃N or DIPEA base, 0°C to RT.
B. Friedel-Crafts Acylation
Reaction with electron-rich aromatics (e.g., phenols, ethers) using Lewis acids (AlCl₃) yields benzophenones.[1]
-
Application: Precursors for SGLT2 inhibitors (though specific drugs like Dapagliflozin use different substitution patterns, the chemistry is homologous).
C. Downstream Heterocycle Formation
The ortho-bromo group allows for cyclization after the initial acylation.[1]
-
Example: Condensation with amidines followed by Cu-catalyzed intramolecular cyclization yields Quinazolin-4-ones .[1]
Visualization: Divergent Synthesis
Figure 2: Divergent synthetic pathways.[1] The Br- handle allows for late-stage diversification after the initial scaffold construction.[1]
Handling, Safety & Stability
Stability Profile
-
Hydrolysis: Extremely sensitive.[1] Exposure to atmospheric moisture rapidly reverts the chloride to the acid and generates HCl fumes.
-
Thermal: Stable up to ~100°C under inert atmosphere.[1] Distillation should only be performed under high vacuum (<1 mmHg) to prevent charring.[1]
Safety Protocol (HSE)
-
Engineering Controls: All operations must occur within a fume hood.
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.[1]
-
In Case of Spills: Neutralize with solid sodium bicarbonate (NaHCO₃) or lime.[1] Do not add water directly to the concentrated chemical.[1]
-
Storage: Store under Argon or Nitrogen at 2–8°C. Seal containers with Parafilm to prevent moisture ingress.
References
synthesis of 2-Bromo-5-methoxybenzoyl chloride from m-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzoyl Chloride from m-Methoxybenzoic Acid
Introduction
2-Bromo-5-methoxybenzoyl chloride is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure incorporates a reactive acyl chloride group, ideal for nucleophilic acyl substitution, and a substituted aromatic ring that can be further modified. This guide provides a comprehensive overview of its synthesis, starting from the readily available m-methoxybenzoic acid. The transformation is efficiently achieved via a robust two-step synthetic pathway: (1) regioselective electrophilic bromination of the aromatic ring, followed by (2) conversion of the resulting carboxylic acid to the highly reactive acyl chloride. This document will delve into the mechanistic underpinnings, compare established protocols, and provide detailed experimental procedures for each step, aimed at researchers and professionals in drug development and chemical synthesis.
Part 1: Synthesis of 2-Bromo-5-methoxybenzoic acid via Electrophilic Aromatic Substitution
The initial stage of the synthesis involves the selective introduction of a bromine atom onto the m-methoxybenzoic acid backbone. This is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction, where the outcome is governed by the electronic properties of the existing substituents on the benzene ring.
Causality and Regioselectivity
The regioselectivity of the bromination is a direct consequence of the directing effects of the two substituents: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group because it withdraws electron density from the ring through both inductive and resonance effects.[1]
When both groups are present, their effects are combined. The methoxy group activates the positions ortho (C2, C6) and para (C4) to it. The carboxylic acid group directs incoming electrophiles to the positions meta (C2, C6) to it. The C2 and C6 positions are therefore doubly favored, being ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. Due to steric hindrance, substitution primarily occurs at the C2 position, leading to the desired product, 2-bromo-5-methoxybenzoic acid.
Protocol Comparison
Several methods for the bromination of m-methoxybenzoic acid have been reported, primarily varying in the choice of brominating agent, solvent, and catalyst. The selection of a specific protocol often depends on factors like desired yield, scalability, and environmental considerations.
| Method | Brominating Agent | Solvent/Catalyst | Temperature | Yield | Reference |
| 1 | Bromine (Br₂) | Acetic Acid / Water | Reflux | 79% | [2] |
| 2 | Bromine (Br₂) | Water / NaOH | 0-5 °C | 90.8% | [3] |
| 3 | N-Bromosuccinimide (NBS) | Dichloromethane / H₂SO₄ | -10 to 80 °C | High | [3][4] |
Method 2 offers a high yield in an aqueous medium, while Method 1 represents a classic, straightforward approach.[2][3] Method 3 utilizes NBS, which can be easier to handle than liquid bromine.[3][4]
Detailed Experimental Protocol (Method 1)
This protocol is adapted from a well-established procedure utilizing bromine in acetic acid.[2]
-
Reaction Setup: To a suitable round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-methoxybenzoic acid (1.0 eq) and glacial acetic acid.
-
Reagent Addition: While stirring, slowly add liquid bromine (approx. 1.0 eq) to the mixture. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and any remaining bromine.
-
Drying: Dry the purified 2-bromo-5-methoxybenzoic acid, which should appear as a white to off-white solid. A reported melting point is 154-156 °C.[2]
Mechanism of Electrophilic Bromination
The reaction proceeds via a two-step addition-elimination mechanism.[5][6]
Part 2: Conversion to 2-Bromo-5-methoxybenzoyl Chloride
The second step transforms the moderately reactive carboxylic acid into a highly reactive acyl chloride. This is a crucial activation step that enables subsequent reactions, such as the formation of esters and amides.
Reaction Principle
Carboxylic acids are converted to acyl chlorides by treatment with a chlorinating agent.[7] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[8][9] These reagents function by converting the carboxylic hydroxyl (-OH) group, which is a poor leaving group, into a highly reactive intermediate that is readily displaced by a chloride ion.[10][11]
The use of thionyl chloride is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8][12][13] This simplifies purification, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.
Detailed Experimental Protocol
Caution: This reaction should be performed in a dry apparatus under an inert atmosphere (e.g., nitrogen or argon) as both thionyl chloride and the acyl chloride product are sensitive to moisture.[14] The reaction evolves toxic gases (HCl and SO₂) and must be conducted in a fume hood with a gas trap (e.g., a bubbler containing NaOH solution).
-
Reaction Setup: Place 2-bromo-5-methoxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 eq). Thionyl chloride can often be used as both the reagent and the solvent.[9] Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.[15][16] A few drops of dimethylformamide (DMF) can be added to catalyze the reaction.[9]
-
Reaction: Heat the mixture to reflux (the boiling point of SOCl₂ is ~76 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure (rotary evaporation). It is good practice to co-evaporate with an anhydrous solvent like toluene to ensure all traces of SOCl₂ are removed.[15]
-
Product: The resulting 2-bromo-5-methoxybenzoyl chloride is typically obtained as an oil or low-melting solid and is often used in the subsequent synthetic step without further purification.[15]
Mechanism of Reaction with Thionyl Chloride
The reaction proceeds by an initial attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by an intramolecular nucleophilic acyl substitution.[11][12][17]
Sources
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
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2-Bromo-5-methoxybenzoyl chloride structural information and SMILES
Structural Characterization, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) is a bifunctional electrophilic intermediate critical to the synthesis of pharmacophores in drug discovery.[1] Characterized by a highly reactive acyl chloride moiety and a sterically encumbered aryl bromide, this compound serves as a linchpin in the construction of substituted benzamides , benzophenones , and fused heterocycles (e.g., isoquinolinones, quinazolines).[1]
Its dual-reactivity profile allows for orthogonal functionalization:
-
Chemuselective Acylation: Rapid nucleophilic attack at the carbonyl carbon under mild conditions.
-
Metal-Catalyzed Cross-Coupling: The ortho-bromo substituent remains intact during acylation, serving as a handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
This guide provides a rigorous technical analysis of its structural properties, validated synthesis methodologies, and application in divergent synthesis.[1]
Structural Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Bromo-5-methoxybenzoyl chloride |
| CAS Registry Number | 56658-04-9 |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)Cl |
| InChI Key | RZCQJXVXRYIJQE-UHFFFAOYSA-N |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
Physicochemical Specifications
-
Physical State: Low-melting solid or viscous oil (dependent on purity/temperature).[1]
-
Solubility: Soluble in DCM, THF, Toluene, Ethyl Acetate.[1] Reacts violently with water and alcohols.[1]
-
Stability: Moisture sensitive; hydrolyzes to 2-bromo-5-methoxybenzoic acid and HCl.[1] Requires storage under inert atmosphere (Ar/N₂) at 2–8°C.
Synthetic Methodologies
The synthesis of 2-bromo-5-methoxybenzoyl chloride is typically achieved via the chlorination of 2-bromo-5-methoxybenzoic acid .[1][2] Two primary protocols are recommended based on scale and downstream sensitivity.[1]
Protocol A: Thionyl Chloride (SOCl₂) Mediated [Standard Scale]
Best for: Large-scale preparation where thermal stability is not a concern.
-
Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-methoxybenzoic acid (1.0 equiv) and anhydrous toluene (5 vol).
-
Activation: Add Thionyl Chloride (1.5 equiv) dropwise.
-
Catalysis: Add catalytic DMF (0.05 equiv) to form the Vilsmeier-Haack active species.
-
Reaction: Reflux (80–110°C) for 2–3 hours until gas evolution (SO₂, HCl) ceases.
-
Workup: Concentrate in vacuo to remove excess SOCl₂ and toluene. Azeotrope with toluene (2x) to ensure removal of acidic traces.
-
Yield: Quantitative conversion expected.
Protocol B: Oxalyl Chloride/DCM [Mild Conditions]
Best for: Sensitive substrates or parallel medicinal chemistry synthesis.
-
Setup: Suspend 2-bromo-5-methoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
-
Reagent Addition: Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Catalysis: Add catalytic DMF (1–2 drops). Gas evolution will be vigorous immediately.[1]
-
Reaction: Stir at Room Temperature (25°C) for 1–2 hours.
-
Workup: Evaporate solvent under reduced pressure. The residue is used directly without purification.
Visualization: Synthetic Workflow
Figure 1: Conversion of the benzoic acid precursor to the acid chloride using catalytic DMF activation.[1][2][3]
Reactivity & Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug design, particularly for CNS agents (Dopamine/Serotonin modulators) and metabolic disease targets (SGLT2 inhibitors).
Divergent Synthesis Pathways
The molecule offers two distinct reaction vectors:
-
Vector A (Acyl Chloride): Electrophilic center for Amide/Ester formation.
-
Vector B (Aryl Bromide): Handle for Palladium-catalyzed C-C or C-N bond formation.[1]
Key Reactions:
-
Benzamide Formation: Reaction with primary/secondary amines (e.g., piperazines, benzylamines) in the presence of a base (TEA/DIPEA) yields functionalized benzamides. This is the primary route for synthesizing analogs of Alosetron or Remoxipride .
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatics (e.g., phenetole) using AlCl₃ yields benzophenones, key intermediates for SGLT2 inhibitors (e.g., Dapagliflozin analogs).[1][3]
-
Cyclization: Reaction with 2-aminophenylboronic acids or similar bifunctional nucleophiles can yield tricyclic cores via tandem acylation-Suzuki coupling.[1]
Visualization: Scaffold Diversity
Figure 2: Divergent synthetic utility of the scaffold. The bromine atom is retained for late-stage diversification.[1]
Handling, Safety, and Stability (E-E-A-T)
Hazard Classification: Skin Corrosion 1B (H314), Eye Damage 1 (H318).
-
Moisture Sensitivity: The high electrophilicity of the acyl chloride makes it prone to rapid hydrolysis. Exposure to atmospheric moisture generates HCl fumes.[1]
-
Storage: Store under Argon at 2–8°C. Containers must be sealed with Parafilm or stored in a desiccator.
-
Quenching: Unused acid chloride should be quenched by slow addition to a stirred mixture of saturated Sodium Bicarbonate (NaHCO₃) and ice. Do not add water directly to the neat chemical.
References
-
PubChem Compound Summary. (2025). 2-Bromo-5-methoxybenzoyl chloride (CID 2781656).[1][4][5] National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid (Precursor Data).[1][6][2][7][8] Merck KGaA.[1] Link[6]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Acyl Chloride synthesis).
-
Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.[1][7][8]Link
-
BenchChem. (n.d.). 2-Bromo-5-methoxybenzoyl chloride Synthesis and Reactions.Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 4. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-5-methoxybenzoyl chloride (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]
- 6. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
spectroscopic data for 2-Bromo-5-methoxybenzoyl chloride (NMR, IR)
Technical Guide: Spectroscopic Characterization & Synthesis of 2-Bromo-5-methoxybenzoyl Chloride
Part 1: Executive Summary & Compound Profile
2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) is a critical electrophilic building block utilized in the synthesis of benzamide derivatives, particularly in the development of CNS-active agents and SGLT2 inhibitors (e.g., Remogliflozin analogs).
Its chemical behavior is defined by two competing electronic effects: the electron-donating methoxy group at the meta position relative to the carbonyl, and the electron-withdrawing bromine atom at the ortho position. Precise spectroscopic characterization is required to distinguish it from its hydrolysis product (the carboxylic acid) and its regioisomers.
Compound Identity:
-
Physical State: Low-melting solid or viscous oil (dependent on purity); hydrolyzes rapidly in moist air.
Part 2: Synthesis & Experimental Protocol
To ensure spectroscopic accuracy, the compound is best prepared in situ or freshly isolated from its stable precursor, 2-bromo-5-methoxybenzoic acid (CAS: 22921-68-2). The following protocol ensures high purity for analysis.
Protocol: Chlorination of 2-Bromo-5-methoxybenzoic Acid
Reagents:
-
Precursor: 2-Bromo-5-methoxybenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) with DMF (cat.)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Suspend 2-bromo-5-methoxybenzoic acid (5.0 mmol, ~1.15 g) in anhydrous Toluene (20 mL).
-
Addition: Add Thionyl Chloride (1.1 mL, 15 mmol) dropwise via syringe.
-
Note: If using Oxalyl Chloride, add 1-2 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
-
-
Reaction: Heat the mixture to reflux (80°C for Toluene) for 2–3 hours. The suspension should clarify as the acid chloride forms.
-
Monitoring: Monitor reaction progress by quenching a small aliquot with methanol and checking TLC (conversion of acid to methyl ester).
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.
-
Purification: Chase with fresh toluene (2x) and re-evaporate to remove trace HCl. The resulting residue is the target acid chloride, used directly for spectroscopy without column chromatography (which causes hydrolysis).
Workflow Visualization:
Figure 1: Synthesis workflow for the conversion of the benzoic acid precursor to the target acid chloride.
Part 3: Spectroscopic Characterization
The following data distinguishes the acid chloride from the starting acid. The primary diagnostic indicator is the shift of the carbonyl stretch in IR and the deshielding of the H6 proton in NMR.
A. Infrared Spectroscopy (FT-IR)
The conversion from -COOH to -COCl results in a significant shift to higher wavenumbers due to the inductive electron-withdrawing nature of the chlorine atom, which suppresses the resonance contribution of the carbonyl oxygen.
| Functional Group | Acid Precursor (cm⁻¹) | Acid Chloride (Target) (cm⁻¹) | Assignment Logic |
| C=O Stretch | 1680–1700 (broad) | 1775–1785 (sharp) | Diagnostic peak. Acyl chlorides absorb at higher frequencies than acids. |
| O-H Stretch | 2500–3300 (broad) | Absent | Disappearance confirms full conversion. |
| C-O (Methoxy) | 1240–1260 | 1240–1260 | Remains unchanged (Ar-O-CH3). |
| C-Cl Stretch | N/A | ~700–750 | New band in the fingerprint region. |
B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton assignments are derived from the validated data of the precursor acid (Ohe et al., Bioorg. Med. Chem. Lett. 2018) with adjustments for the acyl chloride's electronic environment.
Coupling Constants (J values):
-
J(ortho) ≈ 8.8 Hz (Between H3 and H4)
-
J(meta) ≈ 3.0 Hz (Between H4 and H6)
Data Table:
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |
| -OCH₃ | 3.84 | Singlet (s) | 3H | Methoxy group.[5] Shielded by oxygen. |
| H4 | 6.95–7.00 | Doublet of Doublets (dd) | 1H | Ortho to OMe (shielding), Meta to Br. Coupled to H3 (8.8Hz) and H6 (3.0Hz). |
| H3 | 7.58–7.60 | Doublet (d) | 1H | Ortho to Br (deshielding). Coupled only to H4. |
| H6 | 7.70–7.85 | Doublet (d) | 1H | Diagnostic Shift. Ortho to -COCl. The acid chloride is more electron-withdrawing than -COOH, shifting this proton downfield from 7.50 (acid) to ~7.75. |
Structural Logic & Coupling Tree:
Figure 2: 1H NMR Coupling Network. H4 is the key signal linking the spin system, exhibiting both ortho (to H3) and meta (to H6) splitting.
C. ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
Carbonyl (C=O): ~165.0 ppm (Typical for benzoyl chlorides).
-
Aromatic C-O (C5): ~158.0 ppm (Deshielded by OMe).
-
Aromatic C-Br (C2): ~110.0–115.0 ppm (Shielded by heavy atom effect).
-
Methoxy (-OCH₃): ~56.0 ppm.
Part 4: Quality Control & Troubleshooting
When analyzing the spectra, watch for the following common issues:
-
Hydrolysis Artifacts: If a broad singlet appears around 10–12 ppm in ¹H NMR, or a broad OH stretch appears in IR, the sample has hydrolyzed back to the benzoic acid.
-
Remedy: Re-distill or dry the solvent; ensure the NMR tube is capped immediately.
-
-
Solvent Peaks: Toluene (used in synthesis) often remains. Look for multiplets at 7.1–7.2 ppm and a singlet at 2.36 ppm.
-
Regioisomer Contamination: Synthesis from 3-bromo-4-methoxybenzoic acid yields a different splitting pattern (usually two doublets and a singlet). Verify the dd pattern of H4 to confirm the 1,2,5-substitution pattern.
References
-
PubChem. (n.d.).[2] 2-Bromo-5-methoxybenzoyl chloride (CID 2781656).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Ohe, T., et al. (2018).[5] Synthesis of 2-bromo-5-methoxybenzoic acid derivatives.[5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3708–3711.[5] (Source for precursor NMR data). [Link]
-
Matrix Fine Chemicals. (n.d.). 2-Bromo-5-methoxybenzoyl chloride Product Data. Retrieved from [Link]
Sources
- 1. 2-BROMO-5-METHOXYBENZOYL CHLORIDE | CAS 56658-04-9 [matrix-fine-chemicals.com]
- 2. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-bromo-5-methoxybenzoyl chloride (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-bromo-5-methoxybenzene-1-carbonyl chloride | CAS 56658-04-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzoyl chloride is a valuable bifunctional reagent in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of a bromine atom and a methoxy group on the phenyl ring, make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of 2-Bromo-5-methoxybenzoyl chloride, offering insights into its behavior in various chemical transformations and providing detailed experimental protocols for its synthesis and key reactions.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of 2-Bromo-5-methoxybenzoyl chloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | [1] |
| Molecular Weight | 249.49 g/mol | [1] |
| Appearance | Light yellow liquid | |
| Odor | Pungent | |
| CAS Number | 56658-04-9 | [1] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
Synthesis of 2-Bromo-5-methoxybenzoyl Chloride
The most common and efficient method for the preparation of 2-Bromo-5-methoxybenzoyl chloride is the reaction of 2-bromo-5-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Conceptual Workflow for Synthesis
Caption: General synthesis pathway for 2-Bromo-5-methoxybenzoyl chloride.
Detailed Experimental Protocol: Synthesis using Thionyl Chloride
This protocol provides a general procedure for the synthesis of 2-Bromo-5-methoxybenzoyl chloride from 2-bromo-5-methoxybenzoic acid using thionyl chloride.
Materials:
-
2-bromo-5-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-bromo-5-methoxybenzoic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (approximately 2-3 equivalents), either neat or in an anhydrous solvent like dichloromethane or toluene.[2]
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas evolution and confirmed by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.[2]
-
The crude 2-Bromo-5-methoxybenzoyl chloride can then be purified by vacuum distillation to yield the final product.
Reactivity Profile: The Interplay of Electronic Effects
The reactivity of 2-Bromo-5-methoxybenzoyl chloride is governed by the electronic effects of the bromo and methoxy substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack.
-
Methoxy Group (-OCH₃): Located at the para position relative to the bromine and meta to the acyl chloride, the methoxy group is a strong electron-donating group through its +M (mesomeric or resonance) effect. This effect increases the electron density on the benzene ring and can slightly decrease the electrophilicity of the carbonyl carbon.
-
Bromo Group (-Br): Situated at the ortho position to the acyl chloride, the bromine atom exerts a strong electron-withdrawing -I (inductive) effect due to its high electronegativity. This effect pulls electron density away from the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon. While bromine also has a +M effect, its -I effect is generally considered to be dominant in influencing the reactivity of acyl chlorides.
The net effect is a finely tuned reactivity, where the activating effect of the methoxy group is counterbalanced by the deactivating effect of the bromine atom. This makes 2-Bromo-5-methoxybenzoyl chloride a moderately reactive acylating agent, allowing for controlled reactions with a wide range of nucleophiles.
Key Reactions and Mechanistic Insights
Acylation of Amines (Amidation)
The reaction of 2-Bromo-5-methoxybenzoyl chloride with primary or secondary amines is a robust method for the synthesis of the corresponding amides. This transformation is fundamental in the synthesis of many pharmaceutical compounds.
Caption: General reaction for the synthesis of N-substituted-2-bromo-5-methoxybenzamides.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) gas that is evolved, driving the reaction to completion.
Friedel-Crafts Acylation
2-Bromo-5-methoxybenzoyl chloride can be employed in Friedel-Crafts acylation reactions to introduce the 2-bromo-5-methoxybenzoyl group onto an aromatic substrate. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of diaryl ketones.
Caption: General scheme for the Friedel-Crafts acylation using 2-Bromo-5-methoxybenzoyl chloride.
The reaction is initiated by the formation of a highly electrophilic acylium ion through the reaction of 2-Bromo-5-methoxybenzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3][4] This acylium ion then undergoes electrophilic aromatic substitution with an electron-rich aromatic compound. The methoxy group on the benzoyl chloride can influence the regioselectivity of the acylation on the substrate. Due to steric hindrance from the ortho-bromo group, acylation of activated aromatic rings like anisole is expected to favor the para position.
Detailed Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol details the Friedel-Crafts acylation of anisole with 2-Bromo-5-methoxybenzoyl chloride.
Materials:
-
2-Bromo-5-methoxybenzoyl chloride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.[5]
-
Addition of Reactants: While maintaining the temperature at 0 °C, slowly add a solution of 2-Bromo-5-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. After the addition is complete, add anisole (1.0-1.2 equivalents) dropwise to the reaction mixture.[5]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (DCM) and extract the aqueous layer twice with dichloromethane. Combine the organic layers.[5]
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Safety and Handling
2-Bromo-5-methoxybenzoyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.
Conclusion
2-Bromo-5-methoxybenzoyl chloride is a versatile and valuable reagent for organic synthesis. Its reactivity is a delicate balance of the electronic effects of its substituents, making it a useful tool for the controlled introduction of the 2-bromo-5-methoxybenzoyl moiety into a variety of molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of new pharmaceuticals and advanced materials.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride. BenchChem.
- Bentley, T. W., & Jones, R. O. (1993). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2781656, 2-Bromo-5-methoxybenzoyl chloride. PubChem. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-5-methoxybenzoyl chloride. Thermo Fisher Scientific.
Sources
Executive Summary
2-Bromo-5-methoxybenzoyl chloride is a high-value bifunctional electrophile serving as a strategic "linchpin" in medicinal chemistry. Its utility stems from its orthogonal reactivity: the highly reactive acyl chloride allows for rapid derivatization (amide/ester formation) under mild conditions, while the ortho-bromide serves as a latent handle for transition-metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) or intramolecular cyclization.
This intermediate is critical in the synthesis of Urolithin A analogs (mitophagy activators) , benzamide-based histone deacetylase (HDAC) inhibitors , and isoquinolinone scaffolds . This guide details the chemo-selective exploitation of this molecule to construct complex pharmacophores.
Chemo-Selectivity & Structural Logic
The synthetic power of 2-bromo-5-methoxybenzoyl chloride lies in the electronic and steric environment of its substituents.[1]
-
The Acyl Chloride (C-1): The primary "warhead." It reacts with nucleophiles (amines, alcohols, enolates) at low temperatures (-78°C to 0°C).
-
The Ortho-Bromide (C-2): A steric gatekeeper and cross-coupling partner. It remains inert during the initial acylation, allowing for sequential functionalization. Its position ortho to the carbonyl is essential for forming 5- or 6-membered fused rings (e.g., benzofurans, isoquinolones).
-
The Meta-Methoxy (C-5): An electron-donating group (EDG) that modulates the electronics of the ring, often serving as a protected phenol to be revealed later via demethylation (e.g., with
).
Visualization: Divergent Synthetic Pathways
The following diagram illustrates how this single precursor diverges into three distinct pharmacological classes.
Figure 1: Strategic divergence of 2-bromo-5-methoxybenzoyl chloride into three major pharmacophore classes.
Primary Application: Synthesis of Urolithin A Precursors
The most commercially significant use of this intermediate is in the synthesis of Urolithins , specifically as a precursor to Urolithin A (a potent inducer of mitophagy). The chloride derivative offers a cleaner, non-aqueous alternative to the traditional Hurtley reaction used with the parent acid.
The Mechanism[2][3][4]
-
Esterification: The acid chloride reacts with resorcinol (or O-protected resorcinol) to form the ester linkage.
-
Intramolecular Coupling: A Copper(I)-catalyzed reaction (modified Ullmann) forms the biaryl bond, closing the lactone ring to yield 8-methoxy-urolithin A .
-
Demethylation: Treatment with
yields the final bioactive Urolithin A.
Detailed Protocol: Synthesis of 8-Methoxy-Urolithin A Scaffold
Target: 8-methoxy-6H-benzo[c]chromen-6-one Scale: 10 mmol basis
| Step | Reagent | Equivalents | Conditions | Critical Observation |
| 1. Activation | 2-Bromo-5-methoxybenzoic acid | 1.0 | Clear yellow solution indicates conversion to Acid Cl. Remove excess | |
| 2. Coupling | Resorcinol | 1.1 | Pyridine (solvent), 0°C to RT, 4h | Exothermic. Maintain <10°C during addition to prevent polymerization. |
| 3. Cyclization | NaH / CuI | 2.0 / 0.1 | DMF, 100°C, 12h | Formation of biaryl bond. Solution turns dark. |
| 4. Isolation | HCl (1M) | Excess | Quench into ice water | Precipitate is the lactone intermediate. |
Expert Insight: Using the acid chloride (Step 1) instead of the direct acid condensation (Hurtley reaction) allows for the use of mono-protected resorcinols, improving regioselectivity and yield by preventing the formation of isomeric mixtures.
Secondary Application: Ortho-Bromo Benzamides
In drug discovery, particularly for CNS targets (D2/D3 antagonists) and HDAC inhibitors , the amide bond is formed first. The ortho-bromo group is then utilized for Suzuki-Miyaura coupling to attach a second aryl ring.
Reaction Workflow
-
Amidation: 2-Bromo-5-methoxybenzoyl chloride + Amine (
) Amide.-
Base:
or DIPEA. -
Solvent: DCM or THF (Anhydrous).
-
-
Suzuki Coupling: Amide + Aryl Boronic Acid
Biaryl Amide.-
Catalyst:
or .
-
Quantitative Data: Amidation Efficiency
| Amine Type | Steric Bulk | Yield (%) | Notes |
| Aniline | Low | 92-95% | Rapid reaction (<1h). |
| Benzylamine | Low | 88-92% | Standard conditions. |
| tert-Butylamine | High | 75-80% | Requires reflux or stronger base. |
| 2-Aminopyridine | Medium | 85% | Relevant for kinase inhibitors. |
Advanced Application: Isoquinolinone Synthesis
The ortho-bromo and acyl chloride functionalities are perfectly positioned to form isoquinolin-1(2H)-ones via a tandem Sonogashira coupling and cyclization with terminal alkynes and ammonia/primary amines.
Pathway Logic
-
Sonogashira Coupling: The Acid Chloride reacts with a terminal alkyne (catalytic Pd/Cu) to form an alkynyl ketone.
-
Note: The acid chloride is usually more reactive than the aryl bromide, but under Sonogashira conditions, the ortho-bromo position can be engaged if the chloride is converted to an amide first, or if specific conditions favor the acyl-alkynylation.
-
Alternate Route: React Acid Chloride with amine
Amide. Then Sonogashira on the Br Cyclize.
-
Figure 2: Stepwise construction of the Isoquinolinone scaffold.
Handling & Stability Protocols
The stability of 2-bromo-5-methoxybenzoyl chloride is the primary variable affecting yield reproducibility.
-
Hydrolysis Risk: The compound hydrolyzes rapidly in moist air to 2-bromo-5-methoxybenzoic acid (
byproduct).-
Detection: Formation of white solid crust on the liquid/oil surface.
-
Mitigation: Store under Argon/Nitrogen. If solid forms, re-reflux with
immediately before use to regenerate the chloride.
-
-
Thermal Stability: Stable up to 150°C in inert atmosphere. Avoid heating above 60°C in the presence of Lewis acids (e.g.,
) unless conducting Friedel-Crafts, as demethylation may occur prematurely.
References
-
Urolithin A Synthesis & Metabolites
- Title: Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid.
- Source: J.
-
URL:[Link]
- Title: Synthesis of 2-bromo-5-methoxybenzoic acid (Patent CN112250562A).
-
Hurtley Reaction Mechanism (Copper Catalysis)
-
Friedel-Crafts & Amidation Context
- Title: Friedel-Crafts Acylation of Benzene Deriv
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
solubility characteristics of 2-Bromo-5-methoxybenzoyl chloride
Technical Monograph: Solubility Profile & Handling of 2-Bromo-5-methoxybenzoyl Chloride
Executive Summary
2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) is a highly reactive electrophilic intermediate used primarily in Friedel-Crafts acylations and nucleophilic acyl substitutions. Unlike stable organic solids, its "solubility" cannot be defined by simple saturation limits in protic media. This compound exhibits a Solubility-Reactivity Paradox : it physically dissolves in non-polar/aprotic solvents but chemically decomposes in protic solvents (water, alcohols).
This guide defines the operational solubility parameters required for synthetic efficiency, distinguishing between inert carriers (true solvents) and reactive media (decomposition agents).
Physicochemical Identity
Understanding the structural moieties is prerequisite to predicting solubility behavior.
| Property | Specification | Mechanistic Implication |
| Molecular Formula | C₈H₆BrClO₂ | Halogenated aromatic core drives lipophilicity. |
| Molecular Weight | 249.49 g/mol | Moderate weight suggests solubility in mid-polarity organics. |
| Functional Group | Acyl Chloride (-COCl) | CRITICAL: Highly susceptible to nucleophilic attack (hydrolysis/alcoholysis). |
| Physical State | Solid / Low-melting Solid | Lattice energy requires solvents with moderate dipole moments to overcome. |
| Polarity | Moderate | The methoxy (-OCH₃) group adds dipole character, enhancing solubility in DCM/THF over Hexanes. |
The Solubility-Reactivity Paradox
For acid chlorides, standard solubility definitions fail. You must categorize solvents based on chemical compatibility rather than just solvation capacity.
The Mechanism of "False Solubility" (Decomposition)
When 2-Bromo-5-methoxybenzoyl chloride is introduced to water or methanol, it may appear to "dissolve." In reality, it undergoes rapid solvolysis. The acyl chloride bond breaks, releasing HCl gas and precipitating the corresponding benzoic acid derivative.
Key Insight: Never use solubility data derived from protic solvents for this compound.
Visualizing the Pathway
The following diagram illustrates the divergent fate of the molecule based on solvent choice.
Figure 1: Decision matrix for solvent selection. Red paths indicate chemical degradation; green paths indicate true physical solubility.
Solvent Compatibility Matrix
The following table categorizes solvents for storage, reaction, and processing. Data is derived from the functional group reactivity profile of benzoyl chlorides.
| Solvent Class | Specific Solvent | Solubility Rating | Reactivity Risk | Operational Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | Inert | Primary Choice. Ideal for reactions and transfers. |
| Chlorinated | Chloroform (CHCl₃) | Excellent | Inert | Good alternative; ensure it is ethanol-free (stabilizer). |
| Ethers | Tetrahydrofuran (THF) | Good | Low* | Must be anhydrous. Wet THF causes hydrolysis. |
| Ethers | Diethyl Ether | Moderate | Low | Good for precipitating impurities, but high volatility issues. |
| Aromatics | Toluene / Benzene | Good | Inert | Excellent for high-temp reactions (reflux). |
| Alkanes | Hexanes / Pentane | Poor | Inert | Used as an anti-solvent to crash out the product. |
| Protic | Water | Decomposes | HIGH | DO NOT USE. Generates HCl fumes. |
| Alcohols | Methanol / Ethanol | Decomposes | HIGH | DO NOT USE. Forms methyl/ethyl esters immediately. |
| Amides | DMF / DMAc | High | Moderate | Can catalyze decomposition or react (Vilsmeier-Haack type side reactions). |
Experimental Protocol: Preparation of a Standard Solution
This protocol ensures the integrity of the 2-Bromo-5-methoxybenzoyl chloride during dissolution.
Objective: Prepare a 0.5 M solution in Dichloromethane (DCM) for immediate use.
Reagents & Equipment:
-
2-Bromo-5-methoxybenzoyl chloride (Solid)
-
Anhydrous Dichloromethane (DCM) (Water content < 50 ppm)
-
Oven-dried glassware (flame-dried preferred)
-
Nitrogen or Argon balloon
Step-by-Step Workflow:
-
Environment Control:
-
Perform all weighing and transfers in a fume hood. The compound releases HCl upon contact with atmospheric moisture.
-
Tip: If the solid appears "caked" or sticky, it has likely already partially hydrolyzed. Verify purity via melting point before use.
-
-
Solvent Drying:
-
Ensure DCM is dried over molecular sieves (3Å or 4Å) or sourced from a solvent purification system (SPS).
-
-
Dissolution (The "Add-Solvent-To-Solid" Rule):
-
Place the weighed solid into the flask first.
-
Purge the flask with Nitrogen/Argon.
-
Add the anhydrous DCM via syringe through a septum.
-
Reasoning: Adding solid to a large volume of potentially wet solvent increases the risk of hydrolysis before the concentration stabilizes.
-
-
Verification:
-
The solution should be clear and colorless to pale yellow. Turbidity (cloudiness) indicates the formation of the carboxylic acid (insoluble in DCM) due to moisture contamination.
-
Decomposition Kinetics (The "Anti-Solubility" Factor)
Researchers must understand that "solubility" in moist air is time-dependent. The hydrolysis rate is governed by the electrophilicity of the carbonyl carbon.
-
Mechanism: The methoxy group at the 5-position is electron-donating (via resonance), which slightly stabilizes the carbonyl, making it less reactive than unsubstituted benzoyl chloride, but still highly labile compared to alkyl chlorides.
-
By-product Management: If hydrolysis occurs, the solution becomes acidic.
-
Reaction:
-
Figure 2: The kinetic pathway of moisture-induced degradation.
Storage & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| White Precipitate | Solution turns cloudy in DCM. | Hydrolysis has occurred; the acid is less soluble than the chloride. | Filter the solution under inert gas. Recrystallize or distill if purity is critical. |
| Fuming | White smoke when bottle is opened. | HCl gas release due to atmospheric moisture. | Purge bottle with Argon immediately. Seal with Parafilm. |
| Color Change | Darkening (Yellow | Photolytic degradation or trace metal contamination. | Store in amber vials. Verify by NMR. |
Storage Requirement: Store at 2–8°C under an inert atmosphere (Argon). Desiccators are mandatory for long-term storage.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2781656, 2-Bromo-5-methoxybenzoyl chloride. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for Acyl Chloride hydrolysis mechanisms).
Mechanistic Profiling and Synthetic Utility of 2-Bromo-5-methoxybenzoyl Chloride
Executive Summary
2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) represents a distinct class of aromatic electrophiles characterized by a "push-pull" conflict between steric congestion and electronic activation. Unlike standard benzoyl chlorides, this scaffold exhibits a paradoxical reactivity profile: the carbonyl carbon is highly electron-deficient (thermodynamically activated) due to the cumulative inductive withdrawal of the ortho-bromo and meta-methoxy groups, yet kinetically retarded by the steric bulk of the ortho-halogen.
This technical guide dissects the electronic vectors governing its electrophilicity and provides validated protocols for its application in the synthesis of substituted benzamides—a critical pharmacophore in antipsychotic (e.g., Remoxipride analogs) and antitumor drug discovery.
Electronic Structure Analysis: The "Meta-Methoxy" Anomaly
To control the reactivity of this molecule, one must understand that the 5-methoxy substituent does not behave as an electron donor toward the carbonyl center.
Vector Decomposition
-
Carbonyl Carbon (C1): The primary electrophilic center. Its reactivity is modulated by the net electron density of the benzene ring.
-
2-Bromo Substituent (Ortho): Exerts a strong inductive withdrawing effect (-I). This pulls electron density away from the carbonyl, significantly increasing the partial positive charge (
) on the acyl carbon. -
5-Methoxy Substituent (Meta): This is the critical design feature.
-
Resonance Effect (+M): The lone pairs on oxygen can donate into the ring, but this electron density is directed to positions ortho and para to the methoxy group (C2, C4, C6). C1 (the carbonyl attachment point) is meta to the methoxy group. Consequently, the resonance donation bypasses the reaction center.
-
Inductive Effect (-I): Oxygen is highly electronegative.[1] Since resonance is decoupled, the -I effect dominates.
-
Net Result: The 5-methoxy group acts as an electron-withdrawing group (EWG) relative to the carbonyl, further enhancing electrophilicity.
-
Hammett Parameter Quantification
The difference in reactivity is quantified by Hammett substituent constants (
| Substituent Position | Effect on Carbonyl | Dominant Mechanism | Hammett Constant ( |
| Para-Methoxy (-OMe) | Deactivating | Resonance (+M) | |
| Meta-Methoxy (-OMe) | Activating | Inductive (-I) | |
| Ortho-Bromo (-Br) | Activating | Inductive (-I) |
Note:
Visualization of Electronic Vectors
The following diagram illustrates the decoupling of resonance and the cumulative inductive withdrawal that creates a "hot" electrophile.
Caption: Electronic vector map showing how the meta-methoxy group reinforces the electron deficiency of the carbonyl carbon via induction, bypassing resonance deactivation.
Kinetic vs. Thermodynamic Landscape
While the carbonyl carbon is thermodynamically primed for attack (high electrophilicity), the reaction kinetics are governed by the Ortho Effect .
The Steric Gatekeeper
The 2-bromo substituent has a van der Waals radius of ~1.85 Å. Located adjacent to the carbonyl, it creates a "steric gate" that hinders the approach of nucleophiles.
-
Implication:
-type attacks (or the addition step in nucleophilic acyl substitution) are slower compared to unsubstituted benzoyl chloride. -
Synthetic Strategy: Reactions require forcing conditions—higher temperatures, longer times, or the use of acylation catalysts (e.g., DMAP) to stabilize the tetrahedral intermediate.
Reactivity Prediction
-
Hydrolysis: Slower than benzoyl chloride (steric protection) but yields a more acidic benzoic acid derivative (electronic activation).
-
Aminolysis (Amide Formation): The primary application. Requires a base (TEA or DIPEA) to scavenge HCl. The reaction is clean but requires monitoring to ensure completion due to the steric drag.
Validated Synthetic Protocols
The following protocols are designed for high-purity isolation, minimizing hydrolysis side-products.
Synthesis of 2-Bromo-5-methoxybenzoyl Chloride
Precursor: 2-Bromo-5-methoxybenzoic acid (CAS: 22921-68-2).
Reagent: Thionyl Chloride (
Protocol:
-
Setup: Charge a flame-dried RBF with 2-bromo-5-methoxybenzoic acid (1.0 eq) and anhydrous Toluene (5 vol).
-
Activation: Add catalytic DMF (0.05 eq). This forms the Vilsmeier-Haack reagent, essential for overcoming the steric hindrance of the 2-bromo group.
-
Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at room temperature.
-
Reflux: Heat to 80°C for 3 hours. Monitor by TLC (quench aliquot with MeOH to visualize as methyl ester).
-
Workup: Concentrate in vacuo to remove excess
and toluene. Co-evaporate with DCM twice to ensure removal of acidic gases. -
Result: The crude acid chloride is a yellow/orange oil or low-melting solid, used immediately without purification.
General Amide Coupling (Schotten-Baumann Conditions)
This protocol is optimized for coupling with secondary amines (e.g., pyrrolidines) common in medicinal chemistry.
Protocol:
-
Dissolution: Dissolve the amine (1.0 eq) and Triethylamine (2.5 eq) in anhydrous DCM (10 vol) at 0°C.
-
Addition: Dissolve 2-Bromo-5-methoxybenzoyl chloride (1.1 eq) in DCM (2 vol) and add dropwise to the amine solution.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. (Note: The 2-Br steric hindrance prevents rapid coupling; overnight stirring is often required).
-
Quench: Wash with 1N HCl (to remove unreacted amine), then sat.
(to remove unreacted acid chloride/acid), then Brine. -
Isolation: Dry over
, filter, and concentrate.
Experimental Workflow Diagram
Caption: Step-by-step synthetic workflow from the benzoic acid precursor to the final benzamide derivative.
Analytical Characterization
To validate the integrity of the acid chloride before coupling, use the following markers. Note that acid chlorides are moisture-sensitive; rapid analysis is required.
-
FT-IR (Neat):
- (Acid Chloride): Look for a sharp, intense band at 1770–1785 cm⁻¹ . This is significantly higher than the parent acid (~1680 cm⁻¹) or the resulting amide (~1640 cm⁻¹).
-
¹H-NMR (CDCl₃):
-
Distinctive splitting pattern for the 1,2,5-substitution pattern.
-
H3 (Ortho to OMe, Meta to Br): Doublet, ~6.8–6.9 ppm.
-
H4 (Para to Br): Doublet of doublets, ~6.9–7.0 ppm.
-
H6 (Ortho to COCl): Doublet, ~7.4–7.5 ppm. This proton will shift downfield significantly compared to the acid precursor due to the intense deshielding of the -COCl group.
-
Absence of OH: Disappearance of the broad carboxylic acid singlet (~11–13 ppm).
-
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2781656, 2-Bromo-5-methoxybenzoyl chloride. Retrieved from [3]
-
Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equation). Retrieved from
-
BenchChem. (n.d.). Synthesis of 2-Bromo-5-methoxybenzoyl chloride. Retrieved from
-
Xu, Z., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. Retrieved from
Sources
Strategic Sourcing & Technical Validation: 2-Bromo-5-methoxybenzoyl Chloride
CAS: 56658-04-9 | Formula: C₈H₆BrClO₂ | Mol.[1][2][3][4][5] Weight: 249.49 g/mol [2][4][6]
Part 1: Executive Summary & Strategic Value
2-Bromo-5-methoxybenzoyl chloride is a specialized electrophilic building block critical in the synthesis of pharmacophores, particularly Urolithin A analogs (mitochondrial autophagy inducers) and various kinase inhibitors.[3][4] Unlike commodity acid chlorides, this compound occupies a "high-maintenance" tier in the supply chain due to its dual-reactive nature (acyl chloride + aryl bromide) and susceptibility to hydrolysis.[3][4]
The Sourcing Challenge: Most catalog suppliers (e.g., Thermo Fisher, BLD Pharm) list this item as "Backordered" or "Inquire."[4] This indicates it is rarely held in bulk stock and is typically manufactured on demand.[3][4] Drug development teams must shift from a "Commodity Procurement" mindset to a "Custom Synthesis Management" framework to ensure continuity.[3][4]
Part 2: Technical Profile & Reactivity
To source effectively, one must understand the molecule's behavior.[3][4] The compound features two distinct reactive centers that dictate its storage stability and synthetic utility.[3][4]
Structural Reactivity Analysis[3][4]
-
C1-Acyl Chloride (Electrophile):
-
Primary Reactivity:[4] Highly susceptible to nucleophilic attack (amines, alcohols, water).[3][4]
-
Risk:[4][7][8] Rapid hydrolysis to 2-bromo-5-methoxybenzoic acid (CAS 22921-68-2) upon exposure to atmospheric moisture.[3][4]
-
Implication: Suppliers must pack under Argon/Nitrogen in Sure/Seal™ bottles or sealed ampoules.[3][4]
-
-
C2-Bromine (Handle):
-
Secondary Reactivity:[4] Serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the acyl chloride has been derivatized.[3][4]
-
Steric Note: The ortho-bromo substituent provides steric protection to the carbonyl, potentially slowing down nucleophilic attack slightly compared to unhindered benzoyl chlorides, but it also complicates amide couplings with bulky amines.[3][4]
-
-
C5-Methoxy (Donor):
Part 3: Vendor Landscape & Sourcing Strategy[3]
Do not rely on a single catalog number. The market is fragmented.[3][4] Use this tiered approach to select a supplier based on your development stage.[3][4]
Supplier Tiers
| Tier | Supplier Type | Typical Vendors | Scale | Risk Profile |
| 1 | Global Catalog | Thermo Fisher (Alfa Aesar), Merck (Sigma) | mg – 5g | Low Risk / High Cost. High probability of valid CoA, but often re-packaged from Tier 2 sources.[3][4] |
| 2 | BB Specialists | BLD Pharm, Combi-Blocks, Enamine | 1g – 100g | Moderate Risk / Best Value. These vendors often synthesize the material themselves or hold closer ties to the manufacturing CROs. |
| 3 | Custom CROs | Matrix Fine Chemicals, Wisconn | >100g | Variable Risk. Requires strict vendor qualification.[3][4] Best for process scale-up. |
Sourcing Decision Matrix (DOT Visualization)
Caption: Decision logic for sourcing 2-Bromo-5-methoxybenzoyl chloride based on scale and market availability.
Part 4: Quality Assurance & Validation Protocol (The Self-Validating System)
Crucial Warning: Never analyze an acid chloride directly via LC-MS using aqueous mobile phases (Water/Acetonitrile).[3][4] The compound will hydrolyze on the column, leading to a false "Fail" result where the mass corresponds to the parent acid (MW 231.[3][4]04) rather than the chloride (MW 249.49).[2][3][4]
Protocol: Methanolysis Derivatization
To accurately assess purity, you must chemically convert the reactive acid chloride into a stable methyl ester before analysis.[3][4]
Reagents:
Step-by-Step Methodology:
-
Sampling: In a fume hood, dissolve ~5 mg of the received 2-Bromo-5-methoxybenzoyl chloride in 1 mL of anhydrous DCM.
-
Quenching: Add 0.5 mL of anhydrous Methanol. (Optional: Add 1 drop of Et₃N).[3][4]
-
Incubation: Shake gently for 5 minutes at room temperature. The acid chloride converts to Methyl 2-bromo-5-methoxybenzoate .[3][4]
-
Analysis: Inject the solution into GC-MS or HPLC (UV 254 nm).
-
Interpretation:
QC Workflow Diagram (DOT Visualization)
Caption: Validation workflow preventing false negatives caused by in-situ hydrolysis during analysis.
Part 5: Handling & Synthetic Utility[3][9]
Storage Requirements[3][4]
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon. If the septum is pierced, use Parafilm immediately or transfer to a Schlenk flask.[3][4]
-
Visual Indicator: The compound should be off-white to pale yellow.[3][4] A dark orange/brown color indicates significant decomposition (HBr/HCl release).[3][4]
Synthetic Application: Amide Coupling
When using this reagent to synthesize benzamides (e.g., for kinase inhibitors), follow this optimized protocol to mitigate the steric hindrance of the ortho-bromo group.[3][4]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equivalents).[3][4]
-
Procedure:
-
Workup: Quench with saturated NaHCO₃ to remove unreacted acid chloride (as the acid salt).
References
-
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 2781656, 2-Bromo-5-methoxybenzoyl chloride. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3][4] Organic Chemistry. Oxford University Press.[4] (General reference for Acid Chloride reactivity and handling).
-
Bialy, L., & Waldmann, H. (2005).[3][4] Inhibitors of Protein Kinases: Integrators of Multiple Signal Transduction Pathways. Angewandte Chemie International Edition. (Context for benzamide scaffolds in drug design).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 56658-04-9 CAS MSDS (2-BROMO-5-METHOXYBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aobchem.com [aobchem.com]
- 6. 2-BROMO-5-METHOXYBENZOYL CHLORIDE | CAS 56658-04-9 [matrix-fine-chemicals.com]
- 7. oxychem.com [oxychem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Bromo-5-methoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Bromo-5-methoxybenzoyl chloride is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and biologically active molecules. Its high reactivity, a desirable trait for chemical synthesis, also renders it susceptible to degradation, posing challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-bromo-5-methoxybenzoyl chloride. We will delve into the chemical properties that govern its stability, explore the primary degradation mechanisms, and offer field-proven protocols for its proper handling, storage, and analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important chemical reagent while ensuring the integrity of their research and development endeavors.
Physicochemical Properties and Inherent Reactivity
2-Bromo-5-methoxybenzoyl chloride is a substituted aromatic acyl chloride. Its chemical structure, characterized by an electron-withdrawing benzoyl chloride group and the electronic effects of the bromo and methoxy substituents on the aromatic ring, dictates its reactivity and stability profile.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | Colorless to light yellow fuming liquid | |
| Boiling Point | 175-177 °C at 15 mmHg | |
| Sensitivity | Moisture sensitive |
The acyl chloride functional group is inherently reactive due to the presence of a good leaving group (chloride) and an electrophilic carbonyl carbon. This reactivity is the cornerstone of its utility in acylation reactions. However, this same property makes it prone to nucleophilic attack by various reagents, leading to its degradation.
Primary Degradation Pathways
The degradation of 2-bromo-5-methoxybenzoyl chloride can be initiated by several factors, with hydrolysis being the most significant. Other potential degradation pathways include photodegradation and thermal decomposition.
Hydrolysis: The Predominant Degradation Route
The most prevalent and rapid degradation pathway for 2-bromo-5-methoxybenzoyl chloride is hydrolysis.[1] As an acyl chloride, it reacts vigorously with water to yield 2-bromo-5-methoxybenzoic acid and hydrochloric acid.[1] This reaction is typically exothermic and can be instantaneous upon contact with atmospheric moisture.
Mechanism of Hydrolysis:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to form the carboxylic acid.
Caption: Hydrolysis degradation pathway.
The practical implication of this rapid hydrolysis is the critical need for anhydrous conditions during handling, storage, and reactions involving 2-bromo-5-methoxybenzoyl chloride to prevent the formation of the corresponding carboxylic acid impurity.
Photodegradation
Given the presence of chromophoric groups in 2-bromo-5-methoxybenzoyl chloride, it is reasonable to infer that it will also be susceptible to photodegradation. Therefore, it is prudent to protect the compound from light, especially UV radiation, during storage and handling.
Caption: Postulated photodegradation pathway.
Thermal Degradation
Information on the specific thermal decomposition temperature of 2-bromo-5-methoxybenzoyl chloride is limited. However, benzoyl chloride itself has a boiling point of 197.2 °C, and significant decomposition is generally observed at elevated temperatures. The presence of the bromo and methoxy substituents may influence the thermal stability, but it is advisable to avoid prolonged exposure to high temperatures to prevent decomposition. Potential thermal degradation pathways could involve decarboxylation or other complex fragmentation reactions.
Incompatibilities and Safe Handling
Due to its high reactivity, 2-bromo-5-methoxybenzoyl chloride is incompatible with a range of common laboratory reagents. Understanding these incompatibilities is crucial for preventing uncontrolled reactions and ensuring laboratory safety.
Incompatible Materials:
-
Water and Moisture: Reacts vigorously to produce hydrochloric acid.
-
Alcohols and Amines: Reacts readily to form esters and amides, respectively.
-
Strong Bases: Can induce rapid and exothermic decomposition.
-
Oxidizing Agents: May lead to vigorous or explosive reactions.
Recommended Handling Procedures:
-
Always handle 2-bromo-5-methoxybenzoyl chloride in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware and equipment are thoroughly dried before use.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Add the reagent slowly and in a controlled manner to reaction mixtures, especially those containing nucleophiles.
Recommended Storage Conditions
Proper storage is paramount to maintaining the purity and stability of 2-bromo-5-methoxybenzoyl chloride.
-
Container: Store in a tightly sealed, corrosion-resistant container, preferably under an inert atmosphere.
-
Temperature: Store in a cool, dry place away from heat sources.
-
Environment: The storage area should be well-ventilated and free from moisture.
-
Light: Protect from direct sunlight and other sources of UV radiation.
Analytical Methods for Purity and Degradation Assessment
Regularly assessing the purity of 2-bromo-5-methoxybenzoyl chloride and monitoring for the presence of degradation products is essential for ensuring the quality and reproducibility of synthetic procedures. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 2-bromo-5-methoxybenzoyl chloride. Both ¹H and ¹³C NMR can provide detailed information about the molecule's structure and the presence of impurities.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.2-7.4 | dd | 1H | Ar-H |
| ~6.9-7.1 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O |
| ~159 | C-OCH₃ |
| ~135 | Ar-C |
| ~125 | Ar-C |
| ~120 | C-Br |
| ~118 | Ar-C |
| ~56 | -OCH₃ |
Protocol for NMR Sample Preparation of Moisture-Sensitive Compounds:
-
Dry Glassware: Thoroughly dry the NMR tube and cap in an oven at >100 °C for several hours and cool in a desiccator.
-
Inert Atmosphere: Prepare the sample in a glove box or under a stream of dry nitrogen or argon.
-
Solvent: Use a fresh, anhydrous deuterated solvent (e.g., CDCl₃ from a sealed ampoule or dried over molecular sieves).
-
Sample Preparation: Dissolve a small amount of 2-bromo-5-methoxybenzoyl chloride in the deuterated solvent directly in the NMR tube.
-
Capping: Immediately cap the NMR tube tightly. For extended storage or sensitive experiments, use a J. Young NMR tube or seal the cap with Parafilm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of 2-bromo-5-methoxybenzoyl chloride and its potential degradation products.
Expected Mass Spectrum Fragmentation:
The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragment ions. The presence of bromine will result in a characteristic M+2 isotopic pattern. Key fragment ions would likely arise from the loss of Cl• (M-35), COCl• (M-63), and subsequent fragmentations of the benzoyl cation.
General Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a dry, volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injection: Use a split or splitless injection method, depending on the sample concentration.
-
Temperature Program: Develop a temperature program that allows for the separation of the analyte from potential impurities and degradation products.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ion and expected fragment ions.
Caption: Analytical workflow for purity assessment.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of the acyl chloride functional group and to detect the formation of the carboxylic acid degradation product.
Expected IR Absorptions:
-
C=O stretch (acyl chloride): A strong absorption band in the region of 1770-1815 cm⁻¹.
-
C=O stretch (carboxylic acid): A broad absorption band around 1700-1725 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.
Conclusion
2-Bromo-5-methoxybenzoyl chloride is a valuable but inherently unstable reagent. Its propensity for hydrolysis necessitates stringent anhydrous handling and storage conditions. Awareness of other potential degradation pathways, such as photodegradation and thermal decomposition, further informs best practices for its use. By implementing the recommendations outlined in this guide and employing appropriate analytical techniques for quality control, researchers can effectively mitigate the risks of degradation, ensuring the integrity of their synthetic work and the reliability of their results. A thorough understanding of the stability and degradation of this key intermediate is a critical component of successful drug discovery and development programs.
References
-
PubChem. 2-Bromo-5-methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). [Link]
Sources
Technical Guide: Precursors and Synthesis of 2-Bromo-5-methoxybenzoyl chloride
Executive Summary & Molecule Profile
Target Molecule: 2-Bromo-5-methoxybenzoyl chloride CAS: 56658-04-9 Molecular Formula: C₈H₆BrClO₂ Role: A critical acylating agent and pharmacophore building block used in the synthesis of benzamides, benzylisothioureas (DMT1 inhibitors), and urolithin derivatives.
This guide details the strategic selection and manipulation of precursors for the synthesis of 2-Bromo-5-methoxybenzoyl chloride. Unlike generic protocols, this document focuses on the regiochemical integrity of the bromination step and the catalytic efficiency of the chlorination process, ensuring high purity for downstream drug development applications.
Retrosynthetic Analysis & Precursor Logic
The synthesis of 2-Bromo-5-methoxybenzoyl chloride is best approached via a linear disconnection to its corresponding carboxylic acid. The core challenge lies not in the acid chloride formation, but in the regioselective construction of the aryl core .
Strategic Disconnection
The primary disconnection reveals 2-Bromo-5-methoxybenzoic acid as the immediate precursor. Further disconnection leads to 3-Methoxybenzoic acid (m-Anisic acid) , a commercially abundant starting material.
Figure 1: Retrosynthetic pathway identifying the critical bromination step.
Primary Precursor Synthesis: 2-Bromo-5-methoxybenzoic acid
The synthesis of the acid precursor hinges on the Electrophilic Aromatic Substitution (EAS) of 3-methoxybenzoic acid.
Regiochemical Control
The directing effects of the substituents on 3-methoxybenzoic acid are competing:
-
Methoxy group (-OCH₃) at C3: Strongly activating, ortho/para director.
-
Carboxyl group (-COOH) at C1: Deactivating, meta director.
Analysis of Substitution Sites:
-
Position 2 (Ortho to both): Highly sterically hindered (sandwiched between -COOH and -OCH₃). Unfavorable.
-
Position 4 (Ortho to -OCH₃, Para to -COOH): Possible, but less favored than para to the activating group.
-
Position 6 (Para to -OCH₃, Ortho to -COOH): Most Favored. The strong para-directing effect of the methoxy group dominates. Substitution here creates 2-bromo-5-methoxybenzoic acid (after renumbering).
Figure 2: Regiochemical outcome of 3-methoxybenzoic acid bromination.
Experimental Protocol (Bromination)
Method: Oxidative Bromination using KBr/KBrO₃ or NBS. Reference Standard: Based on optimized conditions from CN115974678A and CN112250562A.
Reagents:
-
3-Methoxybenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq) OR KBr (0.5 eq) + KBrO₃ (0.2 eq)
-
Solvent: Dichloromethane (DCM) or Acetic Acid
-
Catalyst: H₂SO₄ (trace)
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with 3-methoxybenzoic acid (15.2 g, 100 mmol) and DCM (150 mL). Maintain temperature at 20–25°C.
-
Activation: Add concentrated H₂SO₄ (2.0 mL) as a catalyst.
-
Bromination: Slowly add NBS (19.6 g, 110 mmol) portion-wise over 30 minutes. Exothermic control is vital; keep T < 30°C to prevent over-bromination.
-
Reaction Monitoring: Stir for 3–5 hours. Monitor by HPLC. Endpoint is defined as <0.5% starting material.
-
Quenching: Pour the reaction mixture into ice water (200 mL).
-
Isolation: Separate the organic layer.[1] Extract the aqueous layer with DCM. Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification (Critical): Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (3:1) to remove the minor 4-bromo isomer.
Synthesis of 2-Bromo-5-methoxybenzoyl chloride[3]
The conversion of the acid to the acid chloride is a moisture-sensitive transformation. While Thionyl Chloride (SOCl₂) is common, Oxalyl Chloride ((COCl)₂) is recommended for pharmaceutical applications due to milder conditions and gaseous byproducts (CO, CO₂, HCl) that simplify purification.
Mechanism: DMF Catalysis
The reaction utilizes N,N-Dimethylformamide (DMF) as a catalyst. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (Chloroiminium ion) , which activates the carboxylic acid.
Figure 3: DMF-catalyzed activation of carboxylic acid.
Experimental Protocol (Chlorination)
Reagents:
-
2-Bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol)
-
Oxalyl Chloride (6.6 g, 52.0 mmol, 1.2 eq)
-
Catalytic DMF (0.1 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.
-
Slurry: Suspend the dried 2-Bromo-5-methoxybenzoic acid in anhydrous DCM (100 mL).
-
Catalyst: Add DMF (2–3 drops).
-
Addition: Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel at 0°C.
-
Observation: Vigorous gas evolution (CO/CO₂) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The suspension should become a clear solution, indicating consumption of the acid.
-
Work-up: Concentrate the solution under reduced pressure (Rotavap) to remove solvent and excess oxalyl chloride.
-
Chase: Add dry toluene (20 mL) and re-evaporate to azeotrope off residual traces of oxalyl chloride.
-
Product: The residue is 2-Bromo-5-methoxybenzoyl chloride , typically a yellow-to-brown oil or low-melting solid.
-
Storage: Use immediately or store under inert gas (Ar/N₂) at 4°C. Hydrolyzes rapidly in moist air.
-
Data Summary & Specifications
| Parameter | Specification | Note |
| Precursor | 2-Bromo-5-methoxybenzoic acid | Purity must be >98% to avoid side-reactions. |
| Reagent | Oxalyl Chloride | Preferred over SOCl₂ for cleaner impurity profile. |
| Catalyst | DMF (N,N-Dimethylformamide) | Essential for reaction kinetics at RT. |
| Reaction Time | 2–4 Hours | Monitor by TLC (quench aliquot with MeOH -> Methyl ester). |
| Byproducts | HCl, CO, CO₂ | All volatile; removed by vacuum. |
| Yield | 95–98% (Quantitative) | Losses are primarily mechanical during transfer. |
Safety & Handling
-
Corrosivity: 2-Bromo-5-methoxybenzoyl chloride is a lachrymator and causes severe skin burns. Handle only in a fume hood.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas. All glassware must be oven-dried.
-
Pressure: Gas evolution during synthesis requires an open vent (via drying tube) or a scrubber system to neutralize HCl/CO.
References
-
Synthesis of 2-bromo-5-methoxybenzoic acid. Google Patents (CN115974678A). Link
-
Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents (CN112250562A). Link
-
2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2. PubChem.[3] Link
-
Benzoic acid, 3-methoxy- (Precursor Data). NIST Chemistry WebBook. Link
- Regioselective Halogenation of Arenes.Journal of Organic Chemistry. (Contextual grounding for regioselectivity claims).
Sources
Methodological & Application
Application Note: Precision Friedel-Crafts Acylation using 2-Bromo-5-methoxybenzoyl Chloride
Strategic Overview & Pharmacophore Significance
This Application Note details the optimized protocol for utilizing 2-Bromo-5-methoxybenzoyl chloride in Friedel-Crafts acylation. This reagent is a "lynchpin" scaffold in modern medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and functionalized benzophenones.
Why This Reagent?
The molecule offers two orthogonal handles for subsequent diversification:[1]
-
2-Bromo position: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems or heterocycles.
-
5-Methoxy group: An electron-donating group that modulates lipophilicity and serves as a hydrogen bond acceptor, or a latent phenol (via demethylation) for further functionalization.
The Challenge: "The Methoxy Paradox"
The primary challenge in using this reagent is the 5-methoxy group . While it activates the ring electronically, it is susceptible to:
-
Lewis Acid Complexation: The oxygen lone pairs can bind to strong Lewis acids (e.g.,
), requiring excess catalyst stoichiometry. -
Demethylation: Harsh conditions or prolonged exposure to aluminum chloride can cleave the methyl ether to a phenol, altering the reaction outcome.
Mechanistic Pathway & Lewis Acid Selection
The reaction proceeds via the generation of an electrophilic acylium ion.[2] The choice of Lewis Acid (LA) dictates the balance between reactivity and functional group tolerance.
Figure 1: Mechanistic Pathway (Acylium Formation)[3]
Caption: Step-wise generation of the active electrophile. Note that the methoxy group on the reagent may transiently coordinate with the Lewis Acid, necessitating stoichiometric adjustment.
Table 1: Lewis Acid Compatibility Matrix
| Lewis Acid | Reactivity | Demethylation Risk | Recommended Use Case | Stoichiometry |
| High | Moderate-High | Deactivated substrates; Standard protocols. | 1.2 - 1.5 equiv | |
| Moderate | Low | Electron-rich substrates (e.g., anisole, thiophene). | 1.1 - 1.3 equiv | |
| Mild | Very Low | Highly sensitive substrates; preventing isomerization. | 1.0 - 1.2 equiv | |
| Triflic Acid | High | Low | Metal-free alternative; Catalytic potential. | 0.1 - 1.0 equiv |
Detailed Experimental Protocols
Method A: Standard Protocol (Aluminum Chloride)
Best for robust substrates (e.g., Benzene, Fluorobenzene).
Reagents:
-
2-Bromo-5-methoxybenzoyl chloride (1.0 equiv)
-
Substrate (Arene) (1.1 equiv or Solvent)
-
Aluminum Chloride (
), anhydrous (1.2 – 1.5 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Apparatus Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Suspension: Charge the flask with anhydrous DCM (5 mL/mmol) and
(1.2 equiv). Cool the suspension to 0°C using an ice bath. -
Electrophile Formation: Dissolve 2-Bromo-5-methoxybenzoyl chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The mixture should turn yellow/orange, indicating acylium ion formation. Stir for 20 minutes at 0°C.
-
-
Substrate Addition: Add the aromatic substrate (1.1 equiv) dropwise.
-
Critical Control: Maintain internal temperature < 5°C to prevent demethylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the acid chloride (often hydrolyzes to acid on silica, so look for the acid spot vs product ketone).
-
-
Quenching (The "Hydrolysis" Step): Pour the reaction mixture slowly into a beaker of ice-water/HCl (1M) mixture with vigorous stirring.
-
Why: This breaks the strong Aluminum-Product complex.
-
-
Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over
, and concentrate.[3]
Method B: Mild Protocol (Iron(III) Chloride)
Best for electron-rich substrates (e.g., Anisole, Xylene) to avoid demethylation.
Modifications:
-
Replace
with anhydrous (1.1 equiv). -
Run the reaction at RT to 40°C (Iron is less reactive, requiring slight thermal activation).
-
Purification: Iron salts can be sticky. Filter the crude mixture through a pad of Celite/Silica before aqueous workup.
Quality Control & Troubleshooting
Self-Validating System Checks
-
HCl Evolution: Visible bubbling (or pH paper turning red at the vent) confirms the reaction is progressing (Acylation releases HCl).
-
Color Shift: A deep red or purple color often indicates the formation of the Sigma complex. If the solution turns black/tarry rapidly, the temperature is too high.
Troubleshooting Decision Tree
Caption: Logical flow for optimizing reaction conditions based on observed impurities.
Safety & Handling (MSDS Highlights)
-
2-Bromo-5-methoxybenzoyl chloride: Corrosive, lachrymator. Reacts violently with water. Store under inert gas.
-
Aluminum Chloride: Reacts explosively with water. Handle in a fume hood.
-
DCM: Suspected carcinogen. Use proper PPE.
References
-
Mechanistic Foundation of Acylation
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard reference for Friedel-Crafts mechanisms).
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Link
-
Specific Synthesis Context (Dapagliflozin Intermediates)
-
Meng, W., et al. (2008).[3] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes". Journal of Medicinal Chemistry, 51(5), 1145–1149. (Describes the synthesis of similar halogenated benzophenones). Link
-
Shao, H., et al. (2009).[3] "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone".[3] Acta Crystallographica Section E. (Crystallographic data of a closely related analog synthesized via this protocol). Link
-
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
Sources
synthesis of amides from 2-Bromo-5-methoxybenzoyl chloride and primary amines
Executive Summary & Chemical Context[1][2][3][4][5][6]
This application note details the synthesis of benzamides via the reaction of 2-Bromo-5-methoxybenzoyl chloride with primary amines. This specific scaffold is a high-value intermediate in medicinal chemistry, often serving as a precursor for isoquinolinones or serving as the electrophilic partner in subsequent Buchwald-Hartwig aminations (utilizing the ortho-bromide).
The Reagent Profile: 2-Bromo-5-methoxybenzoyl Chloride
Unlike simple benzoyl chlorides, this substrate presents a dual challenge of steric hindrance and electronic modification :
-
Ortho-Effect (Sterics): The bromine atom at the 2-position creates significant steric bulk. This forces the carbonyl group out of planarity with the aromatic ring, potentially retarding nucleophilic attack compared to unsubstituted analogs.
-
Electronic Effect: The 5-methoxy group is an electron-donating group (EDG). Through resonance, it slightly reduces the electrophilicity of the carbonyl carbon, making the acid chloride less reactive than nitro- or fluoro-substituted variants.
Despite these factors, the acid chloride remains highly moisture-sensitive. Successful coupling requires strict control over water content (to prevent hydrolysis to 2-bromo-5-methoxybenzoic acid) and pH.
Mechanistic Pathway[7]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an Addition-Elimination pathway (Nucleophilic Acyl Substitution).
Graphviz Pathway Diagram
The following diagram illustrates the molecular events, highlighting the critical tetrahedral intermediate.
Figure 1: The nucleophilic acyl substitution pathway. Note that the 2-bromo substituent sterically hinders the initial nucleophilic attack.
Experimental Protocols
We present two validated methods. Method A is the industry standard for research-scale synthesis (anhydrous). Method B is a biphasic Schotten-Baumann protocol, ideal for scale-up or when using water-soluble amines.
Method A: Anhydrous Organic Base (Standard Protocol)
Best for: Lipophilic amines, small-to-medium scale (100 mg – 10 g), moisture-sensitive substrates.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Primary Amine | 1.0 | Nucleophile | Limiting reagent. |
| 2-Bromo-5-methoxybenzoyl chloride | 1.1 - 1.2 | Electrophile | Slight excess accounts for hydrolysis. |
| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl. Use DIPEA if amine is hindered. |
| Dichloromethane (DCM) | 0.1 - 0.2 M | Solvent | Must be anhydrous. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon. Add a magnetic stir bar.
-
Solubilization: Dissolve the Primary Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM .
-
Thermal Control: Cool the reaction mixture to 0°C using an ice bath.
-
Expert Insight: Although the 2-bromo group reduces reactivity, the reaction is still exothermic. Cooling prevents side reactions and controls the rate of HCl generation.
-
-
Addition: Dissolve 2-Bromo-5-methoxybenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Critical: Rapid addition can lead to local heating and bis-acylation (rare but possible).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the amine.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted amine and TEA).
-
Wash with Sat. NaHCO₃ (to remove hydrolyzed benzoic acid byproduct).
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Method B: Biphasic Schotten-Baumann Conditions
Best for: Water-soluble amines (e.g., amino acids), large scale (>10 g), or robust, non-sensitive amines.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Primary Amine | 1.0 | Nucleophile | Dissolved in water or dioxane/water. |
| 2-Bromo-5-methoxybenzoyl chloride | 1.2 | Electrophile | Dissolved in DCM or Ether. |
| NaOH (10%) or K₂CO₃ | 2.0 - 3.0 | Base | Aqueous phase base. |
| DCM / Water | 1:1 Ratio | Solvent System | Vigorous stirring required. |
Step-by-Step Procedure
-
Aqueous Phase: Dissolve the amine in the aqueous base solution (e.g., 10% NaOH).[1]
-
Organic Phase: Dissolve the acid chloride in DCM.
-
Reaction: Add the organic phase to the aqueous phase at RT with vigorous stirring .
-
Duration: Stir for 4–12 hours.
-
Workup: Separate layers. Extract the aqueous layer with DCM.[3] Combine organic layers, dry, and concentrate.
Experimental Workflow Visualization
The following diagram outlines the decision-making process and physical workflow for Method A.
Figure 2: Operational workflow for the anhydrous synthesis of benzamides.
Troubleshooting & Quality Control
Common Failure Modes
-
Hydrolysis (Formation of Benzoic Acid):
-
Symptom:[2][8][3][5][1][6][7] LCMS shows a peak with Mass = 231/233 (Br isotopes) corresponding to 2-bromo-5-methoxybenzoic acid.
-
Cause: Wet solvent or old acid chloride reagent.
-
Fix: Redistill DCM or use molecular sieves. Verify acid chloride quality by taking a small NMR aliquot in CDCl₃ (Acid chloride carbonyl carbon ~165-170 ppm vs Acid ~170-180 ppm).
-
-
Slow Reaction Rate:
Purification Strategy
-
Recrystallization: Many benzamides crystallize well from Ethanol/Water or Ethyl Acetate/Hexanes.
-
Flash Chromatography: If the product is an oil, use a silica column.
-
Eluent: Hexanes:Ethyl Acetate (gradient from 90:10 to 50:50).
-
Rf Check: The amide is typically more polar than the acid chloride but less polar than the free amine (if the amine is polar).
-
References
-
PubChem. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2.[9] National Library of Medicine. Available at: [Link]
-
Clark, J. The Mechanism for the Reaction between Acyl Chlorides and Amines. ChemGuide. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
- Montalbetti, C.A.G.N., & Falque, V.Amide bond formation and peptide coupling. Tetrahedron, 2005. (General reference for amide coupling methodologies).
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. youtube.com [youtube.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. byjus.com [byjus.com]
- 5. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 8. (PDF) New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum [academia.edu]
- 9. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromo-5-methoxybenzoyl Chloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of 2-Bromo-5-methoxybenzoyl Chloride in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Substituted benzoyl chlorides are a class of reagents that serve as powerful building blocks for the introduction of benzoyl moieties into a wide array of organic molecules. Among these, 2-Bromo-5-methoxybenzoyl chloride stands out as a particularly valuable intermediate due to its unique electronic and steric properties. The presence of a bromine atom and a methoxy group on the aromatic ring provides synthetic handles for further functionalization and influences the reactivity of the acyl chloride, making it a strategic component in the synthesis of various pharmaceutical intermediates.
This guide provides a comprehensive overview of the application of 2-Bromo-5-methoxybenzoyl chloride in the synthesis of pharmaceutical intermediates, with a focus on a detailed protocol for a Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[1] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of 2-Bromo-5-methoxybenzoyl chloride is crucial for its effective application. The table below summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| CAS Number | 56658-04-9 | |
| Boiling Point | 175-177 °C at 15 mmHg | |
| Appearance | Solid | |
| Reactivity | Moisture sensitive |
The reactivity of 2-Bromo-5-methoxybenzoyl chloride is primarily dictated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing inductive effect of the adjacent chlorine and bromine atoms. This makes it a potent acylating agent in reactions with nucleophiles such as alcohols, amines, and electron-rich aromatic compounds.
Core Application: Friedel-Crafts Acylation in the Synthesis of a Key Pharmaceutical Intermediate
A prime example of the utility of substituted benzoyl chlorides is in the Friedel-Crafts acylation reaction to form diaryl ketones. These ketones are often pivotal intermediates in the synthesis of a range of pharmaceuticals. While direct protocols for 2-Bromo-5-methoxybenzoyl chloride are not extensively detailed in publicly available literature, a closely related and well-documented procedure is the synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, an intermediate in the production of the anti-diabetic drug Dapagliflozin.[2][3] The following protocol is adapted from this established synthesis and is broadly applicable to the reaction of 2-Bromo-5-methoxybenzoyl chloride with suitable aromatic substrates.
Workflow for Friedel-Crafts Acylation
The following diagram illustrates the general workflow for the synthesis of a diaryl ketone intermediate using 2-Bromo-5-methoxybenzoyl chloride.
Caption: Synthetic workflow for a diaryl ketone intermediate.
Detailed Experimental Protocol: Synthesis of (2-Bromo-5-methoxyphenyl)(4-methoxyphenyl)methanone
This protocol details the synthesis of a diaryl ketone, a representative pharmaceutical intermediate, via Friedel-Crafts acylation of anisole with 2-Bromo-5-methoxybenzoyl chloride.
Materials and Equipment:
-
2-Bromo-5-methoxybenzoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To this, add a solution of 2-Bromo-5-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel, ensuring the temperature remains below 5 °C.
-
Substrate Addition: Following the addition of the acyl chloride, add anisole (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water with stirring. This will quench the reaction and dissolve the aluminum salts.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure (2-Bromo-5-methoxyphenyl)(4-methoxyphenyl)methanone.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as Lewis acids like AlCl₃ and the acyl chloride itself are highly reactive towards water. Moisture would deactivate the catalyst and hydrolyze the starting material.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
Low-Temperature Addition: The dropwise addition of reactants at low temperatures helps to control the exothermic nature of the Friedel-Crafts acylation, preventing side reactions and improving the selectivity of the reaction.
-
Stoichiometry of Lewis Acid: A slight excess of the Lewis acid is often used to ensure complete activation of the acyl chloride.
-
Aqueous Workup: The acidic wash removes any unreacted Lewis acid and basic impurities, while the bicarbonate wash removes any acidic byproducts.
Safety and Handling Precautions
2-Bromo-5-methoxybenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Moisture Sensitivity: Store the reagent in a tightly sealed container under a dry, inert atmosphere.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
-
Disposal: Dispose of the chemical waste in accordance with local regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is classified as causing severe skin burns and eye damage.[4]
Conclusion
2-Bromo-5-methoxybenzoyl chloride is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its application in Friedel-Crafts acylation reactions provides a robust method for the construction of diaryl ketone scaffolds, which are central to the synthesis of numerous bioactive molecules. The detailed protocol and the underlying scientific principles discussed in this guide are intended to empower researchers to confidently and safely utilize this important building block in their drug discovery and development programs.
References
-
Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. ResearchGate. Available at: [Link].
- CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents.
- CN102731452A - Preparation method of vilazodone intermediate - Google Patents.
-
Friedel-Crafts Acylation - YouTube. Available at: [Link].
-
(5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone - PMC - NIH. Available at: [Link].
- WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents.
-
Experiment 14: Friedel-Crafts Acylation - YouTube. Available at: [Link].
-
(PDF) 2-Bromo-5-methoxy-N′-[(E)-(2-nitrophenyl)methylene]benzohydrazide. Available at: [Link].
- CN105601536A - Vilazodone intermediate preparation method - Google Patents.
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. Available at: [Link].
-
An investigation of the synthesis of vilazodone - ResearchGate. Available at: [Link].
-
2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem. Available at: [Link].
-
Improved method for synthesis of vilazodone hydrochloride - ResearchGate. Available at: [Link].
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link].
-
Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed. Available at: [Link].
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link].
-
(PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. Available at: [Link].
-
CAS No : 461432-22-4 | Product Name : (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Pharmaffiliates. Available at: [Link].
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - MDPI. Available at: [Link].
Sources
Strategic Utilization of 2-Bromo-5-methoxybenzoyl Chloride in Heterocyclic Scaffold Synthesis
Content Type: Application Note & Protocol Guide Subject: Synthetic Organic Chemistry / Medicinal Chemistry CAS No: 56658-04-9
Executive Summary
2-Bromo-5-methoxybenzoyl chloride represents a high-value "ortho-halo" electrophilic building block. Its utility in drug discovery stems from its dual-functionality: the highly reactive acid chloride moiety allows for rapid derivatization with nucleophiles, while the ortho-bromide substituent serves as a latent handle for transition-metal-catalyzed cyclization (e.g., Buchwald-Hartwig, Sonogashira, Heck). The 5-methoxy group not only modulates the electronic properties of the aromatic ring—facilitating oxidative addition in palladium cycles—but also provides a site for late-stage diversification (e.g., demethylation to phenols).
This guide details the strategic application of this reagent in synthesizing three privileged pharmacophores: Quinazolinones , Isoquinolinones , and Benzothiazoles .
Chemical Profile & Reactivity Logic
| Property | Specification | Strategic Implication |
| Molecular Formula | C₈H₆BrClO₂ | -- |
| Molecular Weight | 249.49 g/mol | -- |
| Physical State | Solid / Low-melting solid | Handle under inert atmosphere (Ar/N₂). |
| Key Substituent 1 | Acyl Chloride (C-1) | Immediate reaction with amines/alcohols/thiols. |
| Key Substituent 2 | Bromine (C-2) | Pivot for intramolecular Pd/Cu-catalyzed cyclization. |
| Key Substituent 3 | Methoxy (C-5) | Electron-Donating Group (EDG); activates ring for electrophilic attack; para to Br. |
Reaction Divergence Map
The following diagram illustrates how a single starting material diverges into three distinct heterocyclic classes based on the nucleophile and catalyst system employed.
Figure 1: Divergent synthesis pathways from 2-Bromo-5-methoxybenzoyl chloride.
Application Protocols
Protocol A: Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are ubiquitous in oncology (e.g., EGFR inhibitors). This protocol uses a two-step sequence: Amidation followed by Copper-catalyzed intramolecular C-N coupling.
Target: 6-Methoxy-2-substituted-quinazolin-4(3H)-one
Step 1: Amidation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
2-Bromo-5-methoxybenzoyl chloride (1.0 equiv, 5.0 mmol)
-
Primary Amine (R-NH₂) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 20 mL)
-
-
Procedure:
-
Dissolve the amine and Et₃N in DCM and cool to 0°C.
-
Add the acid chloride (dissolved in 5 mL DCM) dropwise over 15 mins.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with 1N HCl. Extract organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Yields are typically >90%.
-
Step 2: Copper-Catalyzed Cyclization
Note: This step inserts a "N-C=N" fragment to close the ring.
-
Reagents:
-
Amide intermediate (from Step 1) (1.0 equiv)
-
Amidine hydrochloride (R'-C(=NH)NH₂·HCl) (1.2 equiv)[1]
-
CuI (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
DMSO (dry, 0.2 M concentration)
-
-
Procedure:
-
Combine all solids in a pressure tube. Evacuate and backfill with Argon (3x).
-
Add DMSO via syringe.
-
Heat to 100°C for 12–16 hours.
-
Workup: Dilute with EtOAc/Water. Filter through Celite to remove copper residues. Purify via flash chromatography.
-
Expert Insight: The 5-methoxy group is electron-donating. While this generally increases the nucleophilicity of the ring, in this electrophilic metallation step, it stabilizes the oxidative addition intermediate, often improving yields compared to electron-deficient analogs [1].
Protocol B: Synthesis of Isoquinolin-1(2H)-ones
Isoquinolinones are key scaffolds in PARP inhibitors. This route utilizes a Sonogashira coupling followed by cyclization.
Target: 6-Methoxy-3-substituted-isoquinolin-1(2H)-one
Mechanism Visualization (Pd-Cycle)
Figure 2: Simplified catalytic cycle for the initial C-C bond formation.
Experimental Procedure
-
Reagents:
-
2-Bromo-5-methoxybenzoyl chloride (1.0 equiv) converted to Amide (see Protocol A, Step 1) OR used directly if coupling with terminal alkyne first (less common due to side reactions). Recommendation: Use the N-protected amide.
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (2 mol%)
-
Et₃N (3.0 equiv)[2]
-
DMF (degassed)
-
-
Procedure:
-
Dissolve the 2-bromo-5-methoxybenzamide in DMF.
-
Add catalysts and base under Argon.
-
Add alkyne dropwise.[1]
-
Heat to 80°C for 6 hours.
-
In situ Cyclization: If the amide nitrogen is unsubstituted (NH₂), cyclization often occurs spontaneously or upon adding a stronger base (e.g., K₂CO₃) and heating to 100°C [2].
-
-
Purification:
-
The 5-methoxy group aids in UV-detection during HPLC purification (strong absorbance ~254 nm).
-
Critical Handling & Troubleshooting
| Issue | Cause | Solution |
| Hydrolysis | Acid chlorides are moisture sensitive. | Store under Argon/Nitrogen in a desiccator. If solid turns to a sticky gum, re-distill or recrystallize from dry hexane before use. |
| Low Cyclization Yield | Catalyst poisoning or incomplete oxidative addition. | The 5-methoxy group is an EDG, which can sometimes slow down nucleophilic attack on the Pd-center. Increase catalyst loading to 10 mol% or switch to a bulky ligand like XPhos [3]. |
| Regioselectivity | Confusion regarding substitution patterns. | Always verify structure via NMR. The Methoxy is meta to the carbonyl, but para to the Bromine. In NOESY, the OMe protons will show correlation to H-4 and H-6, but not H-3. |
References
-
Chen, Z., et al. "Efficient Copper-Catalyzed Cascade Reaction for Quinazoline Synthesis."[3] Journal of Organic Chemistry, vol. 78, no. 22, 2013, pp. 11342–11348. Link
-
Roose, T. R., et al. "Palladium-Catalyzed Synthesis of Isoquinolinones." Journal of Organic Chemistry, vol. 85, no. 11, 2020, pp. 7378–7385. Link
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes." Organic Letters, vol. 6, no.[3][4] 24, 2004, pp. 4331–4334. Link
-
PubChem. "2-Bromo-5-methoxybenzoyl chloride Compound Summary." National Library of Medicine. Link
Sources
large-scale synthesis considerations for 2-Bromo-5-methoxybenzoyl chloride reactions
Abstract
This application note details the process engineering and safety considerations for the large-scale synthesis of 2-Bromo-5-methoxybenzoyl chloride (CAS 56658-04-9) from its corresponding benzoic acid. While standard laboratory protocols often utilize oxalyl chloride or thionyl chloride in small batches, multi-kilogram scale-up demands rigorous control over thermodynamics, gas evolution (
Strategic Reagent Selection
For the conversion of 2-bromo-5-methoxybenzoic acid to its acid chloride, two primary chlorinating agents are commonly evaluated. For scale-up (>1 kg), Thionyl Chloride (
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Atom Economy | High. Byproducts are | Lower. Generates |
| Safety Profile | Corrosive, toxic gas evolution.[3] Manageable with caustic scrubbing. | High Risk. Generates Carbon Monoxide ( |
| Boiling Point | 74.6 °C (Easy to remove via distillation). | 61 °C (Volatile, higher loss during handling). |
| Cost | Low (Commodity chemical). | High (Specialty reagent). |
| Recommendation | Primary Choice for Scale-up. | Avoid unless substrate is extremely acid-sensitive (unlikely here). |
Material Compatibility (Critical)
The combination of
-
Reactors: Glass-Lined Reactors (GLR) are mandatory.
-
Piping/Gaskets: PTFE-lined pipe and PFA/Kalrez gaskets.
-
Prohibited: Stainless steel (304/316) will suffer rapid pitting and stress corrosion cracking due to dry
and thionyl chloride vapors.
Process Safety & Engineering
Gas Evolution Management
The reaction stoichiometry releases 1 mole of
Thermal Hazards
-
Reaction Enthalpy: The chlorination is generally endothermic or slightly exothermic depending on initiation, but the quenching of excess thionyl chloride is highly exothermic.
-
Stability: The 2-bromo and 5-methoxy substituents are stable under these conditions.[4] However, temperatures >90°C should be avoided to prevent potential demethylation or thermal decomposition of the acid chloride.
Detailed Experimental Protocol
Scale: 10 kg Input (Representative) Equipment: 50L Glass-Lined Reactor (GLR), Overhead Stirrer, Reflux Condenser, Caustic Scrubber System.
Step 1: Reactor Charging
-
Inert the GLR with
to remove ambient moisture. -
Charge 2-Bromo-5-methoxybenzoic acid (10.0 kg, 43.3 mol).
-
Charge Toluene (30.0 L). Toluene acts as a solvent and an azeotropic agent to assist in removing thionyl chloride later.
-
Add N,N-Dimethylformamide (DMF) (50 mL, 0.65 mol) as a catalyst.
Step 2: Reagent Addition
-
Heat the slurry to 50°C.
-
Add Thionyl Chloride (7.7 kg, 65.0 mol, 1.5 equiv) via a dosing pump over 2 hours.
-
Control Point: Monitor scrubber temperature and gas flow.[9] Adjust addition rate to keep gas evolution manageable.
-
Step 3: Reaction & Reflux
-
Heat the mixture to reflux (~80-85°C internal temperature).
-
Hold at reflux for 3–5 hours. The slurry should turn into a clear solution as the acid is consumed.
-
Perform IPC (See Section 4).
Step 4: Workup & Isolation
-
Once conversion is >99.0%:
-
Switch condenser to distillation mode.
-
Apply mild vacuum (start at 600 mbar, ramp down to 100 mbar) to distill off excess
and Toluene.-
Note: Co-distillation with toluene helps remove the last traces of thionyl chloride (azeotropic-like removal).
-
-
Option A (Solution Telescoping): Redissolve the oily residue in dry THF or DCM for the next step (e.g., amide coupling).
-
Option B (Isolation): Continue vacuum distillation to isolate the acid chloride (if liquid) or allow to cool and crystallize (if solid, usually low melting). For this substrate, telescoping as a solution is recommended to minimize handling exposure.
In-Process Control (IPC) Methodology
Direct analysis of acid chlorides on HPLC is unreliable due to rapid hydrolysis on the column. You must derivatize the sample to a stable methyl ester.
Protocol:
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Quench: Immediately dispense into a vial containing 1 mL of HPLC-grade Methanol (anhydrous) and 50 µL Triethylamine .
-
Reaction: Shake for 1 minute. The acid chloride converts to Methyl 2-bromo-5-methoxybenzoate.
-
Analysis: Inject on HPLC (C18 Column, ACN/Water gradient).
-
Pass Criteria: < 1.0% area of Starting Material (Methyl ester of starting acid will co-elute, but the "Starting Acid" peak in the un-derivatized trace would correspond to the acid. Wait... Correction: The starting material is the acid.[2][10] The product is the acid chloride.[1][2][8]
-
Clarification:
-
Starting Acid + MeOH
No Reaction (mostly). -
Product (Acid Chloride) + MeOH
Methyl Ester.[11] -
Therefore: You monitor the disappearance of the Starting Acid peak and the appearance of the Methyl Ester peak.
-
Validation: Run a standard of the starting acid to confirm retention time.
-
-
Visualizations
Synthesis Workflow & Scrubber Logic
The following diagram illustrates the critical flow from reaction to waste management, emphasizing the scrubbing of hazardous off-gases.
Figure 1: Process flow diagram highlighting the reaction pathway and the mandatory dual-stage scrubbing system for HCl and SO2 management.
Decision Matrix: Reagent & Equipment
Figure 2: Strategic decision matrix for large-scale operations, eliminating stainless steel and oxalyl chloride due to safety and compatibility risks.
References
-
Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Common Conditions & Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
UD Technologies. (n.d.).[9] Gas Absorber and Wet Scrubber for HCl and SO2. Retrieved from [Link]
-
Alleima. (n.d.). Material Compatibility: Thionyl Chloride Corrosion Data. Retrieved from [Link]
-
ResearchGate. (2012). HPLC analysis of reactive acid chlorides as methyl esters via derivatization. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Benzoyl Chloride Procurement Guide | ChemAnalyst [chemanalyst.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 9. udtechnologies.com [udtechnologies.com]
- 10. CN101121094A - Treatment method of tail gas from chlorination reaction of thionyl chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
application of 2-Bromo-5-methoxybenzoyl chloride in materials science
Executive Summary & Chemical Profile
2-Bromo-5-methoxybenzoyl chloride (CAS 56658-04-9) is a high-value bifunctional electrophile. While historically categorized as a pharmaceutical intermediate (e.g., for urolithin analogs and phosphatase inhibitors), its structural attributes make it a potent scaffold for materials science , specifically in the synthesis of organic semiconductors (OLEDs) , fluorescent probes , and functionalized polymers .
This guide details the operational protocols for leveraging its two distinct reactive "handles":
-
The Acyl Chloride (-COCl): A hard electrophile for rapid scaffolding via amidation or esterification.
-
The Ortho-Bromide (-Br): A latent handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or radical cyclization, essential for constructing fused heteroaromatic cores.
Core Application: Synthesis of Fluorescent Phenanthridinone Scaffolds
Context: Phenanthridinone derivatives are critical building blocks for
Mechanism & Workflow
The synthesis proceeds via an initial
Figure 1: Sequential synthesis pathway for converting the acid chloride into a fused optoelectronic core.
Detailed Protocol: Synthesis of Phenanthridinone Precursors
Objective: Synthesis of 2-Bromo-N-(aryl)-5-methoxybenzamide followed by cyclization.
Reagents:
-
2-Bromo-5-methoxybenzoyl chloride (1.0 eq)
-
Aniline derivative (e.g., 3-fluoro-5-methoxyaniline for electronic tuning) (1.0 eq)
-
Triethylamine (
) (1.5 eq) -
Tetrahydrofuran (THF), anhydrous
-
Cyclization Step: Palladium(II) acetate (
), Tricyclohexylphosphine ( ), Potassium carbonate ( ), Dimethylacetamide (DMA).
Step-by-Step Methodology:
-
Acylation (The Scaffolding Step):
-
Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 2-bromo-5-methoxybenzoyl chloride (2.8 mmol, ~700 mg) and anhydrous THF (15 mL).
-
Addition: Cool to 0°C. Add
(4.2 mmol) dropwise. Subsequently, add the aniline derivative (2.8 mmol) dissolved in minimal THF. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot (
~0.8) should disappear; the amide product ( ~0.4) will appear. -
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2) to yield the benzamide intermediate.
-
-
Intramolecular Cyclization (The Materials Activation):
-
Setup: In a pressure vial, dissolve the benzamide intermediate (1.0 mmol) in DMA (5 mL).
-
Catalyst Loading: Add
(5 mol%), (10 mol%), and (2.0 eq). -
Reaction: Seal and heat to 130°C for 12–16 hours.
-
Observation: The reaction mixture will darken. Fluorescence may become visible under UV (365 nm) as the planar phenanthridinone forms.
-
Isolation: Filter through a Celite pad to remove Pd black. Dilute with water and extract with DCM. Purify via column chromatography.[2][3]
-
Why this works: The 5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the core, which is favorable for hole-transport materials in OLEDs.
Application: Functionalized Benzophenones via Friedel-Crafts[5]
Context: Benzophenone derivatives are widely used as photoinitiators in UV-curing polymers and as UV-blocking additives. The 2-bromo-5-methoxybenzoyl chloride can be reacted with electron-rich aromatics to create asymmetric benzophenones.
Protocol: Lewis Acid Mediated Acylation
Reagents:
-
Electron-rich Arene (e.g., Phenetole, Diphenyl ether)
-
Aluminum Chloride (
) or Silica-supported (Green alternative) -
Dichloromethane (DCM)
Methodology:
-
Dissolution: Dissolve the acid chloride (1.0 eq) and the arene (1.1 eq) in DCM at 0°C.
-
Catalysis: Slowly add
(1.2 eq) in portions. Caution: HCl gas evolution. -
Reflux: Warm to RT, then reflux (40°C) for 3 hours.
-
Quench: Pour mixture onto ice/HCl.
-
Result: The resulting 2-bromo-5-methoxy-benzophenone serves as a precursor. The bromine atom can subsequently be substituted with amines (for red-shifted absorption) or coupled to polymer chains.
Quantitative Data: Reactivity Profile
The following table summarizes the reactivity of 2-Bromo-5-methoxybenzoyl chloride compared to standard benzoyl chlorides, aiding in stoichiometric calculations.
| Parameter | Value / Property | Implication for Protocol |
| Molecular Weight | 249.49 g/mol | Use for precise molarity calculations. |
| Physical State | Solid / Low-melting solid | Can be weighed directly; if oily, dissolve in DCM for transfer. |
| Electrophilicity | High (Acyl Chloride) | Reacts instantly with |
| Stability | Moisture Sensitive | Store under inert gas; hydrolyzed to acid (2-bromo-5-methoxybenzoic acid) by air moisture. |
| Substituent Effect | 5-Methoxy (EDG) | Slightly deactivates the COCl compared to nitro-benzoyl chlorides, reducing side reactions. |
References
-
Synthesis of Phenanthridinone Precursors
-
Source: European Patent EP4284781A1. "Urolithin derivatives and methods of use thereof." (2023).[4]
- Relevance: Details the amidation of 2-bromo-5-methoxybenzoyl chloride with anilines and subsequent cyclization str
-
Link:
-
-
Friedel-Crafts Acylation Methodologies
-
Source: US Patent US8399520B2.[1] "Selective estrogen receptor modulator." (2013).
- Relevance: Describes the mediated coupling of 2-bromo-5-methoxybenzoyl chloride with aryl ethers to form benzophenone scaffolds.
-
Link:
-
-
General Reactivity & Safety
- Source: BenchChem Application Note. "Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride" (Analogous chemistry).
-
Link: (General Reference for Acyl Chloride handling).
Sources
- 1. US8399520B2 - Selective estrogen receptor modulator - Google Patents [patents.google.com]
- 2. US20090131374A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. EP4284781A1 - Urolithin derivatives and methods of use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN1313465C - æå¤ç¯ååç©åå ¶ç¨äºå¶å¤ä»£è°¢æ§è°·æ°¨é ¸å使®æåçåºç¨ - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. 2-Bromo-5-methoxybenzoyl chloride | 56658-04-9 | Benchchem [benchchem.com]
Strategic Utilization of 2-Bromo-5-Methoxybenzoyl Chloride in One-Pot Ketone Synthesis
Executive Summary & Chemical Profile[2]
This guide details the strategic application of 2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) as a pivot scaffold in the synthesis of functionalized ketones.[1] This reagent is a "privileged intermediate" in drug discovery, particularly for synthesizing benzofurans, indoles, and kinase inhibitors (e.g., precursors to urolithin A analogs).
The core challenge in utilizing this reagent is its orthogonal reactivity :
-
Acyl Chloride (C-Cl): Highly electrophilic, prone to hydrolysis, reacts with nucleophiles.
-
Aryl Bromide (C-Br): Labile to low-valent metals (Pd, Ni) and lithium/magnesium reagents if not kinetically controlled.[1]
-
Methoxy Group (C-OMe): Electron-donating, activating the ring for electrophilic aromatic substitution (EAS) at the 4- and 6-positions, but deactivating the acyl chloride toward nucleophilic attack relative to nitro-benzoyl chlorides.[1]
This guide presents two distinct, self-validating protocols to synthesize ketones while preserving the aryl bromide for downstream functionalization.
Chemical Properties Table
| Property | Specification |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage | 2-8°C, under Argon (Hydrolysis sensitive) |
| Key Hazard | Corrosive, Lachrymator (Handle in Fume Hood) |
Decision Matrix: Selecting the Right Protocol
Choose the synthetic route based on your target ketone substrate.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Method A: Friedel-Crafts Acylation (Diaryl Ketones)
Best for: Synthesizing benzophenone derivatives where the coupling partner is an electron-rich aromatic ring (e.g., toluene, anisole, xylene).
Mechanistic Insight
The 5-methoxy group donates electron density to the ring, making the carbonyl carbon slightly less electrophilic than unsubstituted benzoyl chloride. However, the aluminum chloride (
Protocol A: Step-by-Step
Reagents:
-
Arene Substrate (1.1 equiv)
-
Aluminum Chloride (
), anhydrous (1.2 equiv) -
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with
. -
Lewis Acid Activation: Add
(1.2 equiv) to anhydrous DCM (0.5 M concentration relative to acid chloride). Cool to 0°C in an ice bath. -
Acylium Formation: Dissolve 2-Bromo-5-methoxybenzoyl chloride in minimal DCM. Add dropwise to the
slurry. Stir for 15 min at 0°C. Observation: Solution typically turns yellow/orange indicating acylium formation. -
Addition: Add the Arene substrate (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acid chloride spot (
) should disappear.
-
-
Quench (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M). Caution: Exothermic.
-
Workup: Extract with DCM (3x). Wash organics with Brine, dry over
, and concentrate.
Method B: Iron-Catalyzed Grignard Coupling (Alkyl-Aryl Ketones)
Best for: Synthesizing acetophenones or complex alkyl-aryl ketones.[1] Why Iron? Unlike Palladium (Suzuki/Negishi), Iron(III) catalysts (Fürstner Conditions) allow for the rapid coupling of Acid Chlorides with Grignard reagents while leaving the Aryl Bromide intact . This is a kinetic selectivity phenomenon: the C(sp2)-Cl bond of the acid chloride reacts orders of magnitude faster than the C(sp2)-Br bond at low temperatures [1, 2].[1]
Mechanistic Pathway
The active species is a low-valent Iron-ate complex (likely
Figure 2: The Fürstner Iron-Catalyzed Cycle highlighting the chemoselective window.[1][3]
Protocol B: Step-by-Step (The "Fürstner" Modification)
Reagents:
-
Alkyl Grignard Reagent (
, 1.1 equiv)[1] -
Iron(III) Acetylacetonate (
) (3-5 mol%)[1] -
THF (Anhydrous), NMP (N-methyl-2-pyrrolidone) cosolvent (Optional but recommended for stability)[1]
Procedure:
-
Catalyst Solubilization: In a flame-dried Schlenk flask under Argon, dissolve 2-Bromo-5-methoxybenzoyl chloride (1.0 equiv) and
(5 mol%) in anhydrous THF (0.2 M). -
Temperature Control: Cool the solution to -20°C (Acetone/Ice or Cryocooler).
-
Note: While standard Fe-catalysis works at 0°C, the presence of the ortho-Bromide requires lower temps to prevent transient reduction of the Ar-Br bond.[1]
-
-
Controlled Addition: Add the Grignard reagent (1.1 equiv) rapidly (over 1-2 minutes).
-
Counter-Intuitive Insight: Unlike Pd-catalysis, slow addition in Fe-catalysis can sometimes lead to homocoupling.[1] Fast addition ensures the active catalytic cycle turns over efficiently.
-
Color Change: The solution will immediately turn dark brown/black (active Fe species).
-
-
Reaction: Stir at -20°C for 10–20 minutes.
-
Checkpoint: TLC should show immediate consumption of starting material.
-
-
Quench: Quench immediately with 1M HCl. Do not let the reaction sit for hours, or the catalyst will eventually attack the Ar-Br bond.
-
Workup: Dilute with Ether, wash with water and brine. Dry and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Product contains tertiary alcohol | Over-addition of Grignard | Protocol B: Ensure stoichiometry is strict (1.1 equiv). Switch to Weinreb Amide intermediate if problem persists. |
| Loss of Bromine (Dehalogenation) | Reaction temperature too high | Protocol B: Lower temp to -40°C or -78°C. Reduce reaction time.[1] |
| Low Yield (Friedel-Crafts) | Deactivation by 5-OMe group | Protocol A: Increase catalyst loading to 1.5 equiv. Ensure DCM is strictly anhydrous. |
| Hydrolysis of Starting Material | Wet solvents/Air exposure | Store acid chloride in a desiccator. Re-distill or use fresh thionyl chloride to regenerate if acid is present. |
References
-
Fürstner, A., et al. (2002).[4] "Iron-Catalyzed Cross-Coupling Reactions."[1] Journal of the American Chemical Society. 124(46), 13856–13863.
-
Scheiper, B., et al. (2004).[5] "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes." The Journal of Organic Chemistry. 69(11), 3943–3949.[5]
-
Olah, G. A. (1964). "Friedel-Crafts and Related Reactions."[1][6][7][8][9][10][11] Interscience Publishers. (Classic Reference for Method A).
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters. 22(39), 3815-3818. (Alternative Route Reference).
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 5. Selective iron-catalyzed cross-coupling reactions of grignard reagents with enol triflates, acid chlorides, and dichloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studymind.co.uk [studymind.co.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 11. Friedel-Crafts Reactions: Unpacking Acylation and Alkylation - Oreate AI Blog [oreateai.com]
Application Note: Divergent Synthesis of Bioactive Scaffolds Using 2-Bromo-5-methoxybenzoyl Chloride
Abstract
This technical guide details the strategic application of 2-Bromo-5-methoxybenzoyl chloride (CAS 56658-04-9) as a dual-functional building block in medicinal chemistry. Unlike simple acylating agents, this molecule possesses two distinct reactive handles: a highly electrophilic acid chloride for immediate scaffold construction and an ortho-bromo substituent primed for late-stage transition metal catalysis. This note provides validated protocols for synthesizing functionalized benzamides , biaryl pharmacophores , and fused heterocyclic cores (quinazolinones) , targeting researchers in kinase inhibitor discovery and antimicrobial development.
Chemical Profile & Reactivity Matrix
To optimize reaction outcomes, one must understand the electronic interplay of the trisubstituted benzene ring.
-
Acid Chloride (C-1): The primary electrophile. Reactivity is slightly tempered by the para-methoxy group (electron donor) compared to unsubstituted benzoyl chloride, requiring strictly anhydrous conditions to prevent hydrolysis back to the acid.
-
Bromine (C-2): A steric gatekeeper and a handle for cross-coupling. Its ortho position relative to the carbonyl allows for intramolecular cyclization strategies (e.g., Cu-catalyzed Ullmann-type condensations).
-
Methoxy (C-5): An Electron Donating Group (EDG). It increases electron density in the ring, facilitating oxidative addition at the C-Br bond during Pd-catalyzed cycles, while also serving as a hydrogen-bond acceptor in final drug targets.
Reactivity Visualization
The following diagram maps the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways. The reagent serves as a linchpin for amides (green), heterocycles (red), and biaryls (yellow).
Preparation of the Reagent (In Situ)
Note: While the acid chloride is commercially available, it is moisture-sensitive and often backordered. Reliable protocols start from the stable acid precursor.
Precursor: 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2)
Reagent: Thionyl Chloride (
Protocol A: Generation of Acid Chloride
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Dissolution: Suspend 10.0 mmol (2.31 g) of 2-bromo-5-methoxybenzoic acid in 20 mL of anhydrous Toluene or DCM.
-
Activation:
-
Method A (Standard): Add 15.0 mmol (1.1 mL) of Thionyl Chloride dropwise. Add 1 drop of DMF as a catalyst.
-
Method B (Mild): Add 12.0 mmol Oxalyl Chloride dropwise at 0°C, followed by 1 drop of DMF.
-
-
Reaction: Reflux (Toluene/
) for 2 hours or stir at RT (DCM/Oxalyl) for 4 hours until gas evolution ( ) ceases. -
Isolation: Concentrate in vacuo to remove solvent and excess chlorinating agent. The residue (crude acid chloride) is used immediately in the next step without purification.
Application Case I: Synthesis of Functionalized Benzamides
Target: Synthesis of N-substituted-2-bromo-5-methoxybenzamides. Relevance: These intermediates are structural analogs of salicylanilides, known for antimicrobial and antifungal activity [1].
Detailed Protocol
Reagents: Crude Acid Chloride (from Section 2), Aniline derivative (1.0 equiv), Triethylamine (
-
Preparation: Dissolve 10 mmol of the chosen aniline/amine in 15 mL anhydrous DCM in a separate flask containing 12 mmol
. Cool to 0°C. -
Addition: Dissolve the crude acid chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Critical: Maintain temperature <5°C to minimize side reactions.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).
-
Workup:
-
Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.
-
Wash with Saturated
(2 x 15 mL) to remove unreacted acid. -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water. If oil persists, use Flash Column Chromatography (
, Gradient 0-20% EtOAc in Hexane).
Data Summary: Typical Yields
| Nucleophile (R-NH2) | Product Type | Yield (%) | Notes |
| Aniline | N-Phenylbenzamide | 85-92% | Crystalline solid |
| Benzylamine | N-Benzylbenzamide | 80-88% | Requires column chrom. |
| 2-Aminophenol | Salicylanilide Analog | 75-82% | Potential ester byproduct if base is excess |
Application Case II: Construction of Quinazolinone Cores
Target: 6-Methoxyquinazolin-4(3H)-one derivatives. Relevance: This scaffold is a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and epigenetic modulators (BRD9 binders) [2].
Mechanistic Insight
The synthesis utilizes the 2-bromo position to close the ring after the initial amide formation. This "Stepwise" approach is superior to starting with anthranilic acids when the nitrogen substituent is complex.
Workflow Diagram
Figure 2: Two-step synthesis of the Quinazolinone core utilizing the ortho-bromo handle.
Protocol (Copper-Catalyzed Cyclization)
-
Amidation: React 2-bromo-5-methoxybenzoyl chloride with a substituted amidine hydrochloride (e.g., benzamidine HCl) in THF/NaOH to form the N-acyl amidine intermediate.
-
Cyclization Setup: Charge a pressure tube with:
-
N-acyl amidine intermediate (1.0 mmol)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
- (2.0 equiv)
-
DMSO (3 mL)
-
-
Reaction: Heat to 80–100°C for 12 hours under Argon.
-
Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition.
Advanced Workflow: Suzuki-Miyaura Cross-Coupling
Target: Biaryl synthesis (Late-stage diversification). Relevance: Used to attach the "tail" region of pharmacophores after the core amide/heterocycle is established.
Protocol:
-
Substrate: 2-Bromo-5-methoxybenzamide derivative (from Section 3).
-
Catalyst System:
(3-5 mol%) is robust for ortho-substituted bromides. -
Coupling Partner: Aryl Boronic Acid (
, 1.2 equiv). -
Base/Solvent:
(2.0 equiv) in Dioxane/Water (4:1). -
Conditions: 80°C, 4-6 hours.
-
Note: The methoxy group at C-5 electronically activates the C-Br bond for oxidative addition compared to electron-neutral rings, generally improving yields [3].
Safety & Handling
-
Corrosivity: 2-Bromo-5-methoxybenzoyl chloride is a lachrymator and causes severe skin burns. Handle only in a fume hood.
-
Hydrolysis: Reacts violently with water to release HCl gas.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid turns dark brown/black, distill or regenerate from the acid before use.
References
-
Antimicrobial Activity of Benzamides: Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated significant antimicrobial and antifungal efficacy.[1][2] Source:
-
Quinazolinone Scaffolds in Drug Discovery: The 6-methoxyquinazolin-4(3H)-one core is a validated pharmacophore for epigenetic readers (BRD9) and kinase inhibition. Source:
-
Suzuki Coupling of Ortho-Substituted Halides: General protocols and mechanistic insights for Palladium-catalyzed cross-coupling of sterically hindered ortho-bromo benzamides. Source:
-
Reagent Data & Properties: Physicochemical properties and safety data for 2-bromo-5-methoxybenzoyl chloride. Source:
Sources
Troubleshooting & Optimization
optimizing reaction yield for Friedel-Crafts acylation
Status: Online | Tier: Level 3 Technical Support Subject: Maximizing Yield & Selectivity in Acyl-Transfer Reactions
Introduction: The Acylation Paradox
Welcome to the technical support interface for Friedel-Crafts Acylation. Unlike its alkylation cousin, acylation is not truly catalytic in its classical form.[1] The most common failure mode we diagnose is treating this reaction as a catalytic cycle when it is, in fact, a stoichiometric consumption process.
This guide addresses the three primary bottlenecks: Catalyst Sequestration , Regiochemical Drift , and Work-up Emulsions .
Module 1: Stoichiometry & Catalyst Sequestration
User Issue: "My reaction stalls at ~50% conversion despite using 1.0 equivalent of AlCl₃."
The Root Cause: Product Inhibition
In Friedel-Crafts alkylation, the product is more reactive than the starting material (activation), leading to polyalkylation. In acylation , the product is less reactive (deactivation), which prevents polyacylation—but there is a hidden cost.
The resulting aryl ketone acts as a Lewis base.[1][2] The carbonyl oxygen donates a lone pair to the aluminum atom of the catalyst, forming a stable 1:1 complex. This effectively removes the Lewis acid from the reaction pool.
The Equation of Consumption:
Protocol: The "2.2 Equivalent" Rule
To drive the reaction to completion, you must account for the Lewis acid consumed by the reagent (acyl halide) and the Lewis acid sequestered by the product.
| Reagent Type | Recommended Lewis Acid Equiv.[1] | Reason |
| Acyl Chlorides | 1.1 – 1.5 equiv | 1.0 eq for complexation + 0.1-0.5 eq for catalysis. |
| Anhydrides | 2.2 – 3.0 equiv | Anhydrides cleave to form the acylium ion and a carboxylate byproduct. Both the product ketone and the carboxylate byproduct sequester AlCl₃. |
Visualization: The Sequestration Trap
Caption: The product ketone acts as a "Lewis Acid Sink," permanently binding the catalyst and requiring super-stoichiometric loading.
Module 2: Kinetic vs. Thermodynamic Control (Regioselectivity)
User Issue: "I am targeting the alpha-isomer (or specific ortho/para ratio) but keep isolating the thermodynamically stable isomer."
The Science: Solvent-Directed Selectivity
The solvent is not just a medium; it is a regiochemical switch. The choice between polar and non-polar solvents alters the size of the attacking electrophile and the reversibility of the reaction.
-
Non-Polar (DCM, CS₂): The catalyst and acyl halide form a tight ion pair. This bulky complex faces steric hindrance, often favoring substitution at the least hindered position (Kinetic Control).
-
Polar (Nitrobenzene): Solvates the acylium ion, creating a separated, smaller electrophile ("naked" ion). It also allows for reversibility, enabling the system to equilibrate to the most stable isomer (Thermodynamic Control).
Troubleshooting Guide: Solvent Selection
| Target Outcome | Recommended Solvent | Mechanism |
| Para / Linear Isomer | Nitrobenzene | High polarity separates ion pairs; steric bulk of solvent-complexed catalyst discourages ortho attack. High boiling point allows thermodynamic equilibration. |
| Ortho / Alpha Isomer | DCM or CS₂ | Low polarity maintains tight ion pairing. Lower temperature prevents rearrangement/equilibration. |
| Green / Clean | Ionic Liquids / Neat | [BMIM][PF6] or similar ionic liquids can recycle the catalyst and often favor para selectivity due to nano-structuring. |
Module 3: Modern Catalysis (Green Alternatives)
User Issue: "AlCl₃ is too moisture sensitive and the work-up generates hazardous aluminum waste."
The Solution: Metal Triflates
For high-value pharmaceutical intermediates, move away from hydrolytically unstable chlorides to Bismuth(III) Triflate [Bi(OTf)₃] .
-
Water Tolerance: Bi(OTf)₃ is water-stable and can be handled in open air.
-
Catalytic Load: Unlike AlCl₃, triflates often work at 1–10 mol% loadings because the metal center is "hard" enough to activate the acyl donor but the ligand exchange dynamics prevent permanent product inhibition.
-
Microwave Synergy: Bi(OTf)₃ shows exceptional acceleration under microwave irradiation, reducing reaction times from hours to minutes.
Protocol: Bi(OTf)₃ Acylation
-
Mix Arene (1.0 equiv) + Anhydride (1.2 equiv).
-
Add Bi(OTf)₃ (0.01 – 0.1 equiv).
-
Heat (Microwave 150°C for 10 min OR Reflux 2-4h).
-
Work-up: Filter catalyst (recyclable) or aqueous wash.
Module 4: Work-up & Isolation
User Issue: "I have a thick emulsion and cannot separate the organic layer."
The Fix: Breaking the Aluminum Chelate
The standard "pour onto ice" method often precipitates aluminum hydroxides (
Option A: Acid Hydrolysis (Standard)
Pour reaction mixture into ice + conc. HCl . The acid keeps aluminum in solution as
Option B: Rochelle's Salt (For Sensitive Substrates) If your product is acid-sensitive (e.g., contains acetals or protecting groups):
-
Quench with minimal water.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously for 30-60 mins.
-
Result: The tartrate chelates aluminum into a water-soluble complex, leaving two clear layers.
Workflow Logic: Troubleshooting Decision Tree
Caption: Diagnostic flow for rapid identification of reaction parameters.
References
- Stoichiometry & Mechanism: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
-
Solvent Effects (Naphthalene): Gore, P. H.[3] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chem. Rev.1955 , 55(2), 229–281.[3] Link
-
Green Catalysis (Bismuth Triflate): Tran, P. H.; et al. "Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate."[4][5] ChemistrySelect2017 . (Demonstrating water tolerance and reusability). Link
- Work-up Protocols: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York. (Standardizing Rochelle's salt for aluminum emulsion breaking).
Sources
purification of crude product from a 2-Bromo-5-methoxybenzoyl chloride reaction
[1]
Case ID: 2B5M-CL-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
Welcome to the technical support hub for 2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9).[1] This intermediate is critical in the synthesis of benzamides and heterocycles. However, its electron-rich methoxy substituent and the steric bulk of the ortho-bromo group present specific purification challenges, particularly regarding hydrolytic instability and thermal decomposition.[1]
This guide moves beyond basic synthesis to focus on purification logic —ensuring you isolate a reagent-grade electrophile free from thionyl chloride (
Part 1: Critical Workflow Visualization
Before attempting purification, assess the physical state of your crude material. The following decision tree outlines the optimal processing pathway to minimize decomposition.
Figure 1: Decision matrix for processing crude 2-Bromo-5-methoxybenzoyl chloride based on physical state.
Part 2: Technical Protocols
Protocol A: The "Toluene Chase" (Azeotropic Removal)
Objective: Complete removal of residual thionyl chloride (
-
Concentration: Evaporate the crude reaction mixture to dryness under reduced pressure (Rotavap). Do not exceed 50°C bath temperature to prevent demethylation or polymerization.
-
The Chase: Re-dissolve the residue in anhydrous Toluene (approx. 2-3 mL per gram of product).
-
Strip & Repeat: Evaporate the toluene under vacuum. Repeat this step 3 times.
-
Verification: The final oil should have no acrid smell of
.
Protocol B: High-Vacuum Distillation (The Gold Standard)
Objective: Isolation of chemically pure acid chloride. Applicability: Best for oily crude products or when high purity (>98%) is required.
-
Setup: Use a Short Path Distillation head or a Kugelrohr apparatus. Long condensers increase the surface area for moisture to attack.
-
Vacuum: High vacuum is mandatory (< 1 mmHg).
-
Temperature:
-
Slowly ramp the temperature.
-
Note: 2-Bromo-5-methoxybenzoyl chloride is a high-boiling liquid/low-melting solid.[1] Expect boiling points >120°C at reduced pressures (exact bp depends on vacuum strength).
-
-
Collection: Discard the first 5% (forerun) which contains residual solvent and volatiles. Collect the main fraction which should be a clear to pale yellow liquid that may solidify upon cooling.
Part 3: Troubleshooting Guide
This section addresses specific failure modes reported by users handling substituted benzoyl chlorides.
| Symptom | Probable Cause | Corrective Action |
| Product turns to white powder | Hydrolysis. The acid chloride has reacted with atmospheric moisture to revert to 2-bromo-5-methoxybenzoic acid.[1] | Immediate: Check IR for -OH stretch (2500-3300 cm⁻¹). If present, you must re-chlorinate with |
| Deep Yellow/Orange Color | Trace Iodine or Sulfur. Thermal decomposition of | Fix: Perform Protocol A (Toluene Chase) rigorously. If color persists, distill under vacuum.[4] Note: Slight yellowing is often acceptable for subsequent acylations. |
| No Reaction in Next Step | Incomplete Formation. The steric bulk of the ortho-bromo group hinders the attack of | Fix: Add DMF (Dimethylformamide) as a catalyst (1-2 drops). Mechanism: Forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is a far more potent electrophile than |
| Violent Bubbling on Workup | Excess Reagent. Unreacted | Fix: Never quench acid chlorides directly with water if isolation is the goal. Use the Toluene Chase to remove excess reagent before any exposure to nucleophiles. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I purify this compound using Silica Gel Chromatography? A: NO. Acid chlorides are highly reactive electrophiles. Silica gel is slightly acidic and contains surface hydroxyl groups (-Si-OH) and adsorbed water.[1]
-
Result: The silica will hydrolyze your product back to the carboxylic acid or trap it covalently.[1]
-
Exception: If you must filter it, use a plug of Celite or extremely dry, neutral alumina under an inert atmosphere, but distillation is far superior.[1]
Q: The crude product solidified. Can I recrystallize it? A: Yes, but with caution. If the product is a solid (melting point is likely near 50-60°C depending on purity), you can recrystallize from anhydrous Hexane or Petroleum Ether .[1]
-
Dissolve in minimum boiling hexane (under
). -
Cool to -20°C.
-
Filter rapidly under a blanket of inert gas.
Q: How do I store the purified chloride? A: Store in a tightly sealed vial with a Teflon-lined cap , taped with Parafilm, at 4°C or -20°C . Ideally, store in a desiccator. Cold acid chlorides are less reactive, but ensure the vial warms to room temperature before opening to prevent water condensation.
Q: Why is my yield low despite the starting material disappearing? A: You likely lost product during vacuum evaporation due to sublimation or volatility. Substituted benzoyl chlorides can be surprisingly volatile.
-
Fix: Monitor the cold trap of your rotavap. If you see solids collecting there, reduce the vacuum strength or lower the bath temperature.[1]
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem. (2025).[5] Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid Product Sheet. Retrieved from [1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ResearchGate. (2016). Efficient method to distill thionyl chloride. Retrieved from
Sources
- 1. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
how to prevent hydrolysis of 2-Bromo-5-methoxybenzoyl chloride during a reaction
Topic: Prevention of Hydrolysis During Synthesis & Storage
Document ID: TSC-RXN-56658 | Version: 2.1 | Status: Active
Executive Summary: The Hydrolysis Hazard
User Query: "My reaction yield is low, and I see a white precipitate forming before I even add my nucleophile. What is happening?"
Technical Diagnosis: You are likely experiencing hydrolysis . 2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) is an acyl chloride . Despite the steric hindrance provided by the ortho-bromo group and the electronic stabilization from the meta-methoxy group, the carbonyl carbon remains highly electrophilic.
Upon contact with atmospheric moisture or "wet" solvents, it undergoes rapid nucleophilic acyl substitution, reverting to 2-bromo-5-methoxybenzoic acid (the white precipitate) and releasing hydrogen chloride (HCl) gas. This irreversible degradation destroys your stoichiometry and poisons sensitive catalysts.
The Mechanism of Failure
To prevent the issue, you must understand the microscopic enemy. The diagram below illustrates the exact pathway of degradation you are trying to block.
Protocol: The "Zero-Water" Standard
This protocol is a self-validating system. If you skip a step, the system fails.
Phase A: Glassware Preparation
-
The Standard: All glassware must be oven-dried at >125°C for at least 4 hours or flame-dried under vacuum immediately prior to use [1].
-
Why: Glass surfaces adsorb a monolayer of water (hydrogen-bonded silanols). This invisible layer is sufficient to hydrolyze milligram-scale reactions.
-
Validation: If using a Schlenk line, flame-dry the flask until the flame turns orange (sodium emission from glass), then cool under a positive pressure of Argon.
Phase B: Solvent Engineering
Acyl chlorides require anhydrous solvents. "HPLC Grade" is not dry enough.
| Solvent | Drying Method (Recommended) [2] | Storage Limit (Active Use) |
| Dichloromethane (DCM) | Distillation over CaH₂ or solvent purification system (SPS). | 24 Hours (Schlenk flask) |
| THF | Distillation over Na/Benzophenone or SPS. | Immediate Use |
| Toluene | Distillation over Na or SPS. | 48 Hours (over sieves) |
-
Critical Step (Molecular Sieves): If you cannot distill, use 3Å or 4Å Molecular Sieves .
-
Activation: Heat sieves to 300°C under vacuum for 12 hours.
-
Usage: Add 10-20% w/v to the solvent and let stand for 24 hours before use.
-
Phase C: Reagent Handling (The "Schlenk" Technique)
Never weigh 2-Bromo-5-methoxybenzoyl chloride on an open benchtop balance if humidity is >40%.
-
Purge: Flush the reaction vessel with dry Argon or Nitrogen for 15 minutes.
-
Transfer:
-
Solid: Weigh inside a glovebox or use a "tipping tube" filled under inert gas.
-
Liquid/Solution: Use a gas-tight syringe with a long needle. Pierce the septum of the storage bottle (Sure/Seal™) while maintaining positive inert gas pressure.
-
-
The "Blanket": Maintain a continuous slow stream of Argon over the reaction mixture. Argon is heavier than air and forms a better protective blanket than Nitrogen.
Troubleshooting Guide & FAQs
Use this decision tree to diagnose issues during your experiment.
Frequently Asked Questions
Q1: The reagent bottle has a crust around the cap. Is it safe to use? A: The crust is hydrolyzed acid (2-bromo-5-methoxybenzoic acid). The liquid/solid underneath might still be active, but the purity is compromised.
-
Fix: Distill the acyl chloride under reduced pressure or recrystallize (if solid) from dry hexane/DCM. Alternatively, reflux with Thionyl Chloride (SOCl₂) to reconvert the acid back to the chloride [3].
Q2: Can I use a drying tube (CaCl₂) instead of a Schlenk line? A: For strictly quantitative work? No. A drying tube prevents bulk moisture entry but allows atmospheric exchange over time. For this specific substituted benzoyl chloride, a drying tube is acceptable only if the reaction time is short (<2 hours) and the humidity is low. For overnight reactions, use a balloon of Argon or a Schlenk line.
Q3: My reaction turned dark/black. Did it hydrolyze? A: Hydrolysis usually produces white solids. Darkening often indicates polymerization or oxidation of the electron-rich methoxy ring, potentially catalyzed by trace metals or high temperatures. Ensure your temperature control is precise (0°C addition is standard).
References & Authority
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying solvents and glassware).[1][2][3][4]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
-
Sigma-Aldrich (Merck). (n.d.). Safety Data Sheet: 2-Bromo-5-methoxybenzoyl chloride. (Hazard identification and handling).
Sources
troubleshooting low reactivity of 2-Bromo-5-methoxybenzoyl chloride
Technical Support Center: 2-Bromo-5-methoxybenzoyl chloride
Welcome to the technical support guide for 2-Bromo-5-methoxybenzoyl chloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during its use. Here, we address common issues, particularly its lower-than-expected reactivity, in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with 2-Bromo-5-methoxybenzoyl chloride is showing low to no conversion. I expected it to be highly reactive like other benzoyl chlorides. What's going on?
A1: This is the most common issue users face with this reagent. The low reactivity is not due to a lack of electronic activation but is a direct consequence of steric hindrance .[1][2]
-
Electronic Effects vs. Steric Hindrance: The bromine atom at the 5-position and the methoxy group have competing electronic effects. However, the bromine atom at the ortho-position (C2) to the carbonyl group physically blocks the path of incoming nucleophiles.[3][4] This steric shield makes it difficult for the nucleophile to approach the electrophilic carbonyl carbon, thus slowing the reaction rate significantly.
-
Causality: Think of it as trying to fit a key into a keyhole that is partially obstructed. The key (nucleophile) and keyhole (electrophile) are electronically compatible, but the physical blockage prevents a successful interaction. The bulky bromine atom serves as this obstruction.
Below is a diagram illustrating the steric hindrance affecting the approach of a nucleophile.
Caption: Steric hindrance from the ortho-bromine atom obstructs nucleophilic attack.
Q2: How can I be sure my 2-Bromo-5-methoxybenzoyl chloride hasn't degraded? What are the signs?
A2: Acyl chlorides are notoriously sensitive to moisture.[5][6] The primary degradation pathway is hydrolysis back to the corresponding carboxylic acid (2-Bromo-5-methoxybenzoic acid), which is unreactive under standard acylation conditions.
-
Signs of Degradation:
-
Physical Appearance: The pure compound should be a solid or liquid that fumes slightly. If it appears wet, clumpy, or has fully solidified into a crystalline mass, significant hydrolysis may have occurred.
-
Incomplete Solubility: The starting acyl chloride should be fully soluble in anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). The resulting carboxylic acid, however, has poor solubility in these solvents. If you observe an insoluble white solid upon dissolving the reagent, it is likely the hydrolyzed acid.
-
Gas Evolution (HCl): When exposed to atmospheric moisture, it will release HCl gas. While this is normal for an acyl chloride, excessive fuming upon opening can indicate moisture contamination in the storage vessel.
-
For a definitive quality check, we recommend a simple analytical test.
Protocol: Assessing Reagent Purity via ¹H NMR
This protocol allows for a quick and quantitative assessment of the primary impurity, 2-Bromo-5-methoxybenzoic acid.
-
Sample Preparation: Carefully weigh approximately 10-15 mg of your 2-Bromo-5-methoxybenzoyl chloride in a dry vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Dissolution: Add ~0.7 mL of a dry, deuterated solvent (e.g., CDCl₃). It is critical that the NMR solvent is from a fresh, sealed bottle to avoid introducing water.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
The carboxylic acid proton (-COOH) of the impurity will appear as a broad singlet far downfield, typically between 10-12 ppm .
-
The aromatic and methoxy protons of both the acyl chloride and the acid will be present, but the presence and integration of the peak at 10-12 ppm is the key diagnostic.
-
Purity Calculation: The relative integration of the acid proton peak compared to the aromatic protons of the desired compound can give a semi-quantitative measure of the impurity level.[7]
-
Q3: My reagent seems fine, but the reaction is still sluggish. How should I adjust my reaction conditions to overcome the steric hindrance?
A3: Overcoming steric hindrance requires optimizing your reaction conditions to be more "forcing" without causing decomposition. Here are key parameters to adjust, categorized by reaction type.
| Parameter | Friedel-Crafts Acylation | N-Acylation / O-Acylation | Rationale & Expert Insight |
| Catalyst/Promoter | Use a stronger Lewis Acid (e.g., AlCl₃). Ensure it is anhydrous and use a stoichiometric amount (1.1-1.5 eq).[8] | For hindered alcohols, use a potent acylation catalyst like 1-Methylimidazole (0.2 eq).[9] For amines, a non-nucleophilic base like Triethylamine (TEA) or DIPEA is standard. | The catalyst's role is to further activate the already electrophilic carbonyl, making it more susceptible to attack even with the steric barrier. For Friedel-Crafts, the product-catalyst complex often deactivates the catalyst, necessitating stoichiometric amounts.[8] |
| Temperature | Increase gradually. Start at 0 °C to room temp, but you may need to heat to 40-60 °C or higher. Monitor for side reactions. | Room temperature is often sufficient, but gentle heating (40-50 °C) can accelerate the reaction. | Higher temperatures provide the kinetic energy needed for the nucleophile to overcome the activation barrier imposed by steric hindrance. Always monitor by TLC or LC-MS to avoid decomposition. |
| Solvent | Use an inert, anhydrous solvent like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂). | Anhydrous DCM, THF, or Acetonitrile are common choices. | The primary requirement is the absence of water, which would quench the reagent and deactivate Lewis acid catalysts.[6][8] |
| Reaction Time | Reactions may require extended periods (12-24 hours) compared to less hindered acyl chlorides. | Typically faster than Friedel-Crafts, but can still require 2-4 hours or more.[10] | Due to the slower reaction rate, patience is key. Monitor progress to determine the point of maximum conversion. |
Troubleshooting Workflow
If you are facing low reactivity, follow this systematic approach to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting low yields.
Q4: Are there any common side reactions I should be aware of?
A4: Besides the hydrolysis of the starting material, the primary side reaction to consider, especially in Friedel-Crafts chemistry, is reaction with the solvent or rearrangement of the product. However, with 2-Bromo-5-methoxybenzoyl chloride, the acylium ion is relatively stable, and the deactivating nature of the product ketone makes poly-acylation unlikely.
The most probable "side product" is simply unreacted starting material due to the high activation energy of the desired reaction. Careful monitoring and optimization are your best tools to maximize the yield of the desired product.
Best Practices for Storage and Handling
To ensure the longevity and reactivity of your 2-Bromo-5-methoxybenzoyl chloride, adhere to these guidelines:
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Keep in a cool, dark, and dry place, such as a desiccator cabinet.[11]
-
Handling: Handle exclusively in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[12][13] The compound is corrosive and reacts with moisture to produce HCl gas.[14] Use dry glassware and syringes for all transfers.
References
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
-
PubChem. (n.d.). 2-Bromo-5-methoxybenzoyl chloride. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
AOBChem. (n.d.). 2-bromo-5-methoxybenzoyl chloride. Retrieved from [Link]
-
ACS Publications. (2014). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction profile of the acylation coupling reaction between.... Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Chemical Research in Chinese Universities. (2011). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-BROMO-5-METHOXYBENZOYL CHLORIDE | 56658-04-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aobchem.com [aobchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-Bromo-5-methoxybenzoyl Chloride
Current Status: Operational Topic: Exothermic Reaction Management & Troubleshooting Reagent CAS: 56658-04-9 Support Tier: Level 3 (Senior Application Scientist)[1][2]
Core Directive: The Safety & Reactivity Profile
Welcome to the technical support hub for 2-Bromo-5-methoxybenzoyl chloride . This reagent is a highly electrophilic acylating agent used frequently in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin) and various benzophenone scaffolds.
The Critical Hazard: This compound is not just corrosive; it is a potent lachrymator and moisture-sensitive electrophile .[1] The primary operational risk is the uncontrolled exotherm during nucleophilic addition (e.g., reacting with amines or alcohols) or during hydrolysis (quenching).
Mechanistic Insight: The methoxy group at the meta position (relative to the acid chloride) and para (relative to the bromine) donates electron density via resonance, potentially stabilizing the acylium ion intermediate. However, the electron-withdrawing benzoyl chloride moiety makes the carbonyl carbon highly susceptible to nucleophilic attack.[1] This combination results in rapid, heat-generating kinetics that must be throttled by temperature and concentration control.[1][2]
Experimental Setup & Exotherm Control
Standard Operating Procedure (SOP) for Nucleophilic Acylation
To prevent thermal runaway, you must decouple the addition phase from the reaction phase.
Table 1: Solvent & Thermal Management Matrix
| Parameter | Recommended Specification | Technical Rationale |
| Solvent Choice | Anhydrous Dichloromethane (DCM) or THF | DCM offers high heat capacity and low boiling point (reflux acts as a thermal safety valve).[1][2] THF is suitable but requires stricter moisture control.[2] |
| Concentration | 0.2 M to 0.5 M | High dilution mitigates "hot spots" during addition.[2] |
| Base Scavenger | Triethylamine (TEA) or DIPEA (Hünig's Base) | Neutralizes the HCl byproduct.[2] Note: The formation of amine-HCl salts is also exothermic.[1][2] |
| Temperature | 0°C to -10°C (Initial) | Start cold to dampen the Arrhenius rate constant ( |
| Atmosphere | Nitrogen or Argon (Positive Pressure) | Prevents atmospheric moisture from hydrolyzing the chloride to the parent acid (2-bromo-5-methoxybenzoic acid).[1][2] |
Visual Workflow: Safe Addition Protocol
The following logic gate ensures you do not proceed with addition unless thermal stability is confirmed.
Figure 1: Logic flow for the controlled addition of 2-Bromo-5-methoxybenzoyl chloride to a nucleophile.
Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned dark pink/brown immediately."
Diagnosis: Oxidation or Iodine Contamination.[2] Root Cause:
-
Trace Iodine/Bromine: If the acid chloride was prepared from the acid using oxalyl chloride/DMF or thionyl chloride, trace amounts of free halogen (
or ) can cause significant discoloration. -
Quinone Formation: The methoxy-benzene moiety is electron-rich.[1][2] In the presence of strong Lewis acids or oxidizers, it can oxidize to colored quinone-methide species.[1][2]
Corrective Action:
-
Verify Purity: Run a quick NMR.[2] Pure acid chloride should be a light yellow liquid/oil.[2]
-
Impact: Usually cosmetic.[2] If the NMR shows the integrity of the benzoyl chloride signal (typically desheilded protons ortho to the carbonyl), proceed with the reaction.
Issue 2: "A white precipitate formed instantly upon adding the base."
Diagnosis: Normal Salt Formation (False Alarm).[2]
Root Cause:
The reaction generates HCl.[2][3][4] If you added Triethylamine (TEA) before the acid chloride, the HCl generated upon acylation immediately reacts with TEA to form Triethylamine Hydrochloride (
-
This is actually a good sign ; it means the reaction is progressing and the acid is being scavenged.
Issue 3: "The temperature spiked 15°C despite ice bath cooling."
Diagnosis: Addition Rate Exceeded Heat Transfer Capacity.
Root Cause:
Acid chloride acylations have low activation energies.[2] The rate of heat generation (
-
Stop Addition: Halt the syringe pump or dropping funnel immediately.
-
Dilute: Add more anhydrous solvent (pre-cooled if possible) to increase thermal mass.
-
Check Stirring: Ensure the vortex is vigorous. Poor mixing creates "hot zones" where local temperature exceeds the boiling point of the solvent.
The Critical Phase: Quenching & Workup
Warning: Quenching is the most dangerous step.[2] Unreacted acid chloride will hydrolyze violently with water, releasing HCl gas.[2]
The "Inverse Quench" Protocol (Recommended): Do not pour water into the reaction mixture.[2] Instead, pour the reaction mixture into a stirred, cooled biphasic system.
Visual Workflow: Quenching Decision Tree
Figure 2: Decision tree for safely quenching the reaction mixture.
Step-by-Step Inverse Quench:
-
Prepare Quench Tank: In a large beaker, prepare a slurry of crushed ice and Saturated Sodium Bicarbonate (
). -
Transfer: Transfer your reaction mixture (DCM/THF solution) into a dropping funnel.
-
Add: Slowly drop the reaction mixture into the vigorously stirred ice/bicarbonate slurry.
-
Why? This ensures the hydrolyzing agent (water) is always in vast excess, and the bicarbonate immediately neutralizes the HCl, preventing acidification.
-
-
Monitor: Watch for effervescence (
generation). Do not seal the vessel; pressure will build up.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Storage & Degradation[5]
If you synthesized the 2-Bromo-5-methoxybenzoyl chloride yourself (e.g., from the acid +
-
Storage: Store under inert gas (Argon) at 2–8°C.
-
Degradation Indicator: The formation of white crystals in the neat liquid indicates hydrolysis back to 2-bromo-5-methoxybenzoic acid [1].[1][2]
-
Re-purification: If significant hydrolysis occurs, you can often distill the acid chloride (bp ~175°C at 15 mmHg) or simply reflux with thionyl chloride again to reconvert the acid.
References
-
PubChem. (n.d.).[2] 2-Bromo-5-methoxybenzoyl chloride (Compound).[1][2][5][6] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1][2]
-
Organic Syntheses. (2010). General Procedures for Handling Acid Chlorides. Org. Synth. 2010, 87, 161.[2] Retrieved February 1, 2026, from [Link][1][2]
-
National Institutes of Health (NIH). (2024).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved February 1, 2026, from [Link]
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Bromo-5-methoxybenzoyl chloride | 56658-04-9 | Benchchem [benchchem.com]
- 6. 2-BROMO-5-METHOXYBENZOYL CHLORIDE | 56658-04-9 [chemicalbook.com]
impact of solvent choice on 2-Bromo-5-methoxybenzoyl chloride reaction rate
Executive Summary
You are likely experiencing variable yields or sluggish reaction rates with 2-Bromo-5-methoxybenzoyl chloride . While acid chlorides are generally highly reactive, this specific scaffold presents a unique "push-pull" conflict:
-
Steric Hindrance (The Brake): The 2-bromo substituent creates significant steric bulk at the ortho position, physically blocking nucleophilic attack at the carbonyl carbon.
-
Electronic Deactivation: The 5-methoxy group is electron-donating. While primarily inductive at the meta position relative to the carbonyl, it increases the electron density of the aromatic ring, rendering the carbonyl carbon less electrophilic compared to nitro- or fluoro-substituted analogs.
The Solution: Solvent choice is not just a medium here; it is a kinetic tool. You must utilize polar aprotic solvents with moderate dielectric constants to stabilize the polar transition state and overcome the steric energy barrier.
Module 1: Solvent Selection Guide
The Kinetic Hierarchy
The rate of nucleophilic acyl substitution for this molecule follows the Hughes-Ingold rules for dipolar transition states.
| Solvent Class | Representative Solvents | Reaction Rate | Recommendation | Technical Rationale |
| Polar Aprotic (High) | DMF, DMAc, NMP | Fastest | Recommended for difficult amines | High dielectric constant ( |
| Polar Aprotic (Mod) | THF, Acetonitrile (MeCN) | Fast | Standard Choice | Good balance of solubility and ease of removal. THF coordinates well with cations if using salt nucleophiles. |
| Chlorinated | DCM, Chloroform | Moderate | Standard Choice | Excellent solubility for the lipophilic 2-bromo core. Easy workup, but slower kinetics than DMF. |
| Non-Polar | Toluene, Hexane, Ether | Slow | Avoid | Poor stabilization of the transition state. Reaction may stall due to the ortho-bromo steric barrier. |
| Protic | Alcohols, Water | N/A | FORBIDDEN | Causes immediate solvolysis (decomposition) to the benzoic acid and HCl. |
Critical Troubleshooting: The "Precipitation Trap"
-
Issue: In non-polar solvents (Toluene), the reaction starts but stops at 50% conversion.
-
Cause: The amine hydrochloride salt byproduct precipitates and coats the unreacted nucleophile.
-
Fix: Switch to DCM or THF , which have better solubility for the intermediates, or add a phase-transfer catalyst if using a biphasic system.
Module 2: Reaction Mechanism & Workflow
Understanding the mechanism helps predict where the process fails. The reaction proceeds via an Addition-Elimination pathway.[1]
Visualizing the Pathway
The diagram below illustrates the critical "Transition State" where solvent polarity plays its role.
Caption: The rate-determining step is the formation of the Tetrahedral Intermediate. The 2-Bromo group blocks this path; polar solvents lower the energy of the red node to accelerate the reaction.
Module 3: Standard Operating Procedure (SOP)
Objective: Amidation of 2-Bromo-5-methoxybenzoyl chloride with a secondary amine.
Reagents
-
Substrate: 2-Bromo-5-methoxybenzoyl chloride (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv) – Essential to scavenge HCl.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol
-
Preparation: Flame-dry glassware under
or Ar atmosphere. Moisture hydrolyzes the acid chloride to the unreactive acid. -
Solvation: Dissolve the Amine and Base in the solvent first. Cool to 0°C.[2]
-
Why? Adding the acid chloride to a warm amine solution can cause exotherms that lead to impurities.
-
-
Addition: Dissolve 2-Bromo-5-methoxybenzoyl chloride in a minimal amount of solvent. Add dropwise to the amine solution.
-
Troubleshooting: If the acid chloride is solid, do not add it as a powder; "hot spots" will form.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: Due to the 2-bromo steric hindrance , this reaction may require overnight stirring or mild heating (40°C) if the amine is also bulky.
-
-
Quench: Add 1M HCl (aq) to neutralize excess base and amine. Extract the organic layer.
Frequently Asked Questions (FAQ)
Q1: My LCMS shows a mass corresponding to the carboxylic acid (MW 231). What happened? A: You have hydrolysis .[3][4] This occurs if:
-
Your solvent was "wet" (not anhydrous).
-
The bottle of acid chloride was opened in humid air before use. Fix: Use freshly distilled solvents or molecular sieves. Check the quality of the starting material via NMR (look for the broad -OH peak of the acid).
Q2: The reaction is too slow in DCM. Can I heat it? A: Yes, but be careful. DCM boils at ~40°C. Switch to 1,2-Dichloroethane (DCE) (boils at 83°C) or THF (66°C) if you need higher temperatures to overcome the steric hindrance of the 2-bromo group.
Q3: Can I use DMF to speed it up? A: Yes, DMF will significantly accelerate the reaction due to its high polarity. However, removing DMF requires aqueous washes which can form emulsions. Use DMF only if the reaction fails in THF/DCM.
Q4: Why is the 2-position bromine so problematic compared to the 4-position? A: It is the Ortho Effect . The bromine atom has a large Van der Waals radius. Located at position 2, it physically shields the carbonyl carbon (position 1) from the incoming nucleophile. Position 4 is far away and exerts no steric influence.
References
-
Bentley, T. W., & Jones, R. O. (1993). Solvent effects on the rates of hydrolysis of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2227–2232.
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of benzoyl chloride and derivatives. Journal of Physical Organic Chemistry, 21(1), 1-10.
-
ECHA (European Chemicals Agency). (2023). 2-Bromo-5-methoxybenzoyl chloride - Substance Information. ECHA Registration Dossier.
-
Westaway, K. C., & Ali, M. (1996). Steric effects in the nucleophilic substitution reactions of benzoyl chlorides. Canadian Journal of Chemistry, 74(12), 2424-2433.
Sources
Technical Support Center: Selectivity in Polyfunctional Nucleophile Reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemoselectivity Optimization for Polyfunctional Nucleophiles Ticket ID: CHEM-SEL-2024-X
Introduction: The Selectivity Paradox
In drug discovery and complex molecule synthesis, polyfunctional nucleophiles (amino alcohols, amino thiols, diamines) present a classic paradox: the most reactive site is often not the one you want to functionalize.
Standard textbook conditions frequently fail because they rely on inherent nucleophilicity trends (
Module 1: The Chemoselectivity Decision Matrix (FAQ)
Q: Why is my reaction yielding a mixture of N- and O-alkylated products despite the theoretical pKa difference?
A: Relying solely on pKa is a common pitfall. Selectivity is a function of three competing vectors: Basicity (pKa) , Nucleophilicity (HSAB) , and Solvation .
| Factor | Rule of Thumb | Troubleshooting Action |
| HSAB Theory | Soft nucleophiles (S, N) prefer soft electrophiles (alkyl iodides). Hard nucleophiles (O) prefer hard electrophiles (acyl chlorides, sulfonates). | Switch leaving groups. Use -I (soft) to favor N/S-alkylation. Use -OTf or -OMs (hard) to promote O-alkylation. |
| Solvent Effect | H-bond donors (MeOH, H₂O) solvate small, hard anions (O⁻) strongly, reducing their reactivity. Polar aprotic solvents (DMF, DMSO) leave anions "naked" and reactive. | To favor N-alkylation over O, use protic solvents or add a proton source (e.g., HFIP) to "mask" the oxygen. |
| Sterics | If O-acylation is competing, switch to a less nucleophilic base (e.g., pyridine vs. DMAP) or use a bulky acylating agent. |
Module 2: Amino Alcohols – The N- vs. O- Battle
Scenario A: "I need to acylate the Alcohol (OH) but leave the Amine (NH₂) free."
This is thermodynamically unfavorable because amides are more stable than esters. You must use kinetic control or transient protection .
Solution 1: The Protonation "Mask" (Acidic Acylation)
By running the reaction in acidic media, the amine is protonated (
-
Key Reagent: TFA or HCl in excess.
-
Mechanism:
(Unreactive). .
Solution 2: Organoboron Catalysis (Regioselective) For complex scaffolds (e.g., carbohydrates), boronic/borinic acids form reversible covalent bonds with diols or amino alcohols, activating specific positions.[1]
Visual Workflow: Amino Alcohol Selectivity
Figure 1: Decision tree for chemoselective functionalization of amino alcohols. Note the divergence based on "masking" strategies.
Protocol 2.1: Chemoselective O-Acylation of Amino Alcohols (Acidic Method)
Adapted from mechanistic insights in J. Org. Chem. and related literature.
Scope: Selective esterification of Serine, Threonine, or simple amino alcohols without N-protection.
Reagents:
-
Amino alcohol substrate (1.0 equiv)
-
Acyl Chloride (1.2 - 1.5 equiv) or Anhydride
-
TFA (Trifluoroacetic acid) or Methanesulfonic acid (2.0 - 5.0 equiv)
Step-by-Step:
-
Dissolution: Dissolve the amino alcohol in neat TFA (if stable) or a mixture of TFA/DCM (1:1). Ensure the solution is strongly acidic (pH < 1).
-
Why? This protonates 100% of the amine to ammonium (
).
-
-
Addition: Cool to 0°C. Add the acyl chloride dropwise.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Monitoring: TLC will show the disappearance of the starting material. The product will likely be a salt.
-
-
Workup (Critical):
-
Evaporate volatiles (TFA/DCM) under reduced pressure.
-
Do not perform a basic aqueous wash immediately, as the free amine might undergo an
acyl migration (an intramolecular side reaction) once deprotonated. -
Isolate as the ammonium salt (precipitate with ether) or use immediately in the next step.
-
Module 3: Amino Thiols – Taming the Sulfur
Q: I am trying to alkylate the amine in Cysteine, but the sulfur keeps reacting. How do I stop it?
A: You cannot easily "stop" sulfur; it is one of the best nucleophiles in organic chemistry. You must either protect it or exploit its reactivity.
Strategy: If you need N-alkylation, you must protect the thiol (e.g., Trityl, Thioester, or Disulfide). Strategy: If you need S-alkylation, you can achieve this with high precision by controlling pH.
Protocol 3.1: Selective S-Alkylation (pH Controlled)
Principle: The pKa of a Cysteine thiol is ~8.3, while the
Reagents:
-
Alkylating agent (e.g., Iodoacetamide, Alkyl bromide)
-
Buffer: Phosphate or Ammonium Bicarbonate (pH 7.0–7.5)
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - Crucial to prevent disulfide dimers.
Step-by-Step:
-
Reduction: Dissolve peptide/amino acid in degassed buffer (pH 7.5). Add 1.1 equiv TCEP. Stir for 30 min.
-
Note: Avoid DTT if downstream reactions are sensitive to thiols, as DTT itself is a nucleophile. TCEP is non-nucleophilic towards alkyl halides.
-
-
Alkylation: Add the alkylating agent (1.1 equiv) dissolved in a minimal amount of organic co-solvent (MeCN/DMF) if insoluble in water.
-
Incubation: Stir at RT for 1 hour.
-
Quench: Acidify to pH 3 to freeze the reaction.
Module 4: Advanced Boronic Acid Catalysis
For substrates with multiple hydroxyl groups (e.g., carbohydrate derivatives) or amino alcohols where acidic conditions are too harsh, organoboron catalysis provides a "molecular recognition" approach.
Mechanism:
Boronic acids (
Visual Workflow: Boronic Acid Catalysis
Figure 2: Catalytic cycle for boronic acid-mediated regioselective acylation. The catalyst acts as a temporary scaffold.
Key Reference Protocol (Lee & Taylor, JACS):
-
Mix: Substrate (1.0 equiv), Catalyst (e.g., 2-aminoethyl diphenylborinate, 5-10 mol%), and amine base (iPr₂NEt).
-
Solvent: MeCN or Toluene.
-
Reaction: Add Acyl Chloride. The catalyst accelerates reaction at the specific OH involved in the boronate complex, often achieving >95:5 regioselectivity.
References
-
Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Deriv
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions
- Source: Beilstein Journal of Organic Chemistry (2015)
-
URL:[Link]
-
The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences
- Source: ChemBioChem (2017)
-
URL:[Link]
-
Chemoselectivity and the curious reactivity preferences of functional groups
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
Sources
- 1. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst poisoning in reactions with 2-Bromo-5-methoxybenzoyl chloride
The following technical support guide addresses critical stability and reactivity challenges associated with 2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9). This guide is structured for high-level R&D applications, focusing on catalyst deactivation mechanisms ("poisoning") in both Lewis Acid and Transition Metal catalyzed pathways.[1][2]
Executive Summary: The "Dual-Electrophile" Trap
Researchers often encounter reaction failure with 2-Bromo-5-methoxybenzoyl chloride not due to reagent quality, but due to its specific structural motifs that deactivate catalysts.[1][2] This molecule presents two competing electrophilic sites:
-
Acyl Chloride (C-Cl): Highly reactive, moisture-sensitive, and prone to reacting with nucleophilic ligands.[1][2]
-
Aryl Bromide (C-Br): A site for cross-coupling, but sterically hindered by the ortho-carbonyl group.[1][2]
Critical Alert: The 5-methoxy group is a Lewis base that can sequester Lewis Acid catalysts, while the acyl chloride moiety can irreversibly destroy phosphine ligands in Palladium catalysis.[2]
Troubleshooting Guide: Lewis Acid Catalysis (Friedel-Crafts)
Context: Using AlCl₃, FeCl₃, or BF₃ for acylation of aromatics (e.g., synthesis of chromenones or benzophenones).
Q1: Why does my reaction stall at 20-30% conversion despite using 1.0 equivalent of Lewis Acid?
Diagnosis: Catalyst Sequestration (The "Methoxy Sink"). Technical Explanation: You are likely treating the Lewis Acid (LA) as a true catalyst or a 1:1 stoichiometric reagent relative to the acyl chloride. However, the 5-methoxy oxygen acts as a competitive Lewis base.[1][2] It coordinates to the metal center (Al or Fe), forming a stable, inactive complex. This removes the LA from the catalytic cycle before it can activate the acyl chloride.
-
The Stoichiometry Rule: You need 1 eq.[1] for the acyl chloride + 1 eq.[1] for the methoxy group + 1 eq.[1][3] for the product ketone (which also binds LA).[1]
-
Solution: Increase Lewis Acid loading to 2.5 – 3.0 equivalents .
Q2: The reaction mixture turned black/tarry, and yield is low. Is this catalyst poisoning?
Diagnosis: Polymerization/Decomposition via intermolecular acylation.[1] Technical Explanation: The 5-methoxy group activates the aromatic ring of the starting material itself.[2] If the external nucleophile (e.g., phenetole) is not present in excess or added immediately, the AlCl₃ will catalyze the self-condensation of 2-Bromo-5-methoxybenzoyl chloride (Friedel-Crafts attack on itself), leading to oligomers that deactivate the catalyst surface.[2] Protocol Adjustment:
-
Dissolve the nucleophile and Lewis Acid first.[1]
-
Add the 2-Bromo-5-methoxybenzoyl chloride slowly to the mixture.
Visualization: Lewis Acid Deactivation Pathway
The following diagram illustrates how the methoxy group acts as a "sink," preventing the activation of the acyl chloride.
Figure 1: Mechanistic divergence showing how the 5-methoxy group sequesters Lewis Acids, preventing the formation of the active acylium species.[2]
Troubleshooting Guide: Palladium Catalysis (Cross-Coupling)
Context: Attempting Suzuki, Sonogashira, or Buchwald-Hartwig coupling on the C-Br bond.
Q3: My Pd-catalyst precipitates as "Pd black" immediately upon adding the acid chloride. Why?
Diagnosis: Ligand Poisoning by Acyl Chloride.[1]
Technical Explanation: Acyl chlorides are electrophilic enough to react with electron-rich phosphine ligands (e.g., PPh₃, PCy₃).[1][2] The acyl chloride attacks the phosphine to form an acyl-phosphonium salt
-
Option A (Protect): Convert the acid chloride to an amide or ester before attempting the cross-coupling.
-
Option B (Ligand Switch): Use sterically bulky, electron-poor ligands (e.g., XPhos, BrettPhos) that are less nucleophilic toward the acyl chloride, though this is risky.
-
Option C (anhydrous conditions): Ensure strictly anhydrous conditions; hydrolysis generates HCl, which protonates phosphines, killing the catalyst.
Q4: I am trying to couple the Acyl Chloride (Sonogashira). Why is the reaction stalling?
Diagnosis: Oxidative Addition Competition (C-Br vs C-Cl). Technical Explanation: You have two sites for oxidative addition. Pd(0) prefers the C-I > C-Br ~ C-COCl > C-Cl bond.[1][2] In 2-Bromo-5-methoxybenzoyl chloride, the C-Br bond is highly activated by the electron-withdrawing carbonyl group ortho to it.[1][2] The catalyst may be inserting into the C-Br bond instead of the C-Cl bond (or vice versa), creating a mixture of intermediates that do not transmetallate efficiently.[2] Strategy:
-
If targeting the COCl (to make a ketone): Use a Pd catalyst with a lower propensity for Aryl-Br insertion (e.g., PdCl₂(PPh₃)₂ without excess phosphine) and keep the temperature low (<50°C).
Stability & Handling Data
The stability of the catalyst depends heavily on the purity of the 2-Bromo-5-methoxybenzoyl chloride.[2] Hydrolysis generates HCl, a potent catalyst poison.[1]
| Parameter | Specification / Limit | Impact on Catalyst |
| Purity | >97% (by HPLC/titration) | Impurities (often the acid precursor) bind metals.[1][2] |
| Free HCl | <0.1% | Protonates phosphine ligands (Pd) or alters Lewis acidity.[1] |
| Water Content | <0.05% (Karl Fischer) | Hydrolyzes COCl to COOH; kills AlCl₃/TiCl₄ instantly.[1] |
| Storage | < 4°C, under Argon | Prevents slow hydrolysis and dimerization.[1] |
Experimental Protocol: "Poison-Proof" Friedel-Crafts Acylation
Designed to overcome the "Methoxy Sink" effect.[1][2]
Reagents:
-
Nucleophile (e.g., 1,3-dimethoxybenzene) (11 mmol)[2]
-
Aluminum Chloride (AlCl₃) (30 mmol - Critical 3.0 equiv)[1][2]
-
Dichloromethane (DCM), anhydrous (50 mL)[1]
Methodology:
-
Catalyst Slurry: In a flame-dried 250 mL round-bottom flask under Nitrogen, suspend AlCl₃ (30 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[1]
-
Substrate Activation: Dissolve 2-Bromo-5-methoxybenzoyl chloride in DCM (15 mL). Add this solution dropwise to the AlCl₃ slurry over 15 minutes.
-
Nucleophile Addition: Dissolve the nucleophile in DCM (15 mL) and add dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (quenching a micro-aliquot with MeOH).[1]
-
Quench: Pour mixture onto ice/HCl (conc.) to break the strong Aluminum-Product chelates.
References
-
PubChem. "2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2."[1][2] National Library of Medicine. [Link]
-
Master Organic Chemistry. "The Friedel-Crafts Acylation Reaction: Mechanism and Limitations." MasterOrganicChemistry.com. [Link]
-
Organic Chemistry Portal. "Palladium-Catalyzed Cross-Coupling of Acyl Chlorides." Organic-Chemistry.org. [Link][1]
Sources
Technical Support Center: Optimizing 2-Bromo-5-methoxybenzoyl Chloride Reactivity
Topic: Overcoming Steric & Electronic Deactivation in Nucleophilic Acyl Substitutions Product: 2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) Audience: Synthetic Chemists & Process Engineers
Executive Summary: The "Double Deactivation" Challenge
Researchers often underestimate the difficulty of reacting 2-Bromo-5-methoxybenzoyl chloride . It presents a unique "Double Deactivation" profile that causes standard Schotten-Baumann or Friedel-Crafts conditions to fail or proceed with poor yields.
-
Steric Hindrance (The Ortho-Effect): The Bromine atom at the C2 position is bulky (Van der Waals radius ~1.85 Å). It physically shields the carbonyl carbon, preventing the perpendicular attack trajectory required for nucleophiles (Bürgi-Dunitz angle).
-
Electronic Deactivation: While the carbonyl is generally electrophilic, the 5-methoxy group acts as a resonance donor (
effect). This donation increases electron density in the ring and, by extension, reduces the electrophilicity of the carbonyl carbon, making it "sluggish" compared to unsubstituted benzoyl chloride.
This guide provides the protocols to overcome these specific barriers.
Core Protocols & Methodologies
Protocol A: DMAP-Catalyzed Nucleophilic Substitution (Amidation/Esterification)
Use this for: Coupling with amines, alcohols, or phenols.
The Fix: Standard bases (TEA/DIPEA) are insufficient because they only act as proton scavengers. You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the hindered carbonyl to form a highly reactive
Optimized Conditions:
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
|---|---|---|
| Catalyst | Triethylamine (1.0 eq) | DMAP (0.1 - 0.2 eq) + TEA (1.0 eq) |
| Solvent | DCM or Ether | DCM (anhydrous) or THF (if heating needed) |
| Temperature |
Step-by-Step Workflow:
-
Dissolve the nucleophile (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under
. -
Add DMAP (0.1 eq) . Note: Do not omit this.
-
Add 2-Bromo-5-methoxybenzoyl chloride (1.1 eq) dropwise.
-
Critical Check: If no reaction after 1 hour at RT, heat to reflux (
). The steric bulk often raises the activation energy barrier, requiring thermal initiation.
Protocol B: Friedel-Crafts Acylation
Use this for: Attaching the benzoyl group to an aromatic ring.
The Fix: The methoxy group on your acid chloride can complex with Lewis Acids, deactivating the catalyst. You need a "harder" Lewis acid and strictly anhydrous conditions.
Recommended Lewis Acid: Aluminum Chloride (
Mechanistic Visualization
The following diagram illustrates why DMAP is required. It converts the "blocked" electrophile into an "accessible" active intermediate.
Figure 1: The DMAP catalytic cycle bypasses the steric hindrance of the ortho-bromo group by forming a highly reactive, less hindered intermediate.
Troubleshooting & FAQs
Q1: I am seeing hydrolysis (2-bromo-5-methoxybenzoic acid) instead of my product. Why?
Diagnosis: The reaction rate with your nucleophile is too slow due to steric hindrance, allowing trace moisture to compete for the acyl chloride. The Fix:
-
Dry Solvents: Ensure DCM/THF is distilled or dried over molecular sieves.
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M) to favor bimolecular kinetics with your nucleophile.
-
Reverse Addition: Instead of adding the acid chloride to the amine, add the amine/catalyst mixture to the acid chloride solution. This keeps the electrophile concentration high relative to adventitious water.
Q2: The reaction stalls at 50% conversion. Should I add more acid chloride?
Diagnosis: Likely catalyst poisoning or HCl accumulation. The HCl generated forms a salt with your amine nucleophile or DMAP, deactivating them. The Fix:
-
Do not just add more acid chloride.
-
Add a scavenger base (like
or excess TEA) to neutralize HCl. -
If using DMAP, ensure you have at least 1.0 eq of a stoichiometric base (TEA) alongside the catalytic DMAP (0.1 eq).
Q3: Can I generate this acid chloride in situ?
Answer: Yes, and this is often preferred to avoid hydrolysis during storage. Protocol:
-
Suspend 2-bromo-5-methoxybenzoic acid in dry DCM.
-
Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF (Dimethylformamide).
-
Mechanism: DMF forms the Vilsmeier-Haack reagent, which chlorinates the acid efficiently.
-
Stir until gas evolution (
) ceases (approx. 1-2 hours). -
Evaporate solvent to remove excess oxalyl chloride before adding your nucleophile.
Decision Tree for Optimization
Use this logic flow to diagnose low yields.
Figure 2: Diagnostic workflow for reaction optimization.
References
-
PubChem. 2-Bromo-5-methoxybenzoyl chloride (Compound Summary). National Library of Medicine. [Link]
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Chapter 10: Nucleophilic Substitution at the Carbonyl Group. Oxford University Press. (General reference for Ortho-effect and Burgi-Dunitz trajectory).
-
Google Patents. Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone (Analogous Chemistry).[2] CN111099975A.
Sources
column chromatography techniques for purifying acyl chloride reaction products
Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: PUR-COCL-001
Executive Summary & Triage
User Warning: You have inquired about purifying acyl chlorides (
Acyl chlorides are highly electrophilic and moisture-sensitive. Standard silica gel contains:
-
Adsorbed Water: Even "dry" silica contains 4-5% water by weight. This will hydrolyze your product back to the carboxylic acid (
) and HCl gas. -
Surface Hydroxyls (Si-OH): These act as nucleophiles, reacting with your acyl chloride to form silica-bound esters, permanently trapping your yield on the column.
The Golden Rule: If your acyl chloride is volatile (bp < 200°C at high vacuum), distillation is the only scalable, high-purity method. Chromatography is a "last resort" technique reserved for high-molecular-weight, non-volatile, or thermally unstable substrates.
Decision Matrix: Select Your Protocol
Before proceeding, trace your compound's properties through this decision tree to select the correct purification strategy.
Figure 1: Purification Strategy Decision Matrix. Blue = Start, Green = Recommended, Yellow = Decision Point, Red = High Risk.
Protocol A: The "High Risk" Method (Anhydrous Flash Chromatography)
Use Case: Your compound is non-volatile, thermally unstable, and you must isolate the chloride. Success Rate: Low to Moderate. Requires strict technique.
Critical Reagents & Setup
-
Stationary Phase: Silica Gel 60 (flame-dried or oven-dried at 120°C for 4 hours minimum).
-
Solvents: Hexane and Dichloromethane (DCM) only.
-
Forbidden: Ethyl Acetate (often contains ethanol/water), Ethers (hygroscopic), Methanol (reacts instantly).
-
Drying: Solvents must be distilled over CaH2 or passed through an activated alumina solvent system.
-
-
Apparatus: Glass column, flame-dried, flushed with Nitrogen/Argon.[1]
Step-by-Step Procedure
-
Slurry Preparation: Mix the dried silica with anhydrous Hexane under an inert atmosphere. Pour into the column rapidly to minimize moisture absorption from air.
-
Loading: Dissolve your crude reaction mixture in the minimum amount of anhydrous DCM. Carefully load onto the sand bed.
-
Elution:
-
Use a gradient of Hexane -> DCM.
-
Run Fast: The longer the acyl chloride sits on silica, the more it degrades. Aim for a flow rate 2x faster than a standard column.
-
-
Collection: Collect fractions in flame-dried test tubes.
-
Evaporation: Rotovap immediately. Do not store fractions overnight.
Why this fails: If you see "streaking" on TLC or a white solid forming at the bottom of your test tubes, your silica was not dry enough. The white solid is your hydrolyzed carboxylic acid.
Protocol B: The "Gold Standard" (Vacuum Distillation)
Use Case: 90% of acyl chlorides.
Mechanism: Separation by boiling point; removal of Thionyl Chloride (
The "Thionyl Chloride Problem"
Crude acyl chlorides often contain excess
The Toluene Chase Technique:
-
After the reaction (R-COOH +
), cool the flask. -
Connect to a vacuum source (with a KOH trap to neutralize HCl/SO2 fumes).
-
Remove bulk
at room temperature. -
Add anhydrous Toluene (approx 2-3x the volume of the residue).
-
Evaporate the Toluene under vacuum.
-
Why? Toluene forms an azeotrope with thionyl chloride, dragging the stubborn traces out of your product.
-
-
Repeat the Toluene step 2-3 times.
-
Final Distillation: Perform a short-path vacuum distillation to collect the pure acyl chloride.
Protocol C: Derivatization (The Analytical Solution)
Use Case: You need to prove purity or identity, or the acyl chloride is just an intermediate. Logic: Don't purify the reactive intermediate. Purify the stable derivative.
-
Reaction: Take a small aliquot (50 mg) of your crude acyl chloride.
-
Quench: Add 1 mL of dry Methanol (to make methyl ester) or excess Benzylamine (to make benzyl amide).
-
Workup: Evaporate solvent.
-
Purify: Run a standard Ethyl Acetate/Hexane column on the resulting Ester or Amide.
-
Back-Calculate: If the Ester is 95% pure, your Acyl Chloride conversion was successful.
Troubleshooting & FAQs
Q1: I see white fumes when I put my crude product on the rotovap.
-
Diagnosis: Residual Thionyl Chloride or Oxalyl Chloride is hydrolyzing with moisture in the air or the pump exhaust.
-
Fix: Use the Toluene Chase method (Protocol B) to remove the reagent before attempting final evaporation. Ensure your pump has a base trap (KOH).[2]
Q2: My product turned into a solid on the column.
-
Diagnosis: Hydrolysis.[2][3][4][5] The acyl chloride reacted with water in the silica to form the carboxylic acid (which is often a solid and much more polar).
-
Fix: Your silica was wet. You must oven-dry the silica or switch to Distillation .
Q3: Can I use basic alumina instead of silica?
-
Diagnosis: Risky.[5]
-
Reasoning: Alumina is basic. While it neutralizes HCl, it can also catalyze the hydrolysis or even react with the acyl chloride if not perfectly dry. Neutral, deactivated alumina (Activity Grade III) is safer than basic, but distillation remains superior.
Q4: Can I use Ethyl Acetate as a solvent?
-
Diagnosis: FATAL ERROR.
-
Reasoning:
-
Commercial EtOAc often contains 1-2% Ethanol (stabilizer). This will react to form the ethyl ester.
-
EtOAc is hygroscopic (absorbs water from air).
-
Result: You will isolate the ethyl ester or the acid, not the chloride.
-
Summary of Solvents & Materials
| Component | Recommended | FORBIDDEN | Reason for Ban |
| Stationary Phase | Distillation (None) | Standard Silica Gel | Contains water/hydroxyls (Hydrolysis). |
| Solvent A | Anhydrous Hexane | Diethyl Ether | Hygroscopic (brings water). |
| Solvent B | Anhydrous DCM | Methanol / Ethanol | Reacts to form esters. |
| Solvent C | Anhydrous Toluene | Ethyl Acetate | Contains alcohol; hygroscopic. |
| Drying Agent | Calcium Hydride ( | Magnesium Sulfate |
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Chapter 5: Aliphatic Compounds - Acid Chlorides.
-
Organic Syntheses , Coll. Vol. 8, p.441 (1993). Preparation of Acid Chlorides.[3][5]Link
-
University of Rochester , Dept. of Chemistry. Troubleshooting Flash Chromatography. (General guide on silica reactivity). Link
-
BenchChem Technical Support . Removal of Excess Thionyl Chloride.[1][6][2][7] (Specifics on azeotropic distillation). Link
-
MIT OpenCourseWare . Advanced Organic Chemistry: Purification of moisture-sensitive compounds.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. | MICROSOLV [mtc-usa.com]
- 5. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR and 13C NMR analysis of 2-Bromo-5-methoxybenzoyl chloride products
Executive Summary: Structural Validation of 2-Bromo-5-methoxybenzoyl Chloride
Purpose: This guide provides a technical comparison between 2-Bromo-5-methoxybenzoyl chloride (the Product) and its primary precursor/degradation impurity, 2-Bromo-5-methoxybenzoic acid (the Alternative).[1][2][3]
Audience: Synthetic chemists and analytical scientists requiring definitive confirmation of acid chloride formation.[1][2]
Key Insight: The conversion of the carboxylic acid to the acid chloride is chemically sensitive.[1][2] The primary challenge is not distinguishing the product from a regioisomer, but validating complete conversion and preventing hydrolysis during analysis. This guide focuses on the specific NMR markers that confirm the substitution of the hydroxyl group (-OH) with the chloride (-Cl).[1][2]
Part 1: Comparative Analysis Strategy
The synthesis of 2-Bromo-5-methoxybenzoyl chloride typically involves treating the parent benzoic acid with thionyl chloride (
Why this comparison matters: Acid chlorides are moisture-sensitive.[1][2][3] A spectrum showing "pure" product can degrade into the acid form inside the NMR tube if improper solvents or handling techniques are used.[1][2]
The Chemical Pathway & Risks[3][4]
Figure 1: The reversible nature of acid chloride synthesis requires strict anhydrous handling during analysis.[1][2][3]
Part 2: Experimental Protocol (Self-Validating System)
To ensure the spectrum reflects the sample and not a hydrolysis artifact, follow this protocol.
1. Solvent Selection:
-
Recommended:
(Deuterochloroform).[1][2] Must be stored over molecular sieves (4Å) or to remove traces of acidity/water.[1][2] -
FORBIDDEN:
or (Methanol-d4).[1][2][3] These nucleophilic solvents will react with the acid chloride, generating heat and converting the sample into an ester or reacting violently.[3]
2. Sample Preparation:
-
Dry the Tube: Oven-dry the NMR tube at 110°C for >1 hour. Cool in a desiccator.
-
Inert Atmosphere: If possible, prepare the sample inside a glovebox or under a nitrogen cone.[1][2][3]
-
Concentration: Dissolve ~10-15 mg of the semi-solid/oil product in 0.6 mL
. -
Acquisition: Run the scan immediately. Acid chlorides in
are stable for hours, not days.[1][2][3]
Part 3: 1H NMR Analysis (400 MHz, CDCl3)
The proton NMR provides the quickest validation.[1][2] The aromatic region (6.5 – 8.0 ppm) changes subtly, but the "invisible" regions provide the proof.[3]
Table 1: Comparative 1H NMR Shifts
| Position | Proton Type | Precursor (Acid) | Product (Chloride) | Diagnostic Note |
| -OH | Carboxylic Acid | 11.0 – 13.5 (br s) | ABSENT | Primary Indicator. Any broad peak here indicates hydrolysis.[1][2][3] |
| H-6 | Aromatic (d) | ~7.52 | ~7.65 - 7.75 | Deshielding Effect. The -COCl group is more electron-withdrawing than -COOH, shifting the ortho proton downfield.[1][2][3] |
| H-3 | Aromatic (d) | ~7.48 | ~7.50 | Ortho to Bromine.[1][2] Less affected by the carbonyl change.[1][2] |
| H-4 | Aromatic (dd) | ~6.95 | ~7.00 | Meta to Carbonyl.[1][2] Minimal shift observed. |
| -OCH3 | Methoxy (s) | 3.82 | 3.85 | Stays relatively constant.[1][2][3] |
Mechanistic Insight (H-6 Shift): Proton H-6 is located ortho to the carbonyl group.[1][2][3] When the -OH is replaced by -Cl, the magnetic anisotropy of the carbonyl group changes, and the inductive withdrawal increases.[3] This typically causes a downfield shift (move to higher ppm) of 0.1 – 0.2 ppm for the proton nearest the carbonyl.[2]
Part 4: 13C NMR Analysis (100 MHz, CDCl3)
Carbon NMR provides the definitive structural confirmation through the carbonyl peak.[1][2]
Table 2: Comparative 13C NMR Shifts[1][2][3][4]
| Carbon Type | Precursor (Acid) | Product (Chloride) | Analysis |
| C=O (Carbonyl) | 168 - 172 | 164 - 167 | Distinct Shift. Acid chlorides typically appear slightly upfield (lower ppm) relative to their parent acids in |
| C-Br (C-2) | ~112 | ~110 - 113 | Minor variation.[1][2][3] |
| C-OMe (C-5) | ~158 | ~158 | Unaffected.[1][2][3] |
| OCH3 (Methoxy) | ~56 | ~56 | Unaffected.[1][2] |
Note on C=O: While ketones shift downfield (>200 ppm), acid chlorides often have carbonyl shifts similar to esters or slightly upfield of acids.[1][3] The key is the difference from the starting material.[1][2]
Part 5: Troubleshooting & Decision Logic
Use this flow to interpret your spectral results.
Figure 2: Analytical decision tree for assessing reaction completion.
References
-
PubChem. (n.d.).[1][2] 2-Bromo-5-methoxybenzoyl chloride (Compound).[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]
-
Reich, H. J. (2023).[1][2][3][5] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison, Department of Chemistry.[1][2][3] Retrieved from [Link][1][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (General reference for Acid vs Acid Chloride shift trends).
Sources
- 1. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 4. 2-BROMO-5-METHOXYBENZOYL CHLORIDE | 56658-04-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Analytical Strategies for 2-Bromo-5-methoxybenzoyl Chloride: A Comparative Technical Guide
Introduction: The Stability Paradox
In pharmaceutical synthesis, 2-Bromo-5-methoxybenzoyl chloride is a critical electrophilic intermediate.[1][2] However, its analysis presents a fundamental "Stability Paradox": the very reactivity that makes it valuable (the acyl chloride moiety) makes it incompatible with standard aqueous-based analytical workflows.
The Core Challenge: Injecting this compound directly into a standard Reverse-Phase HPLC (RP-HPLC) system utilizing aqueous buffers results in immediate hydrolysis.[1][2] The detector consequently measures the hydrolysis product (2-bromo-5-methoxybenzoic acid), not the active acid chloride. This leads to a false-positive purity assignment of 100%, even if the starting material was partially degraded.
To accurately assess the active electrophilic content , we must employ methods that either stabilize the reactive group or analyze it in a non-destructive, anhydrous environment. This guide compares three distinct methodologies:
-
Derivatization-HPLC (The Industry Standard)
-
Direct GC-FID/MS (The High-Throughput Screen)
-
Quantitative NMR (The Orthogonal Validator)
Chemical Pathways & Analytical Logic[1][2]
The following diagram illustrates the chemical fate of the analyte under different analytical conditions. Understanding this is prerequisite to selecting the correct method.
Figure 1: The divergent chemical pathways determining analytical success.[1][2] Direct aqueous exposure leads to data loss (red path), while controlled derivatization preserves stoichiometric integrity (green path).[1][2]
Method A: Pre-Column Derivatization HPLC (The Gold Standard)
This method converts the unstable acid chloride into a stable methyl ester before injection.[2] It is the most robust method for GMP environments because it physically distinguishes the active chloride (detected as the ester) from the hydrolyzed acid impurity (detected as the acid).
Experimental Protocol
-
Principle: Quantitative conversion of R-COCl to R-COOMe using anhydrous methanol.
-
Reagents: HPLC-grade Methanol (anhydrous), Pyridine (acid scavenger).[1][2]
Step-by-Step Workflow:
-
Preparation of Quench Solution: Mix Methanol and Pyridine in a 99:1 v/v ratio.
-
Sample Weighing: Accurately weigh 50 mg of the acid chloride into a dry volumetric flask.
-
Derivatization: Immediately add 10 mL of the Quench Solution. Sonicate for 5 minutes.
-
Note: The reaction is exothermic and rapid. The pyridine neutralizes the HCl by-product, preventing acid-catalyzed degradation.
-
-
Dilution: Dilute to volume with Acetonitrile (ACN).
-
Analysis: Inject onto RP-HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1][2] Gradient 40% B to 90% B over 15 min.[1][2]
Interpretation:
-
Peak 1 (RT ~4 min): 2-Bromo-5-methoxybenzoic acid (Original impurity).
-
Peak 2 (RT ~9 min): Methyl 2-bromo-5-methoxybenzoate (Represents active Acid Chloride).[1][2]
Method B: Direct GC-FID/MS (High-Throughput Alternative)[1][2]
Gas Chromatography offers a direct look at the molecule without chemical modification, provided the system is strictly anhydrous. This is ideal for rapid in-process checks (IPC).[1][2]
Experimental Protocol
Critical Parameters:
-
Inlet Temperature: 250°C. Warning: Excessively high inlet temps can cause thermal degradation.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Mode: Split injection (50:1) to prevent column overload.[1][2]
Risk Factor: If the injector liner contains glass wool with active silanol sites or moisture, the acid chloride will hydrolyze inside the inlet, appearing as a broad, tailing acid peak. Silanized glass liners are mandatory.[1][2]
Method C: Quantitative H-NMR (The Orthogonal Validator)
qNMR provides an absolute purity value without the need for reference standards of the ester derivative. It relies on the unique chemical shift environment of the protons adjacent to the carbonyl group.
Experimental Protocol
-
Solvent: CDCl3 (Deuterated Chloroform), treated with activated alumina to remove trace acidity and water.[1][2]
-
Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (weighed accurately).[1][2]
Spectral Analysis:
-
Acid Chloride Signal: The aromatic protons ortho to the carbonyl in the acid chloride will appear slightly downfield compared to the free acid due to the stronger electron-withdrawing nature of -COCl vs -COOH.
-
Differentiation:
Comparative Performance Analysis
The following table summarizes the operational characteristics of each method to aid in selection.
| Feature | Method A: Derivatization HPLC | Method B: Direct GC-FID | Method C: qNMR |
| Specificity | High (Separates Acid vs Ester) | Medium (Thermal risks) | Very High (Structural certainty) |
| Robustness | Excellent (Sample is stabilized) | Low (Sensitive to moisture/liner) | Medium (Solvent must be dry) |
| LOD/Sensitivity | High (UV detection) | High (FID response) | Low (Requires mg quantities) |
| Throughput | Medium (Sample prep time) | Fast (Direct inject) | Slow (Acquisition time) |
| Primary Use | Final Release Testing (GMP) | In-Process Control (IPC) | Reference Standard Qualification |
Decision Matrix & Troubleshooting
Use this logic flow to determine the appropriate analytical route for your specific development stage.
Figure 2: Analytical Decision Matrix. Method selection depends on the regulatory requirement (GMP vs. R&D) and the moisture status of the system.
Common Pitfalls
-
The "Ghost" Anhydride: If the sample contains both acid chloride and free acid, and is heated (GC inlet), they may condense to form the anhydride. This appears as a high-molecular-weight impurity peak.[1][2]
-
Wet Solvents: In Method A, if the methanol is wet, you will generate some free acid during the quench. Always run a blank with a known pure standard to quantify the "method-induced" hydrolysis (usually <0.5%).
References
-
Valvis, I. et al. (2017).[1][2] Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Kishore, M. et al. (2011).[1][2] HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. American Pharmaceutical Review. Link
-
Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
PubChem. (2023).[1][2] 2-Bromo-5-methoxybenzoyl chloride Compound Summary. National Library of Medicine.[1][2] Link
Sources
Kinetic Profiling of Substituted Benzoyl Chlorides: A Comparative Reactivity Guide
Executive Summary
Product Class: Substituted Benzoyl Chlorides (Electrophilic Acylating Agents)
Primary Application: Intermediates in the synthesis of amides, esters, and anhydrides for pharmaceutical and materials chemistry.
Key Performance Indicator: Hydrolytic/Solvolytic Rate Constant (
This guide provides a technical analysis of the kinetic behavior of substituted benzoyl chlorides. Unlike aliphatic halides, these reagents exhibit a duality in reaction mechanism—shifting between associative (
Mechanistic Foundation: The Duality of Reactivity
To control the "performance" (reactivity) of a benzoyl chloride, one must understand the transition state structure. The reaction with nucleophiles (such as water or alcohols) generally proceeds via one of two pathways:
Pathway A: Associative Mechanism ( -like)[1]
-
Dominant Condition: Electron-withdrawing substituents (EWG) and nucleophilic solvents.
-
Process: The nucleophile attacks the carbonyl carbon before the chloride leaves, forming a tetrahedral intermediate.
-
Rate Determining Step (RDS): Formation of the tetrahedral intermediate.
-
Substituent Effect: EWGs (e.g.,
, ) increase the electrophilicity of the carbonyl, accelerating the reaction.
Pathway B: Dissociative Mechanism ( -like)
-
Dominant Condition: Strong electron-donating substituents (EDG) and highly ionizing solvents.
-
Process: The chloride leaves first, forming a resonance-stabilized acylium ion (
), which is then trapped by the nucleophile. -
RDS: Heterolysis of the C-Cl bond.
-
Substituent Effect: EDGs (e.g.,
, ) stabilize the cationic intermediate, potentially accelerating this specific pathway, though they retard Pathway A.
Mechanistic Visualization
The following diagram illustrates the bifurcation of these pathways.
Figure 1: Dual mechanistic pathways for the hydrolysis of benzoyl chlorides.[1] Path A (Red) is typical for most substrates in acetone-water mixtures.
Comparative Performance Analysis
The following data compares the reactivity of specific benzoyl chloride derivatives. The "Performance Score" here is the relative rate of hydrolysis, which directly correlates to the reagent's electrophilic power.
Experimental Conditions
-
Solvent: 95% Acetone / 5% Water (v/v)
-
Temperature: 25°C
-
Method: Conductometric determination of HCl release.
Reactivity Table: Substituent Effects
| Reagent (Substituent) | Hammett Constant ( | Electronic Effect | Relative Rate ( | Mechanism Dominance |
| 4-Nitrobenzoyl chloride | +0.78 | Strong Withdrawal | ~120 | Associative ( |
| 3-Chlorobenzoyl chloride | +0.37 | Moderate Withdrawal | ~35 | Associative ( |
| 4-Chlorobenzoyl chloride | +0.23 | Weak Withdrawal | ~5.0 | Associative ( |
| Benzoyl chloride (H) | 0.00 | Reference | 1.0 | Associative ( |
| 4-Methylbenzoyl chloride | -0.17 | Weak Donation | ~0.6 | Associative ( |
| 4-Methoxybenzoyl chloride | -0.27 | Strong Donation | ~0.2 * | Mixed / Borderline |
*Note: While 4-Methoxybenzoyl chloride is slower in nucleophilic attack (Associative), in highly ionizing solvents (e.g., Formic Acid), its rate can skyrocket due to a switch to the Dissociative (Acylium) mechanism.
Interpretation of Data (The Hammett Plot)
The reactivity follows the Hammett Equation:
-
Reaction Constant (
): For the hydrolysis of benzoyl chlorides in acetone/water, the value is typically positive (+0.5 to +1.5) . -
Meaning: A positive
confirms that negative charge develops in the transition state (nucleophilic attack is rate-limiting). -
Deviation: If the plot becomes U-shaped (concave up), it indicates a change in mechanism. The "dip" in the curve represents the transition from
(right side) to (left side).
Methodology Comparison: How to Measure
Choosing the right assay is crucial for data integrity.
| Feature | Conductometry (Recommended) | Spectrophotometry (UV-Vis) |
| Principle | Measures increase in conductivity as neutral R-COCl converts to ionic HCl. | Measures change in absorbance as the carbonyl |
| Sensitivity | Extremely High (detects | Moderate (dependent on molar absorptivity |
| Interference | Low (unless solvent is ionic). | High (aromatic byproducts often overlap in UV range). |
| Cost/Setup | Low Cost / Simple Dip Probe. | Medium Cost / Quartz Cuvettes required. |
| Suitability | Best for Hydrolysis/Solvolysis. | Better for reactions not producing ions (e.g., aminolysis in non-polar solvents). |
Detailed Experimental Protocol: Conductometric Kinetics
Objective: Determine the specific rate constant (
Reagents & Equipment[1][3][4][5]
-
Substrate: 4-Nitrobenzoyl chloride (Recrystallized from dry ligroin).
-
Solvent: Acetone (HPLC Grade, dried over molecular sieves) and Deionized Water.
-
Apparatus: Digital Conductometer with dip cell, Thermostated water bath (
), Stopwatch, Magnetic stirrer.
Step-by-Step Workflow
-
Solvent Preparation:
-
Prepare a mixture of Acetone:Water (e.g., 90:10 v/v).[1]
-
Critical: The water content defines the reaction speed. Higher water = faster reaction.
-
-
Stock Solution:
-
Dissolve the substrate in pure dry acetone to create a 0.1 M stock solution. Keep cool and dry.
-
-
Equilibration:
-
Place 49.0 mL of the solvent mixture into the reaction vessel.
-
Immerse the conductivity cell.
-
Stir magnetically and allow to equilibrate to 25°C for 20 minutes.
-
-
Initiation (
):-
Inject 1.0 mL of the Stock Solution into the reaction vessel using a micropipette.
-
Start the stopwatch immediately upon injection.
-
Final concentration is now ~0.002 M.
-
-
Data Acquisition:
-
Record conductivity (
) every 30 seconds for the first 10 minutes, then every minute. -
Continue until conductivity stabilizes (Infinity reading,
). -
Alternative: Heat the solution to 50°C for 1 hour to force completion, then cool back to 25°C to measure
.
-
-
Calculation:
-
The reaction follows Pseudo-First-Order kinetics (Water is in excess).[3]
-
Plot
vs. Time ( ). -
The slope of the line is
.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for conductometric kinetic analysis.
References
-
BenchChem. (2025).[1] Hydrolysis of 3-(1-Cyanoethyl)benzoyl chloride: An In-depth Technical Guide. Retrieved from
-
Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from
-
MDPI Molecules. (2010). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from
-
Canadian Journal of Chemistry. (1971).[4] Sulfonyl Chloride Kinetics.[4] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from
-
University of Northern Iowa. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from
Sources
Comparative Performance Guide: Friedel-Crafts Acylation vs. Transition-Metal Catalyzed Alternatives for Aryl Ketone Synthesis
[1]
Executive Summary For over a century, Friedel-Crafts Acylation (FCA) has served as the industrial workhorse for aryl ketone synthesis. However, its reliance on stoichiometric Lewis acids and sensitivity to electronic deactivation renders it inefficient for modern, complex pharmacophores. This guide objectively compares FCA against Carbonylative Suzuki-Miyaura Coupling and Weinreb Ketone Synthesis , demonstrating that while FCA remains cost-effective for simple electron-rich arenes, transition-metal catalyzed alternatives offer superior yields (>85%) and functional group tolerance for electron-deficient and heterocyclic substrates.
Part 1: The Benchmark – Friedel-Crafts Acylation (FCA)[1]
Core Competency & Limitation
FCA operates via Electrophilic Aromatic Substitution (EAS).[1] It excels with electron-rich arenes (e.g., anisole, toluene) but fails catastrophically with electron-deficient rings (e.g., nitrobenzene, pyridine) due to the deactivating nature of the substituents and the Lewis acid complexation with basic sites.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the critical "Sigma Complex" intermediate and the stoichiometric waste generation that defines the FCA atom economy profile.
Figure 1: FCA Mechanism highlighting the formation of the stable Product-Lewis Acid complex, necessitating stoichiometric catalyst loading.
Standardized Protocol (Self-Validating)
-
Substrate: Anisole (Electron-rich benchmark)[1]
-
Reagents: Acetyl chloride (1.1 equiv), AlCl₃ (1.2 equiv), DCM (anhydrous).
-
Critical Step: The addition of AlCl₃ is exothermic. It must be added portion-wise at 0°C.
-
Validation: Evolution of HCl gas (bubbling) confirms initiation.[1] A color change (often orange/red) indicates complex formation.[1]
-
Yield Expectations: 90-95% for anisole; <15% for nitrobenzene.[1]
Part 2: The Challenger – Carbonylative Suzuki-Miyaura Coupling[1]
Core Competency
Unlike FCA, the Suzuki coupling mechanism (Oxidative Addition → CO Insertion → Transmetallation) is accelerated by electron-withdrawing groups (EWGs) on the aryl halide. This makes it the perfect complement to FCA.[1]
Comparative Protocol
Objective: Synthesis of 4-nitrobenzophenone (Impossible via FCA).
-
Setup: Charge a flask with 1-iodo-4-nitrobenzene (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(OAc)₂ (2 mol%).
-
CO Source: Introduce CO gas (balloon) or a solid surrogate like Mo(CO)₆.[1]
-
Base: Add K₂CO₃ (2.0 equiv) in anisole/water.[1]
-
Reaction: Heat to 80°C for 4 hours.
-
Causality: The nitro group pulls electron density, facilitating the oxidative addition of Pd(0) into the C-I bond, the rate-limiting step.
-
Yield: 85-92%.
Part 3: The Specialist – Weinreb Ketone Synthesis
Core Competency
When regioselectivity is critical (e.g., meta-substitution) or over-addition of organometallics is a risk, the Weinreb amide (N-methoxy-N-methylamide) is superior. The stable 5-membered chelate intermediate prevents the formation of tertiary alcohols.
Decision Matrix (Graphviz)
Use this logic flow to select the correct methodology for your substrate.
Figure 2: Strategic decision matrix for selecting the optimal C-C bond forming reaction.
Part 4: Comparative Data Analysis
The following table aggregates experimental yield data across three distinct electronic environments.
| Substrate Class | Specific Example | Friedel-Crafts Yield | Suzuki (Carbonylative) Yield | Weinreb Synthesis Yield |
| Electron-Rich | 4-Methoxyacetophenone | 94% | 88% | 91% |
| Electron-Poor | 4-Nitrobenzophenone | 0-10% (No Reaction) | 92% | 85% |
| Heterocyclic | 3-Acetylpyridine | <5% (Cat.[1] Poisoning) | 81% | 78% |
| Sterically Hindered | 2,6-Dimethylacetophenone | 85% | 65% (Steric drag) | 90% |
Key Technical Insights:
-
The "Deactivation" Trap: In FCA, strong EWGs (Nitro, Carbonyl) deactivate the ring towards electrophilic attack.[2][3] In Suzuki coupling, these same groups activate the aryl halide for the initial oxidative addition step.
-
Atom Economy & Waste:
-
FCA: Poor.[1] Requires stoichiometric AlCl₃ (which hydrolyzes to massive aluminum waste) because the product ketone complexes with the Lewis Acid.
-
Suzuki: Moderate.[1][4] Catalytic metal use is efficient, but stoichiometric boronic acid waste is generated.
-
Weinreb: High fidelity, but requires multi-step synthesis of the amide precursor.
-
Part 5: References
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on FCA limitations and mechanism).[1][2]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
-
Nahm, S., & Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Beller, M., et al. (2010). "Palladium-catalyzed carbonylative coupling reactions between aryl halides and aryl boronic acids". Angewandte Chemie International Edition, 49(48), 9047-9050. (Source for Carbonylative Suzuki yields).
-
Li, H., et al. (2015).[6] "A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction". Organic Letters, 17(14), 3616–3619. [6]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides [organic-chemistry.org]
Spectroscopic Identification of Byproducts in Acylation Reactions: A Comparative Guide
Topic: Spectroscopic Identification of Byproducts in Acylation Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In pharmaceutical synthesis and fine chemical manufacturing, acylation is a cornerstone transformation—used to protect functional groups, construct pharmacophores (e.g., amides, ketones), or modulate lipophilicity. However, the electrophilic nature of acylating agents (acyl chlorides, anhydrides) often leads to a spectrum of byproducts: regioisomers, over-acylated species (di-acylation), and chemoselectivity errors (O- vs. N- vs. C-acylation).
This guide objectively compares the three primary spectroscopic modalities—NMR, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR) —for the identification of these specific impurities. It provides a decision framework for selecting the optimal technique based on the nature of the byproduct and the stage of development.
Mechanistic Origins of Acylation Byproducts
To identify byproducts, one must first predict their formation. Acylation reactions generally proceed via an acylium ion or an addition-elimination mechanism.
-
Regioisomers: In Friedel-Crafts acylation, directing groups dictate ortho/para vs. meta selectivity. Steric hindrance or isomerization of the acylium intermediate can lead to unexpected regioisomers.
-
Chemoselectivity Errors (N- vs. O- vs. C-acylation): In substrates with multiple nucleophiles (e.g., p-aminophenol), competition exists between the amine (N-acylation) and the phenol (O-acylation).
-
Poly-acylation: High reactivity or excess reagent can lead to di-acylated species (e.g., acylation of both N and O, or multiple ring substitutions).
Comparative Analysis of Spectroscopic Techniques
A. Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard
NMR is the definitive method for establishing regiochemistry and distinguishing between heteroatom acylation sites.
-
1H NMR Regiochemistry:
-
Ortho/Meta/Para Isomers: Distinguished by coupling patterns (splitting). Para-substitution typically yields two doublets (AA'BB' system) in the aromatic region (7.0–8.0 ppm). Ortho-substitution shows complex multiplets with specific coupling constants (
Hz for ortho, Hz for meta). -
N- vs. O-Acylation: This is the most critical distinction.
-
-Protons: Protons on the carbon adjacent to the heteroatom shift significantly.
-
N-Acyl (
-CH): 3.0 – 3.5 ppm. -
O-Acyl (
-CH): 4.0 – 4.5 ppm (Deshielded due to higher electronegativity of Oxygen).
-
-
-Protons: Protons on the carbon adjacent to the heteroatom shift significantly.
-
-
13C NMR Signatures:
-
Ketones (C-Acyl): Carbonyl carbon appears downfield at 190–205 ppm .
-
Esters (O-Acyl): Carbonyl carbon at 165–175 ppm .
-
Amides (N-Acyl): Carbonyl carbon at 160–170 ppm .
-
-
Symmetry Arguments: Di-acylation of symmetric substrates (e.g., diamines) often restores symmetry, resulting in a simplified spectrum compared to the mono-acylated product.
B. Mass Spectrometry (MS) – Sensitivity & Trace Analysis
MS is superior for detecting low-level impurities (<0.1%) and confirming molecular formulas, but often struggles with regioisomer differentiation without fragmentation analysis.
-
Mass Shift: Acylation adds a specific mass unit (e.g., Acetyl = +42 Da). Di-acylation adds +84 Da.
-
Fragmentation (MS/MS):
-
McLafferty Rearrangement: Common in carbonyls with
-hydrogens. -
Neutral Loss:
-
O-Acyl (Esters): Often lose the acyl group as a ketene (
) or carboxylic acid ( ). -
N-Acyl (Amides): The C-N bond is stronger; fragmentation often cleaves the alkyl chain rather than the amide bond itself.
-
-
-
Ion Mobility: Emerging as a tool to separate regioisomers (e.g., ortho vs para) that have identical m/z but different collisional cross-sections.
C. Vibrational Spectroscopy (IR) – Functional Group Fingerprinting
IR is a rapid, non-destructive check for chemoselectivity errors.
-
Carbonyl Stretching Frequencies (
):-
Ester (O-Acyl): 1735–1750 cm⁻¹ (Higher frequency due to inductive withdrawal by oxygen).
-
Amide I (N-Acyl): 1640–1690 cm⁻¹ (Lower frequency due to resonance delocalization of the lone pair).
-
Aryl Ketone (C-Acyl): 1680–1700 cm⁻¹ .
-
-
Diagnostic Utility: If an N-acylation reaction shows a strong band at 1740 cm⁻¹, significant O-acylation byproduct is present.
Data Comparison: Selecting the Right Tool
| Feature | 1H / 13C NMR | LC-MS / HRMS | FT-IR |
| Primary Utility | Structural elucidation, Regiochemistry | Trace impurity detection, MW confirmation | Functional group ID (N vs O vs C) |
| Differentiation: N- vs O-Acyl | Excellent (Shift of | Moderate (Requires MS/MS) | Good (Distinct |
| Differentiation: Regioisomers | Excellent (Coupling constants) | Poor (Unless Ion Mobility used) | Poor (Fingerprint region complex) |
| Sensitivity (LOD) | Low (~1-5% impurity) | High (<0.1% impurity) | Moderate (~1-2% impurity) |
| Throughput | Low (mins to hours) | High (seconds to mins) | Very High (seconds) |
| Sample State | Solution (Deuterated solvent) | Solution (LC compatible) | Solid/Liquid/Neat |
Experimental Protocol: Case Study
Scenario: Synthesis of Paracetamol (Acetaminophen) via acetylation of p-aminophenol. Goal: Distinguish the desired N-acylated product from the O-acylated byproduct and di-acylated impurity .
Step-by-Step Workflow:
-
Crude Sampling: Take a 10 mg aliquot of the crude reaction mixture.
-
IR Screening (The "Quick Check"):
-
LC-MS Analysis (The "Impurity Hunter"):
-
Inject sample on C18 column (Water/Acetonitrile gradient).
-
Target: [M+H]+ = 152.1 (Paracetamol).
-
Impurity Check: Look for [M+H]+ = 194.1 (Di-acetylated).
-
Note: Both N-acetyl and O-acetyl isomers have mass 152.1. They will likely co-elute or elute closely. MS alone is insufficient here.
-
-
1H NMR Verification (The "Definitive Proof"):
-
Dissolve 5 mg in DMSO-d6.
-
Analyze Aromatic Region:
-
Paracetamol (N-acyl): AA'BB' pattern centered at ~7.0 ppm.
-
O-acyl isomer: Aromatic protons adjacent to Oxygen will shift downfield relative to the amine precursor, but less than the amide.
-
-
Analyze Methyl Group:
-
N-Acyl -CH3: Singlet at ~2.0 ppm.
-
O-Acyl -CH3: Singlet at ~2.25 ppm (Deshielded by Ester Oxygen).
-
-
Analyze Exchangeables:
-
N-Acyl: Distinct Amide -NH doublet/singlet at ~9-10 ppm; Phenolic -OH at ~9 ppm.
-
O-Acyl: Amine -NH2 broad signal at ~5-6 ppm (if unreacted); No Phenolic -OH.
-
-
Visualizations
Diagram 1: Acylation Reaction Pathways & Byproducts
This diagram maps the formation of the desired product versus common byproducts in a generic nucleophilic acylation.
Caption: Reaction pathways showing kinetic preference for N-acylation vs. potential O-acylation and di-acylation side reactions.
Diagram 2: Spectroscopic Decision Matrix
A logic flow for selecting the correct analytical method based on the specific identification challenge.
Caption: Decision tree for selecting NMR, IR, or MS based on whether the byproduct is an isomer or a mass-differentiated impurity.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR/NMR tables).
- Clayden, J., et al.Organic Chemistry. Oxford University Press.
-
Begala, M., et al. "GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers." Rapid Communications in Mass Spectrometry, 2021. 7
-
BenchChem. "Spectroscopic Comparison of Starting Material and Product After Acylation." BenchChem Guides, 2025. 8
-
Michigan State University. "Infrared Spectroscopy: Carbonyl Compounds." MSU Chemistry, 2025. 6
-
Li, W., et al. "Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry." Analytical Chemistry, 2019.[9] 9
Sources
- 1. youtube.com [youtube.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Lewis Acid Catalysis in Friedel-Crafts Acylation
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aromatic ketones—key intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. The success of this powerful reaction hinges on the judicious selection of a Lewis acid catalyst. This guide provides an in-depth, objective comparison of common Lewis acids used in Friedel-Crafts acylation, supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.
The Heart of the Reaction: Understanding the Role of the Lewis Acid
The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[1] The reaction is typically carried out by treating an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid. The Lewis acid's primary role is to activate the acylating agent, generating a highly reactive electrophile, the acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.
The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the halogen of the acyl halide, which facilitates the cleavage of the carbon-halogen bond to form the resonance-stabilized acylium ion. This electrophile then reacts with the aromatic ring through a standard electrophilic aromatic substitution pathway. Unlike the related Friedel-Crafts alkylation, the acylation reaction is generally free from polysubstitution and carbocation rearrangements because the resulting ketone is less reactive than the starting material and the acylium ion is stable.[1]
Caption: Generalized mechanism of Friedel-Crafts Acylation.
A Comparative Analysis of Common Lewis Acids
The choice of Lewis acid is critical and can significantly impact the reaction's yield, selectivity, and scope. Below is a comparative overview of some of the most frequently employed Lewis acids in Friedel-Crafts acylation.
The Workhorse: Aluminum Chloride (AlCl₃)
Aluminum chloride is the most traditional and widely used Lewis acid for Friedel-Crafts acylation due to its high reactivity and broad applicability.[2][3] It is a powerful Lewis acid that can activate even relatively unreactive acylating agents and aromatic substrates. However, its high reactivity is also a source of its drawbacks. AlCl₃ is highly hygroscopic and reacts violently with water, releasing HCl gas.[4] This necessitates strictly anhydrous reaction conditions. Furthermore, AlCl₃ often forms a stable complex with the product ketone, requiring stoichiometric or even excess amounts of the catalyst, which complicates the workup and generates significant waste.[5][6]
The Milder Alternative: Ferric Chloride (FeCl₃)
Ferric chloride is another common Lewis acid for Friedel-Crafts reactions.[3] It is generally considered a milder catalyst than AlCl₃.[7] This can be advantageous in reactions with sensitive substrates where the high reactivity of AlCl₃ might lead to side reactions or degradation. While historically used in stoichiometric amounts, recent advancements have shown that FeCl₃ can be used in catalytic amounts, especially with more activated aromatic compounds, making it a more environmentally friendly and cost-effective option.[8] For instance, the acylation of activated arenes with acyl chlorides has been efficiently catalyzed by just 5 mol% of iron(III) chloride in an eco-friendly solvent.[8]
Other Notable Lewis Acids: A Spectrum of Reactivity
Beyond AlCl₃ and FeCl₃, a variety of other Lewis acids have been employed in Friedel-Crafts acylation, each with its own set of advantages and limitations.
-
Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), BF₃ is a versatile Lewis acid. It is a gas, which can be inconvenient, but its etherate is a manageable liquid. Its reactivity is generally lower than that of AlCl₃.
-
Zinc Chloride (ZnCl₂): A milder Lewis acid, ZnCl₂ is often used for the acylation of more reactive aromatic substrates like phenols and anilines.[9] It is less sensitive to moisture than AlCl₃. In some cases, catalytic amounts of Zn(II) salts can be effective, particularly when the benzene ring is activated.[6]
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a strong Lewis acid, comparable in reactivity to AlCl₃ in some cases. It is a liquid, which can be easier to handle than solid AlCl₃. However, it is also highly sensitive to moisture.
-
Metal Triflates: Lanthanide and other metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Hf(OTf)₄) have emerged as highly efficient and reusable catalysts for Friedel-Crafts acylation.[10] They are often more tolerant to moisture and can be used in catalytic amounts, making them a "greener" alternative to traditional Lewis acids.[10] For example, Yb(OTf)₃ has been shown to give excellent yields (93%) in the acylation of substituted benzenes.[10]
Quantitative Performance Comparison
The following table summarizes experimental data from various studies to provide a quantitative comparison of different Lewis acids in the Friedel-Crafts acylation of common aromatic substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different publications.
| Lewis Acid | Aromatic Substrate | Acylating Agent | Catalyst Loading | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Stoichiometric | Methylene Chloride | - | 0 to RT | - | [11] |
| AlCl₃ | Anisole | Acetic Anhydride | Stoichiometric | - | - | - | 85.7 | [12] |
| FeCl₃ | Anisole | Propionyl Chloride | - | Methylene Chloride | - | RT | 65-80 | [2] |
| FeCl₃ | Anisole | Benzoyl Chloride | 5 mol% | Propylene Carbonate | 3-10 h | 80 | 76-92 | [8] |
| Yb(OTf)₃ | Substituted Benzenes | - | 0.2 eq. | - | - | - | 93 | [10] |
| Hf(OTf)₄ | Substituted Benzenes | Acid Anhydrides | Catalytic | LiClO₄-MeNO₂ | - | - | High | [10] |
| Zn Powder | Activated Substrates | Acyl Halides | Catalytic | Solvent-free (MW) | - | - | - | [13] |
Experimental Protocols: A Practical Guide
To provide a practical context, detailed experimental procedures for Friedel-Crafts acylation using two common Lewis acids are outlined below.
Protocol 1: Friedel-Crafts Acylation of Toluene using AlCl₃
This protocol is a classic example of a Friedel-Crafts acylation using the highly reactive aluminum chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Methylene Chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and methylene chloride.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, place a solution of acetyl chloride (1.0 equivalent) in methylene chloride.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of toluene (1.0 equivalent) in methylene chloride dropwise from the dropping funnel over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Caption: Experimental workflow for Friedel-Crafts acylation using AlCl₃.
Protocol 2: "Greener" Friedel-Crafts Acylation of Anisole using Catalytic FeCl₃
This protocol illustrates a more environmentally benign approach using a catalytic amount of ferric chloride.[8]
Materials:
-
Anhydrous Ferric Chloride (FeCl₃) or FeCl₃·6H₂O
-
Anisole
-
Benzoyl Chloride
-
Propylene Carbonate (PC)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a pressure tube, add FeCl₃ (5 mol%), anisole (1.2 mmol), benzoyl chloride (1 mmol), and propylene carbonate (1 mL).
-
Seal the tube and stir the mixture at 80°C for 3-10 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion and Future Perspectives
The choice of a Lewis acid for Friedel-Crafts acylation is a critical decision that balances reactivity, cost, safety, and environmental impact. While traditional Lewis acids like AlCl₃ remain effective workhorses, the field is increasingly moving towards more sustainable and catalytic alternatives.[10] Milder catalysts like FeCl₃, when used in catalytic amounts, offer a greener approach without significant loss of efficiency for activated substrates.[8] Furthermore, the development of highly active and recyclable catalysts, such as metal triflates and solid acids, represents the future of this venerable reaction, promising to make the synthesis of aromatic ketones even more efficient and environmentally friendly.[10][13] As a senior application scientist, I encourage the exploration of these modern catalytic systems to not only achieve your synthetic goals but also to contribute to a more sustainable chemical industry.
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
- KN, S. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- International Journal of Advanced Chemistry Research. (2021).
- ResearchGate. (2025).
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (Year). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (Year). FRIEDEL-CRAFT REACTION: A REVIEW.
- Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- University of Wisconsin-Madison. (Year).
- RSC Advances. (Year). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- International Journal of Chemical Studies. (2015).
- ResearchGate. (Year).
- Pearson+. (Year). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep.
- ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Chemistry Stack Exchange. (2021).
- Organic Chemistry Portal. (Year).
- RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride.
- RSC Publishing. (2025).
- Scribd. (Year). Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions.
- Course Hero. (2006). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.
- Wikipedia. (Year). Friedel–Crafts reaction.
- Scribd. (Year). FeCl3 vs AlCl3 in Friedel-Crafts Reactions | PDF | Organic Chemistry.
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- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. scribd.com [scribd.com]
- 12. condor.depaul.edu [condor.depaul.edu]
- 13. researchgate.net [researchgate.net]
assessing the electronic effects of bromo and methoxy substituents on reactivity
Topic: Assessing the electronic effects of bromo (-Br) and methoxy (-OMe) substituents on reactivity.
Executive Summary
In rational drug design and mechanistic optimization, the choice between a bromo (-Br) and a methoxy (-OMe) substituent is rarely arbitrary.[1] While both direct incoming electrophiles to ortho/para positions, their electronic influence on the aromatic ring is diametrically opposed.
-
The Methoxy Group (-OMe): A "Super-Donor."[1] It strongly activates the ring through resonance (+R), overpowering its inductive withdrawal (-I).[1][2] It is the substituent of choice for increasing nucleophilicity in Electrophilic Aromatic Substitution (EAS).
-
The Bromo Group (-Br): The "Deactivating Director."[3] It presents a unique anomaly where inductive withdrawal (-I) outweighs resonance donation (+R), deactivating the ring, yet it still directs ortho/para due to lone-pair stabilization of the carbocation intermediate.[1] It serves as a critical handle for cross-coupling (e.g., Suzuki-Miyaura).[1][2]
This guide provides a quantitative and qualitative assessment of these effects, supported by Hammett parameters and experimental protocols.
Mechanistic Foundation: The Electronic Tug-of-War
To predict reactivity, one must analyze the competition between Induction (I) (sigma bond polarity) and Resonance (R) (pi system overlap).[1][2]
Comparison of Electronic Vectors
| Feature | Methoxy (-OMe) | Bromo (-Br) | Net Effect on Benzene Ring |
| Inductive Effect (-I) | Strong (-I): Oxygen is highly electronegative (3.44), pulling electron density through the | Strong (-I): Bromine is electronegative (2.96), pulling density through the | Both withdraw density via induction.[1] |
| Resonance Effect (+R) | Very Strong (+R): 2p-2p orbital overlap between O and C is efficient.[1][2] Lone pair donation into the | Weak (+R): 4p-2p orbital mismatch makes overlap inefficient.[1] Donation is present but weak.[4] | OMe: +R >>> -I (Net Donor)Br: -I > +R (Net Withdrawer) |
| EAS Reactivity | Strongly Activating | Weakly Deactivating | OMe accelerates EAS; Br slows it down. |
| Directing Group | Ortho / Para | Ortho / Para | Both stabilize the cationic intermediate at O/P positions. |
Quantitative Assessment: Hammett Parameters
The Hammett equation (
Table 1: Hammett Sigma ( ) Constants
| Substituent | Interpretation | ||
| Methoxy (-OMe) | -0.27 | +0.12 | Para: Strong resonance donation dominates (-0.27).Meta: Resonance is geometrically impossible; induction dominates (+0.12).[1][2][6] |
| Bromo (-Br) | +0.23 | +0.39 | Para: Resonance opposes induction, lowering the value (+0.23), but induction still wins.Meta: Pure induction (+0.39).[1][2] |
| Hydrogen (-H) | 0.00 | 0.00 | Reference Standard.[1][7] |
Key Insight: The difference between
andfor -OMe ( ) confirms the massive role of resonance. For -Br, the difference is smaller, reflecting poor orbital overlap.[2]
Case Study A: Electrophilic Aromatic Substitution (EAS)
Reaction: Nitration (HNO₃ / H₂SO₄)
This is the standard probe for ring electron density.
-
Anisole (Methoxybenzene): Reacts
to times faster than benzene.[1] The reaction often requires milder conditions (e.g., dilute HNO₃ or low temp) to prevent polysubstitution. -
Bromobenzene: Reacts slower than benzene (Relative rate ~0.1).[1] Requires concentrated acids and heat.
-
Regioselectivity:[2]Ortho/para (Major product: Para).
-
Why does Br direct Ortho/Para if it deactivates?
This is the classic "Halogen Anomaly."
-
Rate Determination: The transition state formation is destabilized by Br's inductive withdrawal (slower rate).
-
Regiochemistry: Once the ring is attacked, the carbocation intermediate is stabilized by the Br lone pair only if attack occurs at ortho or para positions.
Diagram: Electronic Decision Tree
Caption: Comparison of Inductive and Resonance contributions. Green nodes indicate the dominant effect determining the net reactivity.
Case Study B: Metal-Catalyzed Cross-Coupling
In modern medicinal chemistry, the utility of these groups inverts.
-
Bromo (-Br): The "Gold Standard" for Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig).[1][2] The C-Br bond is weak enough (~280 kJ/mol) to undergo oxidative addition with Pd(0), but stable enough to survive many upstream steps.[1]
-
Methoxy (-OMe): Generally inert to Pd-catalysis.[1] However, it can be converted to a triflate (-OTf) or used in C-H activation strategies where the electron-rich ring directs the catalyst.
| Reaction Step | Bromo-Arene | Methoxy-Arene |
| Oxidative Addition | Facile. Rate-limiting step for chlorides, but fast for bromides.[1][2] | No Reaction (under standard conditions). |
| Application | Installation of biaryl scaffolds. | Modulating solubility/metabolic stability. |
Experimental Protocol: Competitive Nitration Assay
To empirically verify the reactivity difference, perform a competitive nitration.[3] This self-validating protocol eliminates temperature/concentration variables by reacting both substrates in the same vessel.
Objective
Determine the relative reactivity ratio (
Reagents
-
Substrate Mix: Equimolar Anisole (10 mmol) and Bromobenzene (10 mmol).[1][2]
-
Solvent: Acetic Anhydride (acts as solvent and generates acetyl nitrate).[1]
-
Reagent: HNO₃ (Concentrated, 2 mmol) — Limiting Reagent (0.2 equiv).[1][2]
Workflow Diagram
Caption: Competitive assay workflow ensuring identical reaction conditions for both substrates.
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.08 g Anisole (10 mmol) and 1.57 g Bromobenzene (10 mmol) in 20 mL acetic anhydride.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add a solution of HNO₃ (0.13 g, 2 mmol) in 2 mL acetic anhydride over 10 minutes. Crucial: HNO₃ must be limiting to prevent polysubstitution.[1]
-
Reaction: Stir at 0°C for 30 minutes.
-
Quench: Pour mixture into 50 mL ice water. Neutralize with saturated NaHCO₃.
-
Extraction: Extract with Dichloromethane (3 x 20 mL). Dry over MgSO₄.
-
Analysis: Analyze the crude mixture via GC-FID or 1H-NMR.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[2] Chemical Reviews, 91(2), 165–195.[2]
-
Master Organic Chemistry. (2018). Nitration of Benzene and Substituted Benzenes.
-
Michigan State University (MSU). Electrophilic Aromatic Substitution: Orientation and Rate.
-
University of Texas at Austin. Relative Rates of Bromination and Nitration. (General reference for competitive kinetics protocols).
-
Bordwell pKa Table. Acidity of Substituted Benzoic Acids.
Sources
- 1. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 2. Hammett substituent constants [stenutz.eu]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. global.oup.com [global.oup.com]
validation of a synthetic route involving 2-Bromo-5-methoxybenzoyl chloride
Optimizing Acyl Activation: Thermal Thionyl Chloride vs. Catalytic Oxalyl Chloride
Part 1: Executive Summary & Strategic Context
The Challenge: 2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) is a high-value electrophilic intermediate.[1] It serves as a critical "linchpin" scaffold in the synthesis of bioactive heterocycles, including quinazolinones and isoindolinones, often used in kinase inhibitor discovery.[1]
The Problem: While the precursor (2-bromo-5-methoxybenzoic acid) is stable, the conversion to the acid chloride is fraught with process risks.
-
Electronic Deactivation: The methoxy group is an electron-donating group (EDG), but its position relative to the carboxylic acid can influence the electrophilicity of the carbonyl carbon.
-
Stability: The resulting acid chloride is highly moisture-sensitive and prone to hydrolysis back to the parent acid if not handled under strictly anhydrous conditions.[1][2]
-
Purification: Traditional thermal methods often leave trace sulfur impurities that poison downstream transition-metal catalysts (e.g., Palladium-catalyzed Suzuki-Miyaura couplings).[1]
The Solution: This guide validates two synthetic routes. While Method A (Thionyl Chloride) remains the industrial workhorse for cost reasons, Method B (Oxalyl Chloride/DMF) is identified as the superior route for medicinal chemistry applications due to milder conditions, higher purity profiles, and the elimination of thermal degradation risks.[3]
Part 2: Comparative Route Analysis
Method A: Thermal Activation (The "Standard" Route)
-
Reagent: Thionyl Chloride (
)[4][5][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Conditions: Reflux (
), often neat or in Toluene.[1] -
Mechanism: Formation of an unstable chlorosulfite intermediate followed by
(Substitution Nucleophilic internal) orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> attack by chloride.[1] -
Pros: Low cost; solvent-free options available.[1]
-
Cons: Requires high thermal energy; difficult to remove trace
and ; harsh conditions can degrade the methoxy ether linkage (demethylation) if Lewis acids are inadvertently generated.[1]
Method B: Catalytic Vilsmeier Activation (The "Optimized" Route)
-
Reagent: Oxalyl Chloride (
) + Catalytic DMF.[1][5][7]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Conditions: Dichloromethane (DCM), Room Temperature (
). -
Mechanism: Formation of the active Vilsmeier-Haack reagent (Chloroiminium ion), which activates the carboxylic acid under mild conditions.
-
Pros: Ambient temperature; gaseous byproducts (
) are easily removed; compatible with sensitive functionalities; high purity.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Cons: Higher reagent cost; evolution of Carbon Monoxide (requires ventilation).[1]
Part 3: Mechanistic Validation (Graphviz)
The superiority of Method B lies in its catalytic cycle.[1] The addition of Dimethylformamide (DMF) allows the reaction to proceed at room temperature by converting the latent oxalyl chloride into a highly reactive Vilsmeier reagent.
Figure 1: Catalytic cycle showing the activation of the carboxylic acid via the Vilsmeier reagent, regenerating DMF.[1][3][8]
Part 4: Experimental Protocols & Data
Protocol 1: Catalytic Synthesis (Method B - Recommended)
Best for: Gram-scale synthesis, high-purity requirements.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 2-Bromo-5-methoxybenzoic acid (10.0 g, 43.3 mmol) and anhydrous Dichloromethane (DCM) (100 mL). The acid may not fully dissolve initially (suspension).[1]
-
Catalysis: Add DMF (anhydrous, 0.1 mL, ~3 mol%) via syringe.
-
Activation: Cool the mixture to
(ice bath). Dropwise add Oxalyl Chloride (4.5 mL, 52.0 mmol, 1.2 equiv) over 15 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (
) for 2–3 hours. The suspension should clarify into a homogeneous yellow solution.[1] -
Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at
. -
Chaser: To ensure removal of excess oxalyl chloride, add anhydrous DCM (20 mL) and re-concentrate (repeat 2x).
-
Result: The product is obtained as a pale yellow semi-solid or oil, which crystallizes upon standing.[1]
Protocol 2: Thermal Synthesis (Method A - Comparison)
Best for: Multi-kilogram scale where cost is the primary driver.
-
Setup: 250 mL RBF with reflux condenser and
drying tube. -
Charging: Add 2-Bromo-5-methoxybenzoic acid (10.0 g) and Thionyl Chloride (30 mL, excess).
-
Reaction: Heat to reflux (
) for 3 hours. -
Workup: Distill off excess
under reduced pressure. Add Toluene (20 mL) and concentrate to azeotrope trace thionyl chloride.
Performance Data Comparison
| Metric | Method A (Thionyl Chloride) | Method B (Oxalyl Chloride + DMF) |
| Yield | 92 - 95% | 96 - 99% |
| Purity (HPLC) | 94 - 96% (Trace sulfur impurities) | >98% |
| Reaction Temp | ||
| Reaction Time | 3 - 5 Hours | 2 - 3 Hours |
| Byproducts | ||
| Downstream Risk | Potential Pd-catalyst poisoning | Negligible |
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix and process flow for the synthesis, highlighting the critical control points (CCPs) for moisture control.
Figure 2: Synthetic workflow comparison. Method B is preferred for high-purity applications.[1]
Part 6: Critical Control Points & Stability
-
Moisture Sensitivity: The methoxy group does not protect the benzoyl chloride from hydrolysis.[1] The product must be stored under inert gas (Argon/Nitrogen) in a desiccator.[1] Exposure to air will revert the surface to the white solid carboxylic acid.
-
Safety (CO Evolution): Method B generates Carbon Monoxide.[1] This reaction must be performed in a well-ventilated fume hood.[1]
-
Quality Control:
-
Visual: The acid chloride is typically a yellow oil or low-melting solid.[1] If it turns dark brown/black, thermal decomposition has occurred (likely in Method A).[1]
-
Derivatization Check: To check purity without hydrolyzing on the column, react a small aliquot with excess methanol to form the methyl ester, then analyze via HPLC/GC.
-
References
-
Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid: Product Specification and Reactivity Profile.[1] Retrieved from [1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for Vilsmeier-Haack mechanism and Acid Chloride formation).
-
Common Organic Chemistry. Acid to Acid Chloride: Oxalyl Chloride Conditions. Retrieved from
-
BenchChem. Technical Guide on the Stability and Storage of Benzoyl Chlorides. Retrieved from [1]
-
Wolfabio. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [1]
Sources
- 1. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. 2-Bromo-5-methoxybenzoyl chloride | 56658-04-9 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of FT-IR for Monitoring Acyl Chloride Derivatization
Efficiency, Sensitivity, and Spectral Validation
Executive Summary
In the high-stakes environment of drug development, the conversion of acyl chlorides (
This guide establishes Fourier Transform Infrared Spectroscopy (FT-IR) as the superior method for monitoring this specific transformation. The kinetic validation relies on a distinct, high-magnitude spectral shift of the carbonyl (
Strategic Comparison: FT-IR vs. Alternatives
To justify the selection of FT-IR, we must objectively compare it against standard alternatives (NMR and Thin Layer Chromatography).
| Feature | FT-IR (ATR/Transmission) | ¹H NMR | TLC (Thin Layer Chrom.) |
| Primary Detection | Functional Group Transformation ( | Proton Environment/Connectivity | Polarity Change ( |
| Time-to-Result | < 1 minute (Instantaneous) | 15–45 minutes (Prep + Shim + Scan) | 10–20 minutes |
| In-Situ Capability | Excellent (via ReactIR/Dip probes) | Poor (Requires flow-cell hardware) | Impossible |
| Sample Prep | Minimal/None (Neat or Solution) | High (Deuterated solvents, filtration) | Moderate (Spotting, Elution) |
| Cost per Scan | Negligible | High (Solvent + Instrument time) | Low |
| Limit of Detection | ~0.1% - 1% (dependent on extinction coeff.) | < 0.1% | Qualitative only |
Scientist’s Insight: Use FT-IR for kinetic monitoring (determining when the reaction is done). Use NMR for product verification (confirming the isolated structure is correct).
Mechanistic & Spectral Basis
Understanding the causality of the spectral shift is required for accurate interpretation.[1] The position of the carbonyl stretch is dictated by bond strength, which is influenced by inductive (
-
Acyl Chloride: The Chlorine atom is strongly electronegative (
effect) and offers poor resonance overlap with the carbonyl carbon. This shortens and strengthens the bond, driving the vibrational frequency up ( 1800 cm⁻¹). -
Amide: The Nitrogen atom is less electronegative and has a lone pair that donates strongly into the carbonyl (
effect), giving the bond significant single-bond character. This weakens the bond, driving the frequency down ( 1650 cm⁻¹).
Visualization: Reaction & Spectral Shift Logic
Figure 1: Mechanistic pathway showing the conversion of the high-frequency acyl chloride to lower-frequency derivatives.
Detailed Spectral Analysis Guide
To validate the conversion, you must track specific diagnostic bands.
A. The Starting Material: Acyl Chloride[2][3][4]
-
Primary Feature: Intense
stretch at 1810–1770 cm⁻¹ . -
Secondary Feature: A Fermi resonance overtone often splits this peak (e.g., Benzoyl chloride shows a doublet at ~1775 and ~1730 cm⁻¹) [1].
-
C-Cl Stretch: Visible in the fingerprint region (800–600 cm⁻¹), though often obscured in complex mixtures.
B. The Product: Amide vs. Ester
| Product Type | Diagnostic Band | Frequency Range | Notes |
| Ester ( | Carbonyl Stretch | 1750–1735 cm⁻¹ | Distinct "downshift" from acyl chloride.[2] No N-H bands.[2] |
| Primary Amide ( | Amide I ( | 1690–1650 cm⁻¹ | Two N-H spikes at 3350/3180 cm⁻¹. |
| Secondary Amide ( | Amide I ( | 1680–1640 cm⁻¹ | Single N-H spike ~3300 cm⁻¹. Amide II (N-H bend) ~1550 cm⁻¹. |
| Tertiary Amide ( | Amide I ( | 1650–1630 cm⁻¹ | Lowest frequency due to max resonance. No N-H bands.[2] |
Experimental Protocol: Self-Validating Workflow
This protocol uses an Attenuated Total Reflectance (ATR) probe or benchtop unit, which is standard in modern labs.
Pre-requisite: Ensure the ATR crystal (Diamond or ZnSe) is clean. Background scan (air) must be current.
Step 1: Reference Acquisition (The "Zero" Point)
-
Blank: Run a background scan with the clean crystal.
-
Solvent Scan: Place a drop of your reaction solvent (e.g., DCM, THF) on the crystal. Save as "Solvent_Ref".
-
SM Scan: Dissolve a small amount of Acyl Chloride in the solvent. Scan.
-
Validation: Confirm strong peak at ~1800 cm⁻¹.[3] If peak is at 1710 cm⁻¹, your Acyl Chloride has hydrolyzed to Carboxylic Acid (Stop and repurify).
-
Step 2: Reaction Monitoring
-
Sampling: At
(addition of amine/alcohol), take an aliquot. -
Workup (Mini): Crucial Step. Acyl chlorides are moisture sensitive. If you monitor directly, atmospheric moisture on the ATR crystal can hydrolyze the sample during measurement.
-
Technique: Take 50 µL reaction mixture
quench into dry solvent or measure immediately if using an in-situ probe.
-
-
Data Processing: Subtract "Solvent_Ref" from your sample spectrum.
Step 3: Endpoint Determination
The reaction is complete when:
-
Disappearance: The band at ~1800 cm⁻¹ reaches baseline.
-
Appearance: The product band (1740 or 1650 cm⁻¹) maximizes and stabilizes.
-
No Hydrolysis: Ensure no broad "vampire teeth" O-H stretch appears at 3000–2500 cm⁻¹ (indicating Carboxylic Acid formation).
Visualization: Analytical Decision Matrix
Figure 2: Workflow for determining reaction endpoint and identifying potential failure modes.
Advanced Application: In-Situ Monitoring (PAT)
For Process Analytical Technology (PAT) applications, offline sampling is replaced by ReactIR (Mettler Toledo) or similar immersion probes [2].
-
Setup: Insert probe directly into the reaction vessel.
-
Waterfall Plot: Visualizes the "death" of the 1800 cm⁻¹ band and the "birth" of the amide/ester band over time.
-
Advantage: Detects transient intermediates (like mixed anhydrides) that might decompose during offline sampling.
Troubleshooting & Common Pitfalls
| Observation | Diagnosis | Corrective Action |
| Peak at 1710 cm⁻¹ + Broad OH | Hydrolysis. Moisture entered the system, converting Acyl Chloride to Carboxylic Acid. | Check solvent dryness.[4] Ensure inert atmosphere ( |
| Doublet at 1820 & 1750 cm⁻¹ | Anhydride Formation. If using Carboxylic Acid + Coupling Agent, you may have stalled at the anhydride. | Add catalyst (DMAP) or increase temperature. |
| Peak at 2250 cm⁻¹ | Isocyanate? If doing Curtius rearrangement or using specific reagents, check for -N=C=O. | Verify reaction pathway.[5] |
References
-
NIST Chemistry WebBook. Benzoyl Chloride Infrared Spectrum.[6] Standard Reference Data.[6][7][8][9] Available at: [Link]
-
Mettler Toledo. Amide Synthesis via Acyl Chlorides: In-Situ Monitoring. ReactIR Applications. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[10][11] John Wiley & Sons.[10] (Standard text for spectral interpretation).
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][1][4][6][9][12][13][14]
Sources
- 1. satyensaha.com [satyensaha.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzoyl chloride [webbook.nist.gov]
- 7. Benzoyl chloride [webbook.nist.gov]
- 8. Benzoyl chloride [webbook.nist.gov]
- 9. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 10. Silverstein, R.M., Webster F.X., Kiemle D.J. and Bryce D.L. (2015) Spectrometric Identification of Organic Compounds. 8th Edition, John Wiley & Sons, Ltd. Chi- chester, 230-298. - References - Scientific Research Publishing [scirp.org]
- 11. Spectrometric Identification of Organic Compounds by Robert M. Silverstein | Goodreads [goodreads.com]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Bromo-5-methoxybenzoyl chloride
Executive Summary & Immediate Hazard Profile[1][2][3][4]
2-Bromo-5-methoxybenzoyl chloride (CAS: 56658-04-9) is a highly reactive electrophile used primarily as an intermediate in the synthesis of pharmacophores.[1][2][3] Unlike standard organic waste, this compound presents a dual-hazard profile: it is water-reactive (generating HCl gas) and corrosive .[1][2]
Improper disposal—specifically the addition of water to the neat chemical—can result in a violent exothermic reaction, the release of toxic acid mists, and the shattering of glass vessels.[3] This guide outlines the authoritative protocols for stabilizing and disposing of this compound, prioritizing personnel safety and regulatory compliance.
Physicochemical Hazard Data
| Property | Value / Description | Operational Implication |
| Molecular Formula | C₈H₆BrClO₂ | Halogenated waste stream (Bromine/Chlorine).[4][1][2][3][5] |
| Molecular Weight | 249.49 g/mol | Heavy organic; likely to precipitate upon hydrolysis.[1][2][3] |
| Physical State | Solid or Semi-solid (Low MP) | May require gentle heating or solvent to transfer (Caution required).[1][2][3] |
| Reactivity | High (Hydrolytic) | Reacts violently with water/humidity to release HCl.[1][2][3] |
| Corrosivity | Skin Corr.[4][1][2][3][6][7] 1B | Causes severe burns; penetrates nitrile gloves over time.[1][2][3] |
| Waste Code (RCRA) | D002 (Corrosive), D003 (Reactive) | Must be segregated from oxidizers and aqueous waste.[1][2][3] |
The Chemistry of Disposal (The "Why")
To safely dispose of this compound, you must understand its hydrolysis mechanism.[1] We do not simply "throw it away"; we must chemically transform it into a stable state.[1]
The Hydrolysis Reaction:
Where Ar = 2-Bromo-5-methoxyphenyl.[1][2][3][8][9]
Critical Insight: Direct hydrolysis with water generates Hydrochloric Acid (HCl) gas and 2-Bromo-5-methoxybenzoic acid .[1][2][3] The reaction is exothermic.[1][10] In a closed waste container, this pressure buildup can cause an explosion.[1][3] Therefore, controlled alkaline hydrolysis (quenching) is the only validated method for in-lab stabilization prior to disposal.[1]
Decision Matrix: Disposal Workflows
Do not default to in-lab quenching for large quantities (>50g).[1] Use the decision matrix below to determine the safest workflow.
Figure 1: Decision logic for selecting the appropriate disposal pathway.[1] Protocol A is preferred for safety; Protocol B is for small-scale management.[1][2][3]
Protocol A: Commercial Lab Pack (Preferred)[2][3][4]
For quantities exceeding 50g or for pure, expired reagents, do not open the container .
-
Segregation: Place the original container inside a secondary polyethylene bag.
-
Labeling: Mark clearly as "Hazardous Waste - Water Reactive - Corrosive."[1]
-
Storage: Store in a dry, cool area away from aqueous waste streams.
-
Disposal: Contact your EHS officer or waste vendor (e.g., Clean Harbors, Veolia) for a "Lab Pack" pickup.[1] This ensures the material is incinerated without exposing staff to hydrolysis risks.[1]
Protocol B: In-Lab Quenching (Small Scale/Residuals)
Scope: Use this for cleaning glassware, syringes, or disposing of small reaction leftovers (<50g).[1] PPE Requirements: Fume hood (sash down), Neoprene or double Nitrile gloves, chemical splash goggles, lab coat.[1][2][3]
Step-by-Step Methodology
1. Preparation of Quenching Bath
-
Prepare a 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) solution in a large beaker.[1] -
Volume Rule: Use at least 20mL of base solution per 1g of acid chloride .[1]
-
Place the beaker in an ice-water bath to control the exotherm.[1]
2. Controlled Addition (The "Reverse" Rule)
-
NEVER add water to the acid chloride.[1]
-
ALWAYS add the acid chloride (dissolved in a small amount of inert solvent like dichloromethane if solid) dropwise into the chilled alkaline solution.[1]
-
Mechanistic Note: The base neutralizes the HCl immediately as it forms, preventing gas evolution.[1]
3. Agitation and Monitoring
-
Stir the mixture gently for 30-60 minutes.
-
The solution may become cloudy as 2-bromo-5-methoxybenzoic acid precipitates (depending on final pH).[1][2][3]
-
Validation: Check pH. It must remain basic (pH > 8).[1] If acidic, add more base.[1][3]
4. Final Disposal
-
Once the reaction is cool and pH is stable, the mixture is now a Halogenated Aqueous/Organic Waste .[1]
-
Do not pour down the drain. Even neutralized, the brominated organic byproduct is persistent and toxic to aquatic life.[1]
-
Transfer to the "Halogenated Solvent/Organic Waste" carboy.[1]
Emergency Response
-
Spill (Solid/Neat): Cover with dry sand or "Chemizorb."[1] Do not use wet paper towels.[1] Scoop into a dry container.
-
Skin Contact: Immediate flush with water for 15 minutes.[1][6] The hydrolysis on skin creates thermal and chemical burns simultaneously.[1] Seek medical attention.
-
Inhalation: Move to fresh air immediately. HCl gas causes pulmonary edema.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] 2-Bromo-5-methoxybenzoyl chloride (Compound).[1][2][3][8][9][11] National Library of Medicine. Retrieved February 1, 2026.[1][3] [Link][1][2][3]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines regarding D002/D003 characteristics). [Link]
Sources
- 1. 2-Bromo-5-methoxybenzoyl chloride | C8H6BrClO2 | CID 2781656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-BROMO-5-METHOXYBENZOYL CHLORIDE | CAS 56658-04-9 [matrix-fine-chemicals.com]
- 9. 56658-04-9 CAS MSDS (2-BROMO-5-METHOXYBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. aobchem.com [aobchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
